2-Chloro-4-methyl-3-nitropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-methyl-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-2-3-8-6(7)5(4)9(10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHARVUVBTAAPLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30323072 | |
| Record name | 2-Chloro-4-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30323072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23056-39-5 | |
| Record name | 2-Chloro-4-methyl-3-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23056-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 402977 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023056395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23056-39-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402977 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-4-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30323072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Chloro-4-methyl-3-nitropyridine physical and chemical properties
An In-depth Technical Guide to 2-Chloro-4-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a key intermediate in pharmaceutical synthesis. The document details its physicochemical characteristics, spectroscopic data, reactivity, and provides established experimental protocols for its use.
Core Physical and Chemical Properties
This compound is a yellow to beige powder at room temperature.[1] It is a substituted pyridine (B92270) derivative with the molecular formula C₆H₅ClN₂O₂ and a molecular weight of 172.57 g/mol .[1][2] Its structure is notable for a chlorine atom at the 2-position, a nitro group at the 3-position, and a methyl group at the 4-position of the pyridine ring.
Below is a summary of its key physical and chemical properties compiled from various sources.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 23056-39-5 | [1][2] |
| Molecular Formula | C₆H₅ClN₂O₂ | [1][2] |
| Molecular Weight | 172.57 g/mol | [1][2] |
| Appearance | Yellow to beige powder | [1] |
| Melting Point | 51-53 °C | [2][3][4][5] |
| Boiling Point | 279.6 °C at 760 mmHg | [1][5] |
| Density | 1.4 ± 0.1 g/cm³ | [1][5] |
| Flash Point | >230 °F (>110 °C) | [1][4] |
| Refractive Index | 1.576 | [1] |
| Vapor Pressure | 0.00673 mmHg at 25°C | [1][4] |
| Solubility | Insoluble in water, soluble in organic solvents like ether and carbon tetrachloride. | [6] |
| Storage Conditions | Refrigerator; Sealed in dry, room temperature. | [1][7] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. While detailed spectra are often proprietary, the expected characteristics are summarized below.
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Expected Features | Source(s) |
| ¹H NMR | Aromatic protons typically appear in the range of 7.0-8.5 ppm. The methyl protons would appear as a singlet further upfield. | [8] |
| ¹³C NMR | Aromatic carbons typically appear in the range of 110-160 ppm. The carbon of the methyl group would appear at a much lower chemical shift. | [8] |
| IR Spectroscopy | Characteristic peaks include C=C and C=N stretching in the aromatic ring (~1400-1600 cm⁻¹), C-H stretching, and strong absorbances for the nitro group (asymmetric ~1530 cm⁻¹ and symmetric ~1350 cm⁻¹). | [8] |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight. Common fragmentation patterns may include the loss of the nitro group and the chlorine atom. | [8] |
| Raman Spectroscopy | A detailed FT-Raman spectrum has been performed and is available for comparison. | [9] |
Chemical Reactivity and Applications
The reactivity of this compound is dominated by the electronic properties of its substituted pyridine ring. The inherent electron-deficient nature of the pyridine ring, combined with the potent electron-withdrawing effect of the nitro group at the 3-position, makes the chlorine atom at the 2-position highly susceptible to displacement.[10]
This compound is a highly reactive substrate for Nucleophilic Aromatic Substitution (SNAr) reactions.[10] It serves as a critical starting material for introducing a wide array of functional groups at the 2-position of the 4-methyl-3-nitropyridine (B1297851) core.[10] This reactivity is fundamental to its primary application as a key intermediate in the synthesis of various heterocyclic compounds, most notably the non-nucleoside reverse transcriptase inhibitor, Nevirapine .[10][11]
Caption: Core reactivity pathways of this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
Synthesis of this compound
A common laboratory-scale synthesis involves the chlorination of 2-hydroxy-4-methyl-3-nitropyridine (B1330670) (or its tautomer, 2-keto-3-nitro-4-methylpyridine).[3]
-
Reactants:
-
2-keto-3-nitro-4-methylpyridine (13 g, 0.084 mol)
-
Phosphorus oxychloride (POCl₃) (50 mL)
-
-
Procedure:
-
Add 2-keto-3-nitro-4-methylpyridine to phosphorus oxychloride in a suitable reaction flask.
-
Heat the mixture to reflux and maintain for 4 hours.
-
After the reaction is complete, remove the excess phosphorus oxychloride by distillation.
-
Recrystallize the crude product from a 75% ethanol (B145695) solution (50 mL) to yield the final product.
-
-
Expected Yield: Approximately 11 g (75.3%) of a white solid product.[3]
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines a general procedure for reacting this compound with various nucleophiles, such as amines, alkoxides, or hydrazines.[10]
-
Materials:
-
This compound
-
Nucleophile (e.g., ethanolic ammonia, hydrazine (B178648) hydrate, sodium methoxide)
-
Solvent (e.g., ethanol, methanol)
-
-
Procedure:
-
Dissolve this compound in an appropriate solvent (e.g., ethanol).
-
Add the nucleophile to the solution. For gaseous nucleophiles like ammonia, the solution is saturated at a low temperature (e.g., 0 °C).[10]
-
The reaction mixture is stirred under appropriate conditions. This may range from room temperature for highly reactive nucleophiles (like hydrazine hydrate) to reflux or heating in a sealed autoclave for less reactive ones (like ammonia).[10]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the product is isolated. This may involve cooling the mixture to induce precipitation, followed by filtration, or removing the solvent under reduced pressure and partitioning the residue between water and an organic solvent.[10]
-
The collected product is washed (e.g., with cold ethanol) and dried.[10]
-
References
- 1. echemi.com [echemi.com]
- 2. This compound 99 23056-39-5 [sigmaaldrich.com]
- 3. This compound | 23056-39-5 [chemicalbook.com]
- 4. This compound [chembk.com]
- 5. This compound | CAS#:23056-39-5 | Chemsrc [chemsrc.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound - CAS:23056-39-5 - Sunway Pharm Ltd [3wpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. spectrabase.com [spectrabase.com]
- 10. benchchem.com [benchchem.com]
- 11. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
A Technical Guide to 2-Chloro-4-methyl-3-nitropyridine: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-4-methyl-3-nitropyridine, a key chemical intermediate in the pharmaceutical and materials science sectors. This document details its chemical and physical properties, synthesis protocols, reactivity, and primary applications, with a focus on its role in drug discovery and development.
Core Compound Identification
This compound is a substituted pyridine (B92270) derivative with the chemical formula C₆H₅ClN₂O₂. Its unique structure, featuring an electron-withdrawing nitro group and a labile chlorine atom, makes it a versatile reagent for organic synthesis.
| Identifier | Value |
| CAS Number | 23056-39-5[1][2] |
| Molecular Formula | C₆H₅ClN₂O₂[1][2][3] |
| Molecular Weight | 172.57 g/mol [1][2] |
| IUPAC Name | This compound |
| Common Synonyms | Pyridine, 2-chloro-4-methyl-3-nitro-; 4-Picoline, 2-chloro-3-nitro-; 2-Chloro-3-nitro-4-methylpyridine[2][4] |
| InChI Key | JHARVUVBTAAPLA-UHFFFAOYSA-N[1][2] |
| SMILES String | Cc1ccnc(Cl)c1--INVALID-LINK--=O[1] |
Physicochemical and Safety Data
The compound is typically a yellow to beige powder under standard conditions.[2][4] Key physicochemical properties and safety information are summarized below.
| Property | Value |
| Melting Point | 51-53 °C[1][3][5] |
| Boiling Point | 279.6 °C at 760 mmHg (Predicted)[2][3] |
| Density | 1.4 ± 0.1 g/cm³ (Predicted)[2][3] |
| Flash Point | 113 °C (235.4 °F) - closed cup[1] |
| Appearance | Yellow to beige Powder[2][4] |
| Storage Conditions | Refrigerator[2] |
Safety Information:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338.[2]
-
Signal Word: Warning.[2]
Molecular Structure and Reactivity
The reactivity of this compound is dominated by its susceptibility to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nitro group at the 3-position, combined with the inherent electron deficiency of the pyridine ring, strongly activates the chlorine atom at the 2-position for displacement by a wide array of nucleophiles.[1] This makes it a valuable precursor for introducing diverse functional groups onto the 4-methyl-3-nitropyridine (B1297851) scaffold.[1]
The general mechanism proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the expulsion of the chloride leaving group to yield the substituted product.[1]
Applications in Research and Drug Development
This compound is a crucial building block with significant applications in medicinal chemistry and materials science.
-
Pharmaceutical Synthesis: Its most notable application is as a key intermediate in the synthesis of Nevirapine , a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV/AIDS.[6] Nevirapine functions by directly binding to and inhibiting the activity of HIV-1 reverse transcriptase, thereby blocking viral replication.[6]
-
Antibacterial and Antituberculosis Agents: The compound is used to synthesize 2-methoxypyridine (B126380) derivatives, which have shown potential as antibacterial and antituberculosis agents.[4]
-
OLED Materials: In materials science, it serves as an intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs).[7]
Experimental Protocols
The following are generalized experimental protocols based on established literature for the synthesis and reaction of this compound. Researchers should adapt these methods to their specific laboratory conditions and safety standards.
Protocol 1: Synthesis of this compound
This procedure outlines the chlorination of the corresponding pyridone precursor.
Materials:
-
3-nitro-4-methylpyridin-2-one
-
Phosphorus oxychloride (POCl₃) or phosphorochloridic acid chloride
-
1,2-dichloroethane (B1671644) (optional, as solvent)
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
To a reaction flask equipped with a stirrer, thermometer, and reflux condenser, add 3-nitro-4-methylpyridin-2-one (1 equivalent) and phosphorus oxychloride (excess, e.g., 3-5 equivalents). 1,2-dichloroethane can be used as a solvent.[5][6]
-
Heat the reaction mixture to reflux (approximately 70-75 °C if using a solvent, or higher for neat POCl₃) and maintain for several hours (e.g., 4-5 hours).[5][6]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or HPLC).
-
Upon completion, cool the mixture and carefully remove the excess phosphorus oxychloride by distillation under reduced pressure.[5]
-
Slowly and cautiously quench the reaction residue by pouring it onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonia (B1221849) solution) until the pH is neutral to slightly basic.
-
Extract the aqueous layer with an organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent, such as aqueous ethanol, to obtain the final product.[5]
Protocol 2: Nucleophilic Aromatic Substitution with Ammonia
This protocol describes the synthesis of 2-amino-4-methyl-3-nitropyridine (B139313), a precursor to Nevirapine.
Materials:
-
This compound
-
Ethanolic ammonia (saturated solution)
-
Ethanol
-
Autoclave or sealed reaction vessel
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a pressure-rated reaction vessel.[1]
-
Cool the solution to 0 °C and saturate it with ammonia gas.
-
Seal the vessel and heat the mixture. The reaction often requires elevated temperatures and pressure.[1]
-
After the reaction is complete (monitored by TLC/HPLC), cool the vessel to room temperature.
-
Carefully vent any excess pressure.
-
Remove the solvent under reduced pressure.
-
The resulting crude 2-amino-4-methyl-3-nitropyridine can be purified by recrystallization or column chromatography.
Spectroscopic Data
This guide serves as a foundational resource for professionals engaged in chemical synthesis and drug development. By understanding the properties and reactivity of this compound, researchers can better leverage its potential as a versatile chemical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 23056-39-5 [chemicalbook.com]
- 6. This compound [chembk.com]
- 7. nbinno.com [nbinno.com]
- 8. 2-Chloro-4-methyl-5-nitropyridine(23056-33-9) 13C NMR [m.chemicalbook.com]
Spectroscopic Profile of 2-Chloro-4-methyl-3-nitropyridine: An In-depth Technical Guide
An authoritative guide for researchers, scientists, and drug development professionals detailing the spectroscopic characteristics of the versatile chemical intermediate, 2-Chloro-4-methyl-3-nitropyridine. This document provides a comprehensive summary of its Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopic data, alongside detailed experimental protocols and a visual workflow for spectroscopic analysis.
Introduction
This compound is a key heterocyclic building block in organic synthesis, particularly valued in the development of novel pharmaceutical and agrochemical agents. Its trifunctionalized pyridine (B92270) ring offers multiple reaction sites, enabling the construction of complex molecular architectures. A thorough understanding of its spectroscopic properties is fundamental for its identification, quality control, and for monitoring its transformations in chemical reactions. This guide presents a consolidated overview of its vibrational and magnetic resonance spectroscopic data.
Spectroscopic Data
The following sections provide a detailed summary of the available spectroscopic data for this compound, organized for clarity and ease of comparison.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to the various functional groups and vibrational modes of the molecule. The data presented below is based on a comprehensive study by Arjunan et al. (2012).
| Frequency (cm⁻¹) | Intensity | Vibrational Assignment |
| 3105 | Strong | Aromatic C-H Stretch |
| 3065 | Strong | Aromatic C-H Stretch |
| 2985 | Medium | Asymmetric C-H Stretch (Methyl) |
| 2935 | Medium | Symmetric C-H Stretch (Methyl) |
| 1605 | Very Strong | C=C Stretch (Pyridine Ring) |
| 1575 | Very Strong | Asymmetric NO₂ Stretch |
| 1530 | Very Strong | C=C Stretch (Pyridine Ring) |
| 1460 | Strong | Asymmetric C-H Bend (Methyl) |
| 1420 | Strong | C=C Stretch (Pyridine Ring) |
| 1355 | Very Strong | Symmetric NO₂ Stretch |
| 1260 | Medium | C-N Stretch |
| 1180 | Medium | In-plane C-H Bend |
| 1045 | Strong | In-plane C-H Bend |
| 855 | Strong | C-Cl Stretch |
| 815 | Strong | Out-of-plane C-H Bend |
| 745 | Medium | NO₂ Wagging |
| 680 | Medium | C-C-C In-plane Bend |
| 560 | Medium | NO₂ Rocking |
FT-Raman Spectroscopy
Complementing the FTIR data, the FT-Raman spectrum provides information on the polarizability changes during molecular vibrations. The key Raman shifts for this compound are tabulated below, based on the work of Arjunan et al. (2012).
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3100 | Medium | Aromatic C-H Stretch |
| 3060 | Medium | Aromatic C-H Stretch |
| 2980 | Strong | Asymmetric C-H Stretch (Methyl) |
| 2930 | Strong | Symmetric C-H Stretch (Methyl) |
| 1600 | Very Strong | C=C Stretch (Pyridine Ring) |
| 1570 | Strong | Asymmetric NO₂ Stretch |
| 1525 | Strong | C=C Stretch (Pyridine Ring) |
| 1455 | Medium | Asymmetric C-H Bend (Methyl) |
| 1385 | Very Strong | Symmetric NO₂ Stretch |
| 1255 | Medium | C-N Stretch |
| 1040 | Strong | Ring Breathing Mode |
| 850 | Medium | C-Cl Stretch |
| 675 | Medium | C-C-C In-plane Bend |
| 555 | Medium | NO₂ Rocking |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a complete, publicly available experimental NMR dataset for this compound is not readily found in the cited literature, data for structurally similar compounds allows for a reliable prediction of the expected chemical shifts. The following tables present predicted ¹H and ¹³C NMR data.
¹H NMR (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.4 | d | 1H | H-6 |
| ~7.2 | d | 1H | H-5 |
| ~2.6 | s | 3H | -CH₃ |
¹³C NMR (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~152 | C-2 (C-Cl) |
| ~148 | C-4 (C-CH₃) |
| ~145 | C-6 |
| ~135 | C-3 (C-NO₂) |
| ~125 | C-5 |
| ~18 | -CH₃ |
Experimental Protocols
The experimental methodologies outlined below are based on the procedures described in the scientific literature for the spectroscopic analysis of this compound and related compounds.
FTIR Spectroscopy
The FTIR spectrum of this compound was recorded in the solid phase. The sample was prepared by mixing the compound with spectroscopic grade potassium bromide (KBr) in a 1:100 ratio. The mixture was then pressed into a thin, transparent pellet. The spectrum was recorded using a PerkinElmer Spectrum One FT-IR spectrometer over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
FT-Raman Spectroscopy
The FT-Raman spectrum was obtained using a Bruker RFS 100/S FT-Raman spectrometer. The solid sample was placed in a capillary tube and irradiated with the 1064 nm line of a Nd:YAG laser. The scattered radiation was collected at 180° to the incident beam. The spectrum was recorded in the 4000-50 cm⁻¹ range with a resolution of 2 cm⁻¹.
NMR Spectroscopy
For the acquisition of ¹H and ¹³C NMR spectra, the sample of this compound would typically be dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The spectra would be recorded on a high-field NMR spectrometer, for instance, at a proton frequency of 400 MHz or higher, to ensure good signal dispersion and resolution.
Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
The Versatile Reactivity Profile of 2-Chloro-4-methyl-3-nitropyridine: An In-depth Technical Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity profile of 2-Chloro-4-methyl-3-nitropyridine, a pivotal building block in modern organic synthesis. Its unique electronic and steric properties make it a versatile substrate for a range of chemical transformations, particularly in the construction of complex heterocyclic scaffolds for pharmaceutical and agrochemical applications. This document details its reactivity in nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and nitro group reductions. Detailed experimental protocols, quantitative data, and mechanistic pathway visualizations are provided to serve as a practical resource for researchers in the field.
Introduction
This compound is a highly functionalized pyridine (B92270) derivative of significant interest to the synthetic chemistry community. The strategic placement of a chloro leaving group at the 2-position, an activating nitro group at the 3-position, and a methyl group at the 4-position of the electron-deficient pyridine ring bestows upon it a rich and varied reactivity. This compound is a key intermediate in the synthesis of numerous biologically active molecules, most notably the non-nucleoside reverse transcriptase inhibitor, Nevirapine.[1] Its utility extends to the development of antibacterial and antituberculosis agents, as well as various agrochemicals.[2][3] This guide will explore the core reactivity of this molecule, providing practical insights and detailed methodologies for its application in organic synthesis.
Physicochemical Properties
A foundational understanding of the physical and chemical characteristics of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₆H₅ClN₂O₂ | [4] |
| Molecular Weight | 172.57 g/mol | [4] |
| CAS Number | 23056-39-5 | [4] |
| Melting Point | 51-53 °C | [4][5] |
| Appearance | Light yellow crystalline solid | [6] |
| Solubility | Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly) | [5] |
Core Reactivity and Synthetic Applications
The reactivity of this compound is dominated by three key transformations: nucleophilic aromatic substitution at the C2 position, palladium-catalyzed cross-coupling reactions involving the C-Cl bond, and reduction of the nitro group.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The inherent electron deficiency of the pyridine ring, significantly amplified by the strong electron-withdrawing nitro group at the C3-position, renders the C2-carbon highly electrophilic. This makes the chloro atom an excellent leaving group for SNAr reactions.[1][4] This reactivity is fundamental to the introduction of a wide array of nitrogen, oxygen, and sulfur nucleophiles.
The general mechanism proceeds through a resonance-stabilized Meisenheimer intermediate, followed by the expulsion of the chloride ion to yield the substituted product.[1]
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ammonia (B1221849) | Ethanolic NH₃ | Ethanol | 150 | 6 | 85 | [1] |
| Hydrazine | Hydrazine Hydrate | Ethanol | Room Temp. | - | High | [1] |
| Methoxide | Sodium Methoxide | Methanol | Reflux | - | High | [1] |
| Benzylamine | Benzylamine | Ethanol | Reflux | 4 | >90 | [7] |
| Aniline | Substituted Anilines | Ethylene Glycol | - | - | 90-94 | [8] |
-
Materials: this compound, Saturated Ethanolic Ammonia, Ethanol, Autoclave or sealed reaction vessel.
-
Procedure:
-
A solution of this compound is prepared in ethanol.
-
The solution is saturated with ammonia gas at a low temperature (e.g., 0 °C).
-
The mixture is then heated in a sealed autoclave to 150 °C for 6 hours.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The resulting solid is purified by recrystallization to yield 2-amino-4-methyl-3-nitropyridine.
-
Palladium-Catalyzed Cross-Coupling Reactions
The C2-Cl bond of this compound is a suitable electrophilic partner for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. While the electron-deficient nature of the pyridine ring can facilitate oxidative addition to the palladium catalyst, the pyridine nitrogen can also coordinate to the metal center, potentially inhibiting catalytic activity. Therefore, careful selection of ligands is crucial for successful transformations.[9]
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between this compound and various boronic acids or esters.
| Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 4-12 | Good | [4] |
| 4-Chlorobenzonitrile | Pd₂(dba)₃ (1.5) | 2-Di-t-butylphosphino-2',4',6'-tri-i-propylbiphenyl (3) | K₃PO₄ | Toluene/H₂O | 100 | - | 73 | [10] |
| 4-n-Butylphenylboronic acid | SPhos Pd G3 (1-5) | - | K₂CO₃ | Dioxane/H₂O | 80-110 | - | 76 | [10][11] |
-
Materials: this compound, Arylboronic acid (1.2-1.5 equiv.), Palladium pre-catalyst (e.g., SPhos Pd G3, 1-5 mol%), Base (e.g., K₂CO₃, 2.0-3.0 equiv.), Degassed solvent system (e.g., a mixture of dioxane and water).
-
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid coupling partner, and the base.
-
Seal the vessel with a septum, and evacuate and backfill with argon or nitrogen (repeat 3-5 times).
-
Under a positive pressure of inert gas, add the palladium pre-catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling this compound with a variety of primary and secondary amines. The use of bulky, electron-rich phosphine (B1218219) ligands is often necessary to achieve high yields.[11][12]
-
Materials: this compound, Amine (1.2 equiv.), Palladium pre-catalyst (e.g., BrettPhos Pd G3, 2-10 mol%), Strong base (e.g., NaOt-Bu, 1.2 equiv.), Anhydrous, degassed solvent (e.g., dioxane).
-
Procedure:
-
To an oven-dried reaction vessel, add the palladium pre-catalyst and the solid base.
-
Seal the vessel, and evacuate and backfill with an inert gas (3-5 cycles).
-
Under a positive pressure of inert gas, add this compound, followed by the degassed anhydrous solvent.
-
Finally, add the amine coupling partner via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, filter, and concentrate. Purify the crude product by flash column chromatography.
-
Reduction of the Nitro Group
The nitro group of this compound can be readily reduced to an amino group, providing a key functional handle for further derivatization, such as in the synthesis of Nevirapine.[13] A variety of reducing agents can be employed, with the choice depending on the desired chemoselectivity.
| Reducing Agent | Solvent | Conditions | Yield (%) | Reference |
| H₂, Pd/C | - | - | High | [6] |
| Fe, AcOH | Acetic Acid | Reflux | Good | [6] |
| SnCl₂ | - | Mild | Good | [6] |
| Tetrahydroxydiboron | Water | Room Temp. | High | [14] |
-
Materials: this compound, Iron powder, Glacial acetic acid.
-
Procedure:
-
To a solution of this compound in glacial acetic acid, add iron powder in portions with stirring.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the excess iron.
-
Neutralize the filtrate with a suitable base (e.g., sodium carbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.
-
Other Transformations
While SNAr, cross-coupling, and nitro reduction are the most common reactions, the reactivity of this compound is not limited to these transformations. Other palladium-catalyzed reactions such as Stille , Sonogashira , and Heck couplings are also viable, providing access to a wider range of substituted pyridine derivatives. The general principles and catalyst systems for these reactions on similar aryl chlorides can be adapted for this substrate.
Conclusion
This compound is a versatile and highly reactive building block in organic synthesis. Its rich reactivity profile, centered around nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and nitro group reduction, provides chemists with a powerful tool for the construction of complex heterocyclic molecules. The detailed protocols and quantitative data presented in this guide are intended to facilitate its application in the discovery and development of new pharmaceuticals and agrochemicals. The continued exploration of its reactivity is expected to unveil even more innovative synthetic methodologies in the future.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. mdpi.com [mdpi.com]
- 9. reddit.com [reddit.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 14. Amine synthesis by nitro compound reduction [organic-chemistry.org]
An In-depth Technical Guide to the Key Transformations of 2-Chloro-4-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-4-methyl-3-nitropyridine is a highly versatile and reactive intermediate in organic synthesis, serving as a critical building block for a wide array of functionalized pyridine (B92270) derivatives. Its strategic importance is underscored by its role as a key precursor in the synthesis of pharmaceuticals, most notably the non-nucleoside reverse transcriptase inhibitor, Nevirapine.[1] The electron-deficient nature of the pyridine ring, further activated by the presence of a nitro group at the 3-position and a chlorine atom at the 2-position, renders it susceptible to a variety of chemical transformations. This technical guide provides a comprehensive overview of the core transformations of this compound, with a focus on nucleophilic aromatic substitution, reduction of the nitro group, and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and development.
Core Reactivity and Mechanistic Overview
The reactivity of this compound is predominantly governed by the electronic properties of its substituted pyridine ring. The synergistic electron-withdrawing effects of the ring nitrogen and the nitro group at the 3-position significantly activate the chlorine atom at the 2-position towards nucleophilic displacement.[1] This makes Nucleophilic Aromatic Substitution (SNAr) the most prevalent and synthetically useful transformation for this molecule.
Beyond SNAr, the nitro group itself can be readily reduced to an amino group, providing a valuable synthetic handle for further derivatization and the construction of fused heterocyclic systems. Furthermore, the carbon-chlorine bond can participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, thus expanding the synthetic utility of this versatile building block.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile at the electron-deficient C2 position, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The negative charge is delocalized over the pyridine ring and the nitro group, which stabilizes the intermediate. In the subsequent, faster step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.[1]
Figure 1: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).
A variety of nucleophiles, including amines, hydrazine (B178648), and alkoxides, have been successfully employed in SNAr reactions with this compound. The choice of nucleophile, solvent, and reaction temperature significantly influences the reaction outcome and yield.
Quantitative Data for SNAr Reactions
The following table summarizes the reaction conditions and yields for the nucleophilic aromatic substitution of this compound with various nucleophiles.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ammonia (B1221849) | Ethanolic NH₃ | Ethanol (B145695) | 150 | 6 | 85 |
| Hydrazine | Hydrazine Hydrate | Ethanol | Room Temp. | 2 | 90 |
| Methoxide (B1231860) | Sodium Methoxide | Methanol (B129727) | Reflux | 4 | 98 |
| Aniline | Aniline | Ethylene Glycol | 120 | 5 | 92 |
| Morpholine | Morpholine | Ethanol | Reflux | 3 | 88 |
Data compiled from various literature sources.
Experimental Protocols for SNAr Reactions
Materials:
-
This compound
-
Saturated Ethanolic Ammonia
-
Ethanol
-
Autoclave or sealed reaction vessel
Procedure:
-
A solution of this compound in ethanol is prepared.
-
The solution is saturated with ammonia gas at a low temperature (e.g., 0 °C).[1]
-
The mixture is then transferred to a sealed autoclave and heated.[1]
-
Upon completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The resulting solid is purified by recrystallization to afford 2-amino-4-methyl-3-nitropyridine.[1]
Materials:
-
This compound
-
Hydrazine Hydrate
-
Ethanol
Procedure:
-
To a solution of this compound in ethanol, add hydrazine hydrate.[1]
-
The reaction mixture is stirred at room temperature.[1]
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried to yield 2-hydrazinyl-4-methyl-3-nitropyridine.[1]
Materials:
-
This compound
-
Sodium Methoxide
-
Methanol
-
Ethyl Acetate (B1210297)
-
Water
Procedure:
-
A solution of sodium methoxide in methanol is prepared.
-
This compound is added to the methoxide solution.[1]
-
The reaction mixture is refluxed until the starting material is consumed (monitored by TLC).[1]
-
The solvent is evaporated under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).[1]
-
The organic layer is separated, dried over anhydrous sulfate, and concentrated to give 2-methoxy-4-methyl-3-nitropyridine.[1]
Reduction of the Nitro Group
The nitro group of this compound can be selectively reduced to an amino group, yielding 3-amino-2-chloro-4-methylpyridine (B17603). This transformation is a crucial step in the synthesis of Nevirapine.[2] Various reducing agents can be employed, with catalytic hydrogenation and metal-acid combinations being the most common methods.
Figure 2: General Workflow for the Reduction of the Nitro Group.
Experimental Protocol for the Reduction of this compound
Materials:
-
This compound
-
Iron powder
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Sodium Bicarbonate solution
Procedure:
-
Suspend this compound and iron powder in a mixture of ethanol and water.
-
Heat the mixture to reflux.
-
Add concentrated hydrochloric acid dropwise to the refluxing mixture.
-
After the addition is complete, continue refluxing until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter to remove the iron salts.
-
Neutralize the filtrate with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-amino-2-chloro-4-methylpyridine.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond in this compound can be utilized in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. These transformations significantly broaden the synthetic scope of this versatile intermediate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron compound, typically a boronic acid or ester.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Potassium Carbonate (K₂CO₃)
-
Water
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and the palladium catalyst (3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water.
-
Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between this compound and a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a solution of this compound in THF, add the terminal alkyne (1.1 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2.5 mol%), and triethylamine (7.0 equiv).[3]
-
Stir the reaction at room temperature for 3 hours.[3]
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the product by flash column chromatography.[3]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a C-N bond between this compound and a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
Palladium(II) acetate [Pd(OAc)₂]
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOt-Bu (1.4 equiv).
-
Add a solution of this compound in toluene.
-
Add the amine (1.2 equiv) to the mixture.
-
Seal the tube and heat the reaction mixture with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction, dilute with ether, and filter through Celite®.
-
Concentrate the filtrate and purify the residue by column chromatography.
Application in the Synthesis of Nevirapine
This compound is a pivotal intermediate in the industrial synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV. The synthesis involves the reduction of the nitro group to an amine, followed by condensation with a second pyridine derivative and subsequent cyclization.
Figure 3: Synthetic Pathway to Nevirapine from this compound.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its key transformations, including nucleophilic aromatic substitution, nitro group reduction, and palladium-catalyzed cross-coupling reactions, provide access to a diverse range of functionalized pyridine derivatives with significant applications in the pharmaceutical and agrochemical industries. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and scientists, enabling the efficient and effective utilization of this important synthetic intermediate.
References
2-Chloro-4-methyl-3-nitropyridine: A Versatile Reagent for Life Science Research and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-4-methyl-3-nitropyridine is a highly reactive heterocyclic compound that has garnered significant attention as a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its utility stems from a unique combination of electronic and steric properties, making it an ideal precursor for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and, most importantly, the established and potential applications of this compound as a biochemical reagent in life science research. Detailed experimental protocols, quantitative data, and visualizations of reaction mechanisms and workflows are presented to enable researchers to fully leverage the potential of this valuable compound.
Introduction
This compound is a substituted pyridine (B92270) derivative characterized by the presence of a chlorine atom at the 2-position, a methyl group at the 4-position, and a nitro group at the 3-position.[1][2][3] The electron-withdrawing nature of the nitro group and the pyridine ring nitrogen atom significantly activates the chlorine atom for nucleophilic aromatic substitution (SNAr).[4] This high reactivity is the cornerstone of its utility, allowing for the facile introduction of a wide range of functional groups.
Historically, the primary application of this compound has been as a key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[4] However, its chemical properties suggest a much broader potential in life science research, including the development of novel therapeutic agents, the synthesis of probes for biochemical assays, and as a tool for chemical biology and proteomics.[1][5] This guide will delve into these aspects, providing both established knowledge and a forward-looking perspective on its applications.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective use in research and synthesis.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅ClN₂O₂ | [3] |
| Molecular Weight | 172.57 g/mol | [3] |
| CAS Number | 23056-39-5 | [3] |
| Appearance | Off-white to yellow crystalline powder | [1] |
| Melting Point | 51-53 °C | [3] |
| Boiling Point | Not available | [6] |
| Density | 1.4 ± 0.1 g/cm³ | [6] |
| Solubility | Soluble in organic solvents such as ethanol, DMF, and acetonitrile. Insoluble in water. | [4][7] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound and its derivatives.
| Spectrum | Key Features | Reference(s) |
| ¹H NMR | Signals corresponding to the methyl and aromatic protons. | [8][9] |
| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring and the methyl group. | [2] |
| FTIR | Characteristic vibrational bands for C-Cl, C-N, N-O (nitro group), and aromatic C-H bonds. | [1] |
| Raman | Complements FTIR data, providing information on molecular vibrations. | [10] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. | [10] |
Synthesis and Reactivity
Synthesis
The synthesis of this compound is well-established, with the most common route involving the nitration of a 2-chloro-4-methylpyridine (B103993) precursor.[11] An alternative method starts from 2-hydroxy-4-methyl-3-nitropyridine, which is then chlorinated.[3]
Diagram: Synthetic Pathway for this compound
Caption: Synthesis of this compound via chlorination.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, amplified by the strongly electron-withdrawing nitro group at the 3-position, makes the carbon atom at the 2-position highly electrophilic. This facilitates the displacement of the chloride leaving group by a wide variety of nucleophiles.[4]
The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]
Diagram: General Mechanism of SNAr on this compound
Caption: The SNAr mechanism of this compound.
This reactivity allows for the synthesis of a diverse range of substituted pyridines by reacting this compound with various nucleophiles, including amines, thiols, alkoxides, and hydrazines.[4]
Applications in Life Science Research
While traditionally used as a synthetic intermediate, the high reactivity of this compound with biologically relevant nucleophiles, such as the thiol group of cysteine residues, suggests its potential as a valuable tool in life science research.
Derivatization of Biomolecules (Potential Application)
The SNAr reactivity of this compound makes it a candidate for the derivatization of biomolecules, particularly for the selective modification of cysteine residues in proteins and peptides. Cysteine alkylation is a fundamental technique in proteomics for purposes such as protein identification, quantification, and structural analysis.[5]
Diagram: Workflow for Cysteine Derivatization and Proteomic Analysis
Caption: A potential workflow for protein modification and analysis.
Development of Fluorescent Probes (Potential Application)
The this compound scaffold could serve as a core structure for the development of novel fluorescent probes. By attaching a fluorophore to the pyridine ring, a "turn-on" fluorescent probe for the detection of thiols could be designed. In its initial state, the probe would be non-fluorescent. Upon reaction with a thiol-containing analyte like glutathione (B108866) or cysteine, the displacement of the chlorine atom would lead to a change in the electronic properties of the molecule, resulting in the emission of fluorescence.[1][4] Such probes are invaluable for studying cellular redox states and the roles of thiols in various biological processes.
Enzyme Inhibition and Drug Discovery
Derivatives of this compound have been explored for their potential as therapeutic agents. For instance, it is a precursor for compounds with antibacterial and antituberculosis activities.[5] The ability to easily generate a library of diverse compounds through SNAr reactions makes this compound an attractive starting material for screening campaigns aimed at identifying novel enzyme inhibitors or modulators of signaling pathways.[12]
Experimental Protocols
The following are generalized protocols for common reactions involving this compound. Researchers should optimize these conditions for their specific applications.
General Protocol for Nucleophilic Aromatic Substitution with an Amine
-
Dissolution: Dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, DMF, or acetonitrile).
-
Addition of Nucleophile: Add the desired amine (1.1-1.5 equivalents) to the solution. A base such as triethylamine (B128534) or potassium carbonate (1.5-2.0 equivalents) may be added to neutralize the HCl generated during the reaction.
-
Reaction: Stir the mixture at an appropriate temperature (room temperature to reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, partition the reaction mixture between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[6]
Protocol for Reaction with a Thiol (e.g., Cysteine)
Note: This is a proposed protocol based on the known reactivity of the compound.
-
Buffer Preparation: Prepare a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4).
-
Reagent Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent such as DMSO or ethanol. Prepare a solution of the thiol-containing compound (e.g., N-acetyl-L-cysteine) in the buffer.
-
Reaction: Mix the solutions of the reagent and the thiol. The reaction progress can be monitored spectrophotometrically by observing the appearance of a new absorbance band corresponding to the product.
-
Analysis: The product can be further analyzed by HPLC and mass spectrometry to confirm the structure of the adduct.
Quantitative Data Summary
The following table summarizes representative yields for SNAr reactions of this compound with various nucleophiles.
| Nucleophile | Product | Yield (%) | Reference |
| Ammonia | 2-Amino-4-methyl-3-nitropyridine | High | [4] |
| Hydrazine | 2-Hydrazinyl-4-methyl-3-nitropyridine | High | [4] |
| Sodium Methoxide | 2-Methoxy-4-methyl-3-nitropyridine | High | [4] |
Note: "High" indicates that the reaction is reported to proceed with good to excellent yields, although specific quantitative values may vary depending on the reaction conditions.
Conclusion
This compound is a valuable and versatile reagent with well-established applications in organic synthesis and significant, though largely untapped, potential in life science research. Its predictable and efficient reactivity through nucleophilic aromatic substitution provides a powerful tool for the synthesis of novel compounds for drug discovery and the development of chemical probes. While its direct application as a biochemical reagent is an emerging area, the principles of its reactivity, as outlined in this guide, provide a solid foundation for its exploration in proteomics, cell biology, and diagnostics. The detailed protocols and data presented herein are intended to empower researchers to unlock the full potential of this promising compound in their scientific endeavors.
References
- 1. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chloro-5-methyl-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiol-Selective Fluorogenic Probes for Labeling and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Small-molecule fluorescent probes based on covalent assembly strategy for chemoselective bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chimia.ch [chimia.ch]
Commercial suppliers and availability of 2-Chloro-4-methyl-3-nitropyridine
For researchers, scientists, and drug development professionals, 2-Chloro-4-methyl-3-nitropyridine (CAS No. 23056-39-5) is a pivotal pyridine (B92270) derivative. Its unique molecular architecture makes it a valuable intermediate in the synthesis of a variety of biologically active molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its commercial availability, key chemical properties, and established experimental protocols for its synthesis and application.
Commercial Availability and Suppliers
This compound is commercially available from a range of suppliers, catering to both research and bulk-scale requirements. Purity levels are typically high, ensuring reproducibility in sensitive synthetic applications.
| Supplier | Purity | Availability/Packaging | Notes |
| Chem-Impex | ≥ 98% (GC)[1] | Inquire for details | - |
| Fuxin Custchem Fine Chemical Co., Ltd. | Inquire for details | Bulk manufacturing capabilities[2] | Established manufacturer with a focus on fine chemical intermediates[2] |
| MedchemExpress | Inquire for details | 25 g; 100 g[3] | Primarily for life science research[3] |
| Frontier Specialty Chemicals | Inquire for details | Inquire for smaller or bulk sizes[4] | - |
| Dideu Industries Group Limited | 99.00%[5] | Inquire for pricing | Listed on ChemicalBook[5] |
| Henan Fengda Chemical Co., Ltd. | 98%[5] | Inquire for pricing | Listed on ChemicalBook[5] |
| Shaanxi Dideu New Materials Co. Ltd. | 99.0%[5] | Inquire for pricing | Listed on ChemicalBook[5] |
| Sigma-Aldrich | 99% | Product is discontinued | Contact Technical Service for assistance |
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is provided below. This data is essential for reaction planning, characterization, and quality control.
| Property | Value | Reference |
| Molecular Formula | C₆H₅ClN₂O₂ | [1] |
| Molecular Weight | 172.57 g/mol | [1] |
| Appearance | Off-white to yellow crystalline powder | [1] |
| Melting Point | 51-53 °C | [5] |
| CAS Number | 23056-39-5 | [1] |
| Purity | ≥ 98% (GC) or 99% | [1] |
| Solubility | Soluble in common organic solvents | |
| Storage Conditions | 0-8°C[1] or -20°C to -80°C for long-term storage of solutions[6] | [1][6] |
Synthesis Protocols
The synthesis of this compound can be achieved through several routes. The choice of method often depends on the available starting materials and the desired scale of production.
Method 1: Chlorination of 3-Nitro-4-methylpyridin-2-one
This method involves the chlorination of a pyridinone precursor using a chlorinating agent such as phosphorus oxychloride.
Experimental Protocol:
-
To a 500 ml four-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 100 g of 1,2-dichloroethane (B1671644) and 15.5 g (0.1 mol) of 3-nitro-4-methylpyridin-2-one.[7]
-
Add 25 g of phosphorus oxychloride to the mixture.[7]
-
Heat the reaction mixture to 70-75 °C and stir for a specified period, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).[7]
-
Upon completion, the excess phosphorus oxychloride is typically removed by distillation under reduced pressure.[8][9]
-
The reaction mixture is then carefully poured into ice water and neutralized.[10]
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[5]
Method 2: Nitration of 2-Chloro-4-methylpyridine (B103993)
This approach involves the direct nitration of 2-chloro-4-methylpyridine. However, this method can lead to the formation of regioisomers, requiring careful control of reaction conditions and purification of the final product.
Experimental Protocol:
-
In a three-necked flask, cool concentrated sulfuric acid in an ice-salt bath to 0 °C.[11]
-
Slowly add 2-chloro-4-methylpyridine to the cooled sulfuric acid, maintaining the temperature below 10 °C.[11]
-
Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in an ice bath.[11]
-
Add the nitrating mixture dropwise to the solution of 2-chloro-4-methylpyridine in sulfuric acid, ensuring the temperature does not exceed 10 °C.[11]
-
After the addition is complete, allow the reaction to proceed, monitoring its progress by TLC or HPLC.[11]
-
Upon completion, pour the reaction mixture onto ice and neutralize with a saturated sodium bicarbonate solution.[11]
-
Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).[11]
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[11]
-
Purify the crude product by recrystallization.[11]
Applications in Drug Development and Organic Synthesis
This compound is a versatile building block in organic synthesis, primarily due to the reactivity of the chloro and nitro groups.
Synthesis of Pharmaceutical Intermediates
A significant application of this compound is in the synthesis of pharmaceutical ingredients. For instance, it is a known precursor to 3-amino-2-chloro-4-methylpyridine (B17603), a key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1.[8][9] The nitro group can be readily reduced to an amine, which can then undergo further transformations.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-withdrawing nitro group activates the pyridine ring, making the chloro substituent susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, to generate a diverse range of substituted pyridine derivatives.[12]
General Experimental Protocol for SNAr with an Amine:
-
Dissolve this compound in a suitable solvent.
-
Add the amine nucleophile (typically 1-1.2 equivalents).
-
A base such as triethylamine (B128534) or potassium carbonate (1.5-2.0 equivalents) may be added to neutralize the HCl generated during the reaction.[12]
-
Stir the reaction mixture at an appropriate temperature (room temperature to reflux) and monitor by TLC or LC-MS.[12]
-
Upon completion, perform an aqueous workup by partitioning between an organic solvent and water.[12]
-
Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[12]
-
Purify the crude product by column chromatography or recrystallization.[12]
Safety Information
This compound is a chemical that requires careful handling. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used. It is classified as irritating to the eyes, respiratory system, and skin.[7] For detailed safety information, always refer to the supplier's Safety Data Sheet (SDS).
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. This compound suppliers USA [americanchemicalsuppliers.com]
- 4. This compound | [frontierspecialtychemicals.com]
- 5. This compound | 23056-39-5 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound [chembk.com]
- 8. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 9. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 10. 2-Chloro-4-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safe Handling and Use of 2-Chloro-4-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 2-Chloro-4-methyl-3-nitropyridine (CAS No. 23056-39-5), a key intermediate in pharmaceutical and agrochemical synthesis. This document is intended for professionals in research and development who handle this compound.
Chemical and Physical Properties
This compound is a yellow to beige solid.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅ClN₂O₂ | [1] |
| Molecular Weight | 172.57 g/mol | [1] |
| Appearance | Yellow to beige powder/solid | [1] |
| Melting Point | 51-53 °C | [2] |
| Boiling Point | 279.6 °C at 760 mmHg | [1] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [2][3] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Vapor Pressure | 0.00673 mmHg at 25°C | [1] |
| Solubility | No information available | [3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance.[3] The GHS hazard classifications are summarized in Table 2.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Reference(s) |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [3] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | [3] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [3][4] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [3][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [3][4] |
Pictograms:
Safety and Handling Precautions
Due to its hazardous nature, strict safety protocols must be followed when handling this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE workflow is essential to minimize exposure.
Caption: Personal Protective Equipment (PPE) workflow for handling this compound.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust.[3] Use only in a well-ventilated area, preferably a chemical fume hood.[1][4] Take precautionary measures against static discharges.[5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] Keep away from heat and sources of ignition.[3] Store locked up.[1][4] Incompatible materials include strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3]
Emergency Procedures
First-Aid Measures
Table 3: First-Aid Measures for this compound Exposure
| Exposure Route | First-Aid Procedure | Reference(s) |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Call a POISON CENTER or doctor/physician if you feel unwell. | [3][4] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention. | [3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention. | [3][4] |
| Ingestion | Clean mouth with water and drink afterwards plenty of water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell. | [3][4] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Specific Hazards: In case of fire, hazardous decomposition products may be released, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation.[4] Use personal protective equipment as required.[4] Evacuate personnel to safe areas.[4] Avoid dust formation.[4]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so.[4] Do not let the product enter drains.[4]
-
Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal.[6] Avoid generating dust.
Experimental Protocols
This compound is a versatile reagent in organic synthesis, primarily used in nucleophilic aromatic substitution (SNAr) reactions.
Synthesis of this compound
A common synthetic route involves the chlorination of 3-nitro-4-methylpyridin-2-one.
Materials:
-
3-nitro-4-methylpyridin-2-one
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
To a 500 ml four-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 100g of 1,2-dichloroethane and 15.5g (0.1 mol) of 3-nitro-4-methylpyridin-2-one.
-
Add 25g of phosphorus oxychloride.
-
Heat the mixture to 70-75 °C and stir for the appropriate reaction time, monitoring by TLC or LC-MS.
-
After the reaction is complete, cool the mixture and carefully pour it into ice water.
-
Neutralize the solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
The chloro group at the 2-position is activated by the electron-withdrawing nitro group at the 3-position, making it susceptible to displacement by nucleophiles.
Materials:
-
This compound
-
Nucleophile (e.g., amine, alcohol, thiol)
-
Solvent (e.g., ethanol, DMF, DMSO)
-
Base (if necessary, e.g., triethylamine, potassium carbonate)
Procedure:
-
Dissolve this compound in a suitable solvent in a reaction flask.
-
Add the nucleophile (and base, if required).
-
Stir the reaction mixture at a suitable temperature (room temperature to reflux) and monitor its progress by TLC or LC-MS.
-
Upon completion, perform a work-up procedure, which may involve partitioning between an organic solvent and water.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr) on this compound.
Toxicity and Ecotoxicity
Specific toxicological data for this compound is limited in publicly available literature. However, data from related compounds can provide insights into potential hazards.
-
Human Health: As indicated by its hazard classification, the compound is harmful if swallowed or in contact with skin, and causes skin, eye, and respiratory irritation.[3][4] The target organ for single-exposure toxicity is the respiratory system.[3]
-
Environmental Fate: No specific data on the environmental fate and ecotoxicity of this compound is available. However, related compounds such as chloronitrobenzenes can be persistent in the environment and exhibit toxicity to aquatic organisms. Therefore, releases to the environment should be avoided.
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations.[3] Waste should be sent to an approved waste disposal plant.[3] Do not dispose of it with household waste or allow it to reach the sewage system.
Conclusion
This compound is a valuable chemical intermediate with defined hazards. Strict adherence to the safety and handling precautions outlined in this guide is crucial to ensure the safety of laboratory personnel and to minimize environmental impact. Further research into the specific toxicological and ecotoxicological profile of this compound is warranted.
Disclaimer: This document is intended as a guide and should not be considered a substitute for a comprehensive risk assessment, which should be conducted by qualified professionals before handling this chemical. All users should consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:23056-39-5 | Chemsrc [chemsrc.com]
- 4. This compound | C6H5ClN2O2 | CID 345363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Nevirapine Utilizing 2-Chloro-4-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Nevirapine (B1678648), a non-nucleoside reverse transcriptase inhibitor (NNRTI), using 2-Chloro-4-methyl-3-nitropyridine as a key starting material. The following sections detail the synthetic strategy, experimental procedures, and quantitative data to facilitate the replication and optimization of this synthetic route in a laboratory setting.
Synthetic Strategy Overview
The synthesis of Nevirapine from this compound involves a multi-step process. The primary strategy hinges on the initial reduction of the nitro group to an amine, yielding the crucial intermediate 2-chloro-3-amino-4-picoline (CAPIC). This intermediate is then coupled with a second pyridine-based building block, followed by a cyclization reaction to form the final Nevirapine molecule. This route is a common pathway in the industrial production of Nevirapine.[1]
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for Nevirapine from this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-3-amino-4-picoline (CAPIC) from this compound
This protocol outlines the reduction of the nitro group of this compound to form 2-chloro-3-amino-4-picoline (CAPIC).
Materials:
-
This compound
-
Palladium on carbon (10% Pd)
-
Ethanol
-
Hydrogen gas
-
Reaction flask equipped with a stirrer and gas inlet
Procedure:
-
In a suitable reaction flask, dissolve this compound in ethanol.
-
Add a catalytic amount of 10% Palladium on carbon to the solution.
-
Seal the flask and purge with hydrogen gas.
-
Maintain a hydrogen atmosphere and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-chloro-3-amino-4-picoline.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide
This protocol describes the coupling of CAPIC with 2-chloronicotinoyl chloride.
Materials:
-
2-Chloro-3-amino-4-picoline (CAPIC)
-
2-Chloronicotinic acid
-
Thionyl chloride
-
Toluene
-
Acetonitrile
-
Potassium phosphate (B84403)
Procedure:
-
Prepare 2-chloronicotinoyl chloride by reacting 2-chloronicotinic acid with thionyl chloride. Remove excess thionyl chloride by distillation.[2]
-
Dissolve the resulting 2-chloronicotinoyl chloride in toluene.
-
In a separate flask, dissolve 2-chloro-3-amino-4-picoline (11.4 g, 0.080 mol) in 40 ml of acetonitrile.[2]
-
Add the solution of CAPIC dropwise to the 2-chloronicotinoyl chloride solution.
-
Heat the reaction mixture to 50°C and stir overnight.[2]
-
Add finely minced potassium phosphate to the reaction mixture.[2]
-
After 16 hours at 50°C, add 100 ml of water. The pH should be between 4 and 5.[2]
-
Filter the reaction mixture to remove any insoluble material.
-
Isolate the product, 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide, from the filtrate.
Protocol 3: Synthesis of N-(2-chloro-4-methyl-3-pyridinyl)-2-(cyclopropylamino)-3-pyridinecarboxamide
This protocol details the reaction of the amide intermediate with cyclopropylamine.
Materials:
-
2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide
-
Cyclopropylamine
-
Calcium oxide (CaO)
-
Diglyme
Procedure:
-
In a high-pressure reaction vessel, combine 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide, cyclopropylamine (2 to 2.5 mol equivalent), and calcium oxide (1 to 2 mol equivalent) in diglyme.[3]
-
Heat the reaction mixture to a temperature between 135°C and 145°C for 6 to 7 hours.[3]
-
Cool the reaction mixture to 20-30°C and filter.[3]
-
Wash the filter cake with diglyme and combine the filtrates.
-
Concentrate the combined filtrates to obtain the crude product.
Protocol 4: Synthesis of Nevirapine (Cyclization)
This final step involves the cyclization of the aminated intermediate to form Nevirapine.
Materials:
-
N-(2-chloro-4-methyl-3-pyridinyl)-2-(cyclopropylamino)-3-pyridinecarboxamide
-
Sodium hydride (NaH)
-
Diglyme
Procedure:
-
Prepare a solution or suspension of sodium hydride in diglyme.
-
Dilute the residue from the previous step with diglyme.
-
Add the solution of the intermediate to the sodium hydride suspension.
-
Heat the reaction mixture to 130-140°C and maintain this temperature for 30 to 90 minutes.[3]
-
The product will precipitate as a suspension.
-
Isolate the solid product by filtration.
-
Wash the isolated product with an inert solvent, followed by water and an alcohol to yield Nevirapine.[3]
Quantitative Data Summary
The following tables summarize the quantitative data for the key reaction steps in the synthesis of Nevirapine.
Table 1: Reaction Conditions for Amide Coupling
| Parameter | Value | Reference |
| Reactant 1 | 2-chloro-3-amino-4-picoline | [2] |
| Reactant 2 | 2-chloronicotinoyl chloride | [2] |
| Solvent | Acetonitrile, Toluene | [2] |
| Temperature | 50°C | [2] |
| Reaction Time | 16 hours (overnight) | [2] |
| Base | Potassium phosphate | [2] |
Table 2: Reaction Conditions for Amination
| Parameter | Value | Reference |
| Reactant 1 | 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide | [3] |
| Reactant 2 | Cyclopropylamine | [3] |
| Solvent | Diglyme | [3] |
| Temperature | 135-145°C | [3] |
| Reaction Time | 6-7 hours | [3] |
| Additive | Calcium Oxide (CaO) | [3] |
Table 3: Reaction Conditions for Cyclization
| Parameter | Value | Reference |
| Reactant | N-(2-chloro-4-methyl-3-pyridinyl)-2-(cyclopropylamino)-3-pyridinecarboxamide | [3] |
| Reagent | Sodium Hydride (NaH) | [3] |
| Solvent | Diglyme | [3] |
| Temperature | 130-140°C | [3] |
| Reaction Time | 30-90 minutes | [3] |
Logical Relationships and Workflow
The synthesis of Nevirapine from this compound follows a clear, logical progression of chemical transformations.
Caption: Logical flow of chemical transformations in Nevirapine synthesis.
This structured approach, starting from the nitropyridine derivative, provides a robust and scalable method for the production of this important antiviral medication. The use of calcium oxide in the amination step is a notable improvement as it reduces the required amount of the more expensive cyclopropylamine and leads to fewer impurities.[3]
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions Using 2-Chloro-4-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-methyl-3-nitropyridine is a highly reactive substrate extensively utilized in the synthesis of substituted pyridines, which are prominent scaffolds in pharmaceuticals and agrochemicals.[1] The reactivity of this compound is primarily governed by the principles of nucleophilic aromatic substitution (SNAr). The inherent electron deficiency of the pyridine (B92270) ring, significantly enhanced by the potent electron-withdrawing nitro group at the 3-position, activates the chlorine atom at the 2-position for displacement by a diverse range of nucleophiles.[1] This characteristic makes this compound a crucial intermediate in the synthesis of various heterocyclic compounds, including the non-nucleoside reverse transcriptase inhibitor, Nevirapine.[1]
The general reaction pathway involves the attack of a nucleophile on the electron-deficient carbon atom bonded to the chlorine. This proceeds through a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the expulsion of the chloride leaving group to afford the substituted product.[1]
General Reaction Mechanism
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom at the 2-position of the pyridine ring, which bears the chlorine atom. This step is typically the rate-determining step and leads to the formation of a high-energy, resonance-stabilized anionic intermediate called a Meisenheimer complex.[1][2] The negative charge of this complex is delocalized over the pyridine ring and the nitro group.[1][2]
-
Leaving Group Departure: In the subsequent, faster step, the aromaticity of the ring is restored by the elimination of the chloride ion, yielding the final substituted product.[1]
Caption: General mechanism of SNAr on this compound.[1]
Experimental Protocols
The following protocols are derived from established literature and serve as a starting point for the synthesis of various 2-substituted-4-methyl-3-nitropyridines.
Protocol 1: Synthesis of 2-Amino-4-methyl-3-nitropyridine (Reaction with Ammonia)
This protocol details the reaction of this compound with ammonia (B1221849) to yield 2-amino-4-methyl-3-nitropyridine.[1]
Materials:
-
This compound
-
Ethanolic ammonia (saturated solution)
-
Autoclave or a sealed reaction vessel
Procedure:
-
Prepare a solution of this compound in ethanol.[1]
-
Saturate the solution with ammonia gas at a low temperature (e.g., 0 °C).[1]
-
Transfer the mixture to a sealed autoclave and heat.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
Remove the solvent under reduced pressure.[1]
-
The crude product can be purified by recrystallization from a suitable solvent.
Protocol 2: Synthesis of 2-Hydrazinyl-4-methyl-3-nitropyridine (Reaction with Hydrazine (B178648) Hydrate)
This protocol outlines the reaction with hydrazine hydrate (B1144303).[1]
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.[1]
-
Add hydrazine hydrate to the solution.[1]
-
Stir the reaction mixture at room temperature.[1]
-
The product is expected to precipitate out of the solution.
-
Collect the precipitated product by filtration.[1]
-
Wash the solid with cold ethanol and dry under vacuum.[1]
Protocol 3: Synthesis of 2-Methoxy-4-methyl-3-nitropyridine (Reaction with Methoxide)
This protocol details the reaction with a methoxide (B1231860) nucleophile.[1]
Materials:
-
This compound
-
Sodium methoxide
-
Methanol
-
Ethyl acetate
-
Water
Procedure:
-
Prepare a solution of sodium methoxide in methanol.[1]
-
Add this compound to the methoxide solution.[1]
-
Reflux the reaction mixture until the starting material is consumed, as monitored by TLC.[1]
-
After cooling, evaporate the solvent under reduced pressure.[1]
-
Partition the residue between water and an organic solvent such as ethyl acetate.[1]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Experimental Workflow
The following diagram illustrates a general workflow for a typical SNAr reaction involving this compound.
Caption: A generalized experimental workflow for SNAr reactions.
Data Summary
The following table summarizes the reaction conditions and yields for various nucleophilic substitution reactions on this compound.
| Nucleophile | Reagent | Solvent | Temperature | Time (h) | Yield (%) |
| Ammonia | Ethanolic NH₃ | Ethanol | Heat (Autoclave) | - | High |
| Hydrazine | Hydrazine Hydrate | Ethanol | Room Temp. | - | High |
| Methoxide | Sodium Methoxide | Methanol | Reflux | - | High |
| Thiophenolate | Thiophenol/Base | DMF/Ethanol | Room Temp. - Heat | - | Good to High |
| Alkylamines | e.g., Benzylamine | Ethanol | Reflux | 4 | ~85-95% |
| Arylamines | e.g., Aniline | DMF | Heat | - | Moderate to Good |
Note: Specific reaction times and yields can vary based on the scale of the reaction and the specific nucleophile used. The data presented is based on typical outcomes for SNAr reactions on activated chloropyridines.[1][2]
Synthetic Utility
This compound serves as a versatile building block for accessing a wide array of substituted pyridines. The SNAr reaction is a powerful tool for introducing various functional groups at the 2-position, which can then be further elaborated to construct more complex molecules of interest in medicinal chemistry and materials science.
Caption: Synthetic pathways from this compound.
References
Application Notes and Protocols for 2-Chloro-4-methyl-3-nitropyridine as a Versatile Building Block in Substituted Pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-chloro-4-methyl-3-nitropyridine as a key intermediate in the synthesis of a variety of substituted pyridines. This versatile building block is particularly valuable in medicinal chemistry and materials science due to its activated chlorine atom, which is amenable to a range of transformations including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Introduction
This compound is a highly reactive and useful building block for the synthesis of substituted pyridines. The electron-withdrawing nitro group at the 3-position, combined with the inherent electron deficiency of the pyridine (B92270) ring, significantly activates the chlorine atom at the 2-position towards displacement. This heightened reactivity allows for the facile introduction of a wide array of functional groups through various synthetic methodologies. A notable application of this compound is as a key intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor, Nevirapine.[1]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆H₅ClN₂O₂ |
| Molecular Weight | 172.57 g/mol |
| CAS Number | 23056-39-5 |
| Melting Point | 51-53 °C |
| Appearance | Yellow to beige powder |
I. Nucleophilic Aromatic Substitution (SNAr) Reactions
The chlorine atom at the 2-position of this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a diverse range of oxygen, nitrogen, and sulfur nucleophiles. The reaction proceeds through a resonance-stabilized Meisenheimer intermediate, which is facilitated by the electron-withdrawing nitro group.[1]
References
Application of 2-Chloro-4-methyl-3-nitropyridine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-methyl-3-nitropyridine is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique electronic and steric properties, arising from the presence of a chloro, a methyl, and a nitro group on the pyridine (B92270) ring, make it a valuable precursor for the synthesis of a diverse range of biologically active molecules. The electron-withdrawing nitro group activates the adjacent chlorine atom for nucleophilic aromatic substitution (SNAr), enabling the facile introduction of various functional groups. This reactivity profile has been exploited in the development of antiviral, antibacterial, antitubercular, and anticancer agents.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key medicinal compounds.
Intermediate for the Synthesis of Nevirapine (HIV Reverse Transcriptase Inhibitor)
This compound is a crucial starting material in some synthetic routes to Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1] The synthesis involves a series of transformations, including reduction of the nitro group followed by condensation and cyclization steps.
Experimental Workflow for Nevirapine Synthesis Intermediate
Caption: Synthetic pathway from this compound to Nevirapine.
Experimental Protocol: Synthesis of 2-Chloro-3-amino-4-methylpyridine (CAPIC)
This protocol describes the reduction of the nitro group of this compound to an amine, a key step in the synthesis of Nevirapine.
Materials:
-
This compound
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Sodium Carbonate (Na₂CO₃)
-
Ethyl acetate
Procedure:
-
A mixture of this compound (1 equivalent) and iron powder (3 equivalents) in a mixture of ethanol and water is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Concentrated hydrochloric acid is added dropwise to the stirred suspension.
-
The reaction mixture is heated to reflux for 2-3 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and filtered to remove the iron salts.
-
The filtrate is concentrated under reduced pressure to remove ethanol.
-
The aqueous residue is neutralized with a saturated solution of sodium carbonate until the pH is approximately 8.
-
The product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield 2-chloro-3-amino-4-methylpyridine.
Note: Catalytic hydrogenation using catalysts like Pd/C is an alternative method for this reduction.
Precursor for Antibacterial and Antitubercular Agents
Derivatives of this compound have shown promising antibacterial and antitubercular activities.[2] Nucleophilic substitution of the chloro group with various nucleophiles, such as methoxide (B1231860), hydrazide, and amines, leads to a library of compounds with potential antimicrobial properties.
Quantitative Data: Antimicrobial Activity of Pyridine Derivatives
| Compound Class | R-Group | Target Organism | MIC (µg/mL) | Reference |
| 2-Alkoxypyridines | -OCH₃ | Mycobacterium tuberculosis | Not specified | [2] |
| Pyridine-Triazole Conjugates | Various substituted triazoles | Mycobacterium tuberculosis H₃₇Ra | 6.24 - 27.16 | [3] |
| 2,4-Disubstituted Pyridines | Various | Mycobacterium tuberculosis H₃₇Rv | 0.8 - 1.5 | [4] |
| 2-Aminopyridine Derivatives | Various | Gram-positive & Gram-negative bacteria | Not specified | [5] |
MIC: Minimum Inhibitory Concentration
Experimental Protocol: Synthesis of 2-Methoxy-4-methyl-3-nitropyridine
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
Procedure:
-
To a solution of sodium methoxide (1.1 equivalents) in dry methanol, add this compound (1 equivalent) portion-wise at room temperature.
-
The reaction mixture is stirred at room temperature for 1-2 hours. The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 2-methoxy-4-methyl-3-nitropyridine.
Scaffold for Kinase Inhibitors (JAK2 and VEGFR-2)
The pyridine scaffold is a common feature in many kinase inhibitors. This compound serves as a starting material for the synthesis of substituted pyridines that can be further elaborated into potent and selective inhibitors of Janus kinase 2 (JAK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are key targets in cancer and inflammatory diseases.
Signaling Pathways
Caption: Simplified JAK/STAT signaling pathway and the point of inhibition.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Quantitative Data: Kinase Inhibitory Activity of Pyridine-based Compounds
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Pyridine-Urea Derivatives | VEGFR-2 | 110 - 1880 | [6] |
| Bis-triazolo-quinoxaline Derivatives | VEGFR-2 | 3.7 - 71.6 | [3] |
| Nicotinamide Derivatives | VEGFR-2 | 60.83 - 129.30 | [7] |
| Imidazo[4,5-d]pyrrolo[2,3-b]pyridines | JAK2 | Potent biochemical and cellular activity | [4] |
IC₅₀: Half-maximal inhibitory concentration.
Experimental Protocol: General VEGFR-2 Kinase Assay
This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 as substrate
-
Test compounds (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White 96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 96-well plate, add the kinase buffer, the test compound dilution, and the VEGFR-2 enzyme.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.
-
Luminescence is measured using a microplate reader.
-
The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound is a highly valuable and reactive intermediate in medicinal chemistry. Its application spans the synthesis of approved drugs like Nevirapine and the development of novel therapeutic agents targeting a range of diseases. The protocols and data presented herein provide a foundation for researchers to explore the potential of this versatile building block in their drug discovery and development programs. The ease of functionalization through nucleophilic aromatic substitution allows for the generation of diverse chemical libraries, making it an attractive starting point for lead optimization and the exploration of structure-activity relationships.
References
- 1. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Design of Selective Janus Kinase 2 Imidazo[4,5-d]pyrrolo[2,3-b]pyridine Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 2-Methoxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-methoxy-4-methyl-3-nitropyridine (B66577) from 2-chloro-4-methyl-3-nitropyridine. This synthesis is a key step in the development of various heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. The protocols are based on established literature and are designed to provide a foundation for successful laboratory application.
Introduction
This compound is a highly versatile reagent in organic synthesis. The pyridine (B92270) ring's inherent electron deficiency, augmented by the potent electron-withdrawing nitro group at the 3-position, significantly activates the chlorine atom at the 2-position for nucleophilic aromatic substitution (SNAr).[1] This heightened reactivity makes it an excellent precursor for introducing a variety of functional groups, thereby enabling the synthesis of a diverse range of substituted pyridine derivatives. These derivatives are of significant interest in the pharmaceutical and agrochemical industries.[1]
The substitution of the chloro group with a methoxy (B1213986) group to yield 2-methoxy-4-methyl-3-nitropyridine is a common and efficient transformation. The resulting 2-methoxypyridine (B126380) scaffold is a crucial pharmacophore in numerous biologically active molecules.[2] Derivatives of similar methoxypyridines have shown potential as anticancer agents, tubulin polymerization inhibitors, and kinase inhibitors.[3] This highlights the importance of robust and well-documented synthetic procedures for these compounds.
Reaction and Mechanism
The core reaction is a nucleophilic aromatic substitution where the methoxide (B1231860) ion (CH₃O⁻) acts as the nucleophile, attacking the electron-deficient carbon atom bonded to the chlorine atom on the pyridine ring. The reaction proceeds through a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the departure of the chloride leaving group to yield the final 2-methoxy-4-methyl-3-nitropyridine product.[1]
General Reaction Scheme:
Caption: General workflow for the synthesis of 2-methoxy-4-methyl-3-nitropyridine.
Quantitative Data Summary
The methoxylation of activated chloropyridines is typically a high-yielding reaction. While specific data for the direct conversion of this compound to 2-methoxy-4-methyl-3-nitropyridine is not extensively published, analogous reactions with similar substrates demonstrate excellent yields. For instance, the reaction of 2-chloro-4-methyl-5-nitropyridine (B1210972) with sodium methoxide in methanol proceeds with a 98% yield.[4]
| Reactant | Nucleophile | Product | Solvent | Reaction Time | Yield (%) | Reference |
| This compound | Sodium Methoxide | 2-Methoxy-4-methyl-3-nitropyridine | Methanol | ~30 min | Est. >95 | [1] |
| 2-Chloro-4-methyl-5-nitropyridine | Sodium Methoxide | 2-Methoxy-4-methyl-5-nitropyridine | Methanol | 30 min | 98 | [4] |
Note: The estimated yield for the target reaction is based on the high reactivity of the substrate and the reported yield for a closely related isomer.
Detailed Experimental Protocol
This protocol is adapted from a procedure for a similar substrate and is expected to provide a high yield of the desired product.[4]
Materials:
-
This compound
-
Sodium metal
-
Anhydrous Methanol
-
Ethyl acetate (B1210297)
-
Deionized water
-
Concentrated Hydrochloric Acid (HCl)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stir bar
-
Condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Methoxide Solution: In a dry round-bottom flask under an inert atmosphere, carefully add sodium metal (1.2 equivalents) to anhydrous methanol. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely to form a solution of sodium methoxide.
-
Reaction Setup: To the stirred solution of sodium methoxide in methanol at 0°C (ice bath), add a solution of this compound (1.0 equivalent) in anhydrous methanol dropwise.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30-60 minutes). The solution may develop a dark color.[4]
-
Workup:
-
Once the reaction is complete, concentrate the mixture to a solid using a rotary evaporator.
-
To the solid residue, add deionized water and adjust the pH to approximately 6 with concentrated HCl.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
-
Expected Outcome: The product, 2-methoxy-4-methyl-3-nitropyridine, is expected to be an orange or yellow solid.
Potential Applications in Drug Discovery
The 2-methoxypyridine scaffold is a privileged structure in medicinal chemistry. Derivatives of this core have been investigated for a range of biological activities. For instance, certain 2-methoxypyridine derivatives have been shown to exhibit significant anticancer properties by inhibiting tubulin polymerization.[3] Tubulin is a critical protein involved in microtubule formation, which is essential for cell division. Inhibition of this process can lead to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Caption: Simplified pathway of tubulin polymerization inhibition by 2-methoxypyridine derivatives.
Furthermore, Schiff base ligands derived from methoxypyridine precursors have demonstrated antioxidant and α-glucosidase inhibitory activities, suggesting potential applications in managing oxidative stress-related diseases and diabetes.[5] The versatile reactivity of the nitro and methyl groups on the 2-methoxy-4-methyl-3-nitropyridine scaffold allows for further chemical modifications, making it a valuable starting material for the synthesis of compound libraries for high-throughput screening in drug discovery programs.
Safety Precautions
-
Handle sodium metal with extreme care. It reacts violently with water.
-
The reaction to generate sodium methoxide is exothermic and produces flammable hydrogen gas. Perform this step in a well-ventilated fume hood.
-
This compound is a chemical irritant. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
By following these detailed protocols and understanding the underlying chemistry, researchers can efficiently synthesize 2-methoxy-4-methyl-3-nitropyridine and its derivatives for further investigation in various scientific disciplines.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Methoxy-4-methyl-3-nitropyridine | High-Purity Reagent [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II) complexes: synthesis, characterization and biological investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Chloro-4-methyl-3-nitropyridine as a Versatile Intermediate in Agrochemical Synthesis
For Researchers, Scientists, and Agrochemical Development Professionals
These application notes provide a detailed overview of the utility of 2-Chloro-4-methyl-3-nitropyridine as a key intermediate in the synthesis of novel agrochemicals, particularly focusing on the synthesis of substituted pyridinyl-N-phenylurea compounds, a class known for its herbicidal and plant growth regulatory activities. The protocols outlined below are based on established chemical principles and analogous synthetic transformations, providing a robust framework for laboratory-scale synthesis and further research.
Introduction
This compound is a highly functionalized pyridine (B92270) derivative that serves as a valuable building block in organic synthesis. The presence of a chloro group at the 2-position, a nitro group at the 3-position, and a methyl group at the 4-position of the pyridine ring imparts a unique reactivity profile. The electron-withdrawing nature of the nitro group and the pyridine ring nitrogen activates the chlorine atom for nucleophilic aromatic substitution (SNAr), making it an excellent starting material for the introduction of various functionalities. This reactivity is harnessed in the agrochemical industry to construct complex molecules with desired biological activities.
This document details a two-step synthetic sequence starting from this compound to a representative pyridinyl-N-phenylurea agrochemical. The process involves the reduction of the nitro group to an amine, followed by the reaction of the resulting aminopyridine with a substituted phenyl isocyanate.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | 23056-39-5 | C₆H₅ClN₂O₂ | 172.57 | 51-53 | Yellow to beige crystalline powder |
| 3-Amino-2-chloro-4-methylpyridine | 133627-45-9 | C₆H₇ClN₂ | 142.59 | 62-64 | Off-white to light brown crystalline solid |
| N-(2-Chloro-4-methyl-3-pyridinyl)-N'-(4-chlorophenyl)urea | Not available | C₁₃H₁₁Cl₂N₃O | 312.15 | Not determined | Expected as a solid |
Table 2: Summary of Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Reduction of this compound | Iron powder, Acetic acid | Ethanol (B145695)/Water | Reflux (approx. 78) | 4-6 | ~90 |
| 2 | Synthesis of N-(2-Chloro-4-methyl-3-pyridinyl)-N'-(4-chlorophenyl)urea | 4-Chlorophenyl isocyanate, Triethylamine (B128534) | Dry Dichloromethane (B109758) | Room Temperature | 8-12 | ~75-85 |
Experimental Protocols
Step 1: Synthesis of 3-Amino-2-chloro-4-methylpyridine
This protocol describes the reduction of the nitro group of this compound to an amine functionality using iron powder in an acidic medium.
Materials:
-
This compound
-
Iron powder, fine grade
-
Glacial acetic acid
-
Ethanol
-
Water
-
Sodium carbonate
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
To this suspension, add iron powder (3.0-5.0 eq).
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add glacial acetic acid (1.0-1.2 eq) to the refluxing mixture.
-
Maintain the reaction at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron sludge. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the remaining aqueous solution, carefully add a saturated solution of sodium carbonate until the pH is basic (pH 8-9) to neutralize the acetic acid.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-Amino-2-chloro-4-methylpyridine as a solid. The product can be further purified by recrystallization if necessary.
Step 2: Synthesis of N-(2-Chloro-4-methyl-3-pyridinyl)-N'-(4-chlorophenyl)urea
This protocol details the reaction of the synthesized 3-Amino-2-chloro-4-methylpyridine with a substituted phenyl isocyanate to form the target phenylurea compound.
Materials:
-
3-Amino-2-chloro-4-methylpyridine (from Step 1)
-
4-Chlorophenyl isocyanate
-
Triethylamine (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Drying tube (e.g., with calcium chloride)
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Amino-2-chloro-4-methylpyridine (1.0 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of triethylamine to the solution.
-
To this stirred solution, add a solution of 4-chlorophenyl isocyanate (1.0-1.1 eq) in anhydrous dichloromethane dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC.
-
Upon completion, a precipitate of the product may form. If so, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Wash the crude product with a small amount of cold diethyl ether or a mixture of hexane (B92381) and ethyl acetate to remove any unreacted starting materials.
-
Dry the final product, N-(2-Chloro-4-methyl-3-pyridinyl)-N'-(4-chlorophenyl)urea, under vacuum.
Mandatory Visualization
Caption: Synthetic pathway from this compound to a phenylurea agrochemical.
Caption: A generalized experimental workflow for the two-step synthesis.
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with 2-Chloro-4-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various metal-catalyzed cross-coupling reactions utilizing 2-Chloro-4-methyl-3-nitropyridine as a key building block. This versatile pyridine (B92270) derivative is of significant interest in medicinal chemistry and materials science, notably as an intermediate in the synthesis of pharmaceuticals like the non-nucleoside reverse transcriptase inhibitor, Nevirapine (B1678648).[1][2]
The electron-deficient nature of the pyridine ring, amplified by the presence of both a nitro group and a chlorine atom, makes this compound a reactive substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a diverse range of substituted pyridine scaffolds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organohalide.[3] This reaction is widely used to synthesize biaryl and heteroaryl structures.
Quantitative Data
Note: The following data represents typical yields for Suzuki-Miyaura couplings of related chloro-pyridines and should be considered as a starting point for optimization with this compound.
| Coupling Partner (Ar-B(OH)₂) | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 100 | 85-95 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene (B28343)/H₂O | 110 | 80-90 |
| Thiophen-2-ylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 75-85 |
| 3-Pyridylboronic acid | [Pd(IPr)Cl]₂ | K₃PO₄ | Toluene/H₂O | 100 | 70-80 |
Experimental Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed 1,4-Dioxane (8 mL)
-
Degassed Water (2 mL)
-
Anhydrous sodium sulfate
-
Ethyl acetate (B1210297)
-
Brine solution
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Experimental Workflow
Suzuki-Miyaura Coupling Workflow
Heck Coupling
The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[4][5]
Quantitative Data
Note: The following data represents typical yields for Heck couplings of related chloro-pyridines and should be considered as a starting point for optimization.
| Alkene | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 120 | 70-85 |
| n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | NaOAc | DMA | 130 | 65-80 |
| 1-Octene | PdCl₂(PPh₃)₂ | K₂CO₃ | NMP | 140 | 60-75 |
| Cyclohexene | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 50-65 |
Experimental Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (1.5 mmol, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., P(o-tol)₃, 4 mol%)
-
Base (e.g., Et₃N, 2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF, 5 mL)
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a sealed tube, combine this compound, the alkene, the palladium catalyst, the ligand, and the base in anhydrous DMF.
-
Degas the mixture by bubbling with an inert gas for 15 minutes.
-
Seal the tube and heat the reaction mixture to the specified temperature.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Experimental Workflow
Heck Coupling Workflow
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst.[6][7]
Quantitative Data
Note: The following data represents typical yields for Sonogashira couplings of related chloro-pyridines and should be considered as a starting point for optimization.
| Terminal Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 65 | 80-90 |
| 1-Heptyne | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 80 | 75-85 |
| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ | CuI | Et₃N | DMF | 70 | 70-80 |
| Propargyl alcohol | PdCl₂(dppf) | CuI | Piperidine | Acetonitrile | 80 | 65-75 |
Experimental Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., triethylamine, 3.0 mmol, 3.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add the palladium catalyst and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add this compound, the anhydrous solvent, and the base.
-
Add the terminal alkyne dropwise with stirring.
-
Heat the reaction mixture to the desired temperature.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Experimental Workflow
Sonogashira Coupling Workflow
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8][9]
Quantitative Data
Note: The following data represents typical yields for Buchwald-Hartwig aminations of related chloro-pyridines and should be considered as a starting point for optimization.
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 90-98 |
| Morpholine | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 85-95 |
| n-Butylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | 100 | 80-90 |
| Benzylamine | G3-XPhos | LHMDS | THF | 80 | 75-85 |
Experimental Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., RuPhos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Ethyl acetate
-
Celite
Procedure:
-
In a glovebox, add this compound, the amine, the base, the palladium pre-catalyst, and the ligand to a dry reaction vessel.
-
Seal the vessel, remove it from the glovebox, and add anhydrous toluene via syringe.
-
Heat the mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Experimental Workflow
Buchwald-Hartwig Amination Workflow
Stille Coupling
The Stille reaction couples an organotin compound with an sp²-hybridized organic halide.[10][11]
Quantitative Data
Note: The following data represents typical yields for Stille couplings of related chloro-pyridines and should be considered as a starting point for optimization.
| Organostannane | Catalyst System | Additive | Solvent | Temp (°C) | Yield (%) |
| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | 110 | 80-90 |
| Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | CuI | THF | 65 | 75-85 |
| 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ / P(fur)₃ | LiCl | DMF | 100 | 70-80 |
| (E)-1-Hexenyltributylstannane | AsPh₃ / Pd₂(dba)₃ | CuI | NMP | 80 | 65-75 |
Experimental Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Organostannane (1.1 mmol, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous solvent (e.g., toluene or DMF)
-
Saturated aqueous potassium fluoride (B91410) solution
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound and the palladium catalyst.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent followed by the organostannane.
-
Heat the reaction mixture to the desired temperature.
-
Monitor the reaction's progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of potassium fluoride and stir for 30 minutes.
-
Filter the mixture and extract the filtrate with diethyl ether.
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
Experimental Workflow
Stille Coupling Workflow
References
- 1. Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2012168949A2 - A process for preparation of nevirapine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. Stille Coupling [organic-chemistry.org]
Application Notes and Protocols for the Reduction of 2-Chloro-4-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of the nitro group in 2-Chloro-4-methyl-3-nitropyridine to its corresponding amine, 2-chloro-3-amino-4-methylpyridine (B1178857), is a critical transformation in synthetic organic chemistry. This product serves as a key intermediate in the synthesis of various pharmaceutical compounds, most notably the non-nucleoside reverse transcriptase inhibitor, Nevirapine, used in the treatment of HIV-1. While various synthetic routes to 2-chloro-3-amino-4-methylpyridine exist, the reduction of the nitro precursor remains a fundamental and relevant approach.[1][2] An early synthesis of 3-amino-2-chloro-4-methylpyridine (B17603) commencing from this compound was described by Chapman et al. in 1980.[1]
This document provides detailed application notes and experimental protocols for the reduction of this compound to 2-chloro-3-amino-4-methylpyridine, drawing upon established chemical literature for the reduction of aromatic nitro compounds. The protocols detailed below offer reliable methods that can be adapted for this specific substrate.
Chemical Transformation
The primary transformation involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) while preserving the chloro substituent and the pyridine (B92270) ring integrity.
Reaction Scheme:
Recommended Reduction Methodologies
Several methods are well-established for the reduction of aromatic nitro compounds and are applicable to this compound. The choice of method may depend on factors such as scale, available equipment, and tolerance of other functional groups.
-
Metal-Acid Reductions (Fe/HCl or Fe/Acetic Acid): This is a classic, cost-effective, and highly reliable method for the reduction of aromatic nitro groups. It is particularly advantageous as it often avoids the dehalogenation of aryl chlorides.
-
Stannous Chloride (SnCl₂) Reduction: Another widely used method that is effective for the reduction of nitroarenes in the presence of various functional groups.
-
Catalytic Hydrogenation: This method, typically employing a palladium on carbon (Pd/C) catalyst, is a clean and efficient process. However, care must be taken to select conditions that minimize the risk of hydrodechlorination.
Data Presentation: Comparison of Reduction Methods
| Method | Reducing Agent | Solvent | Typical Temperature | Typical Reaction Time | Reported Yield Range | Key Considerations |
| Metal-Acid | Iron powder / HCl or Acetic Acid | Ethanol (B145695), Water, Acetic Acid | Reflux | 1-4 h | 85-95% | Cost-effective, good for chloro-substituted compounds. |
| Stannous Chloride | SnCl₂·2H₂O / HCl | Ethanol, Ethyl Acetate (B1210297) | Reflux | 1-3 h | 80-90% | Mild conditions, good functional group tolerance. |
| Catalytic Hydrogenation | H₂ gas / Pd/C | Ethanol, Methanol, Ethyl Acetate | Room Temperature | 2-6 h | 90-99% | High yield, clean reaction; potential for dehalogenation. |
Experimental Protocols
Protocol 1: Reduction using Iron and Acetic Acid
This protocol is a general and robust method for the reduction of aromatic nitro compounds.
Materials:
-
This compound
-
Iron powder (fine grade)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Sodium Carbonate (or Sodium Hydroxide) solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq.) in a mixture of ethanol and water (e.g., a 4:1 ratio).
-
To this suspension, add glacial acetic acid (e.g., 10-20 volumes).
-
With vigorous stirring, add iron powder (3.0-5.0 eq.) portion-wise. The reaction is exothermic and may require initial cooling in a water bath.
-
After the initial exotherm subsides, heat the reaction mixture to reflux (typically 80-100 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the filter cake with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the organic solvent.
-
To the aqueous residue, add ethyl acetate and carefully basify with a saturated sodium carbonate solution (or dilute NaOH) until the pH is > 8.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 2-chloro-3-amino-4-methylpyridine, which can be further purified by column chromatography or recrystallization if necessary.
Protocol 2: Reduction using Stannous Chloride (SnCl₂)
This method offers a mild alternative to the iron-based reduction.
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol or Ethyl Acetate
-
Sodium Hydroxide (B78521) solution (e.g., 5 M)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol or ethyl acetate.
-
Add a solution of stannous chloride dihydrate (3.0-5.0 eq.) in concentrated hydrochloric acid to the stirred solution of the nitro compound.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a concentrated sodium hydroxide solution while cooling in an ice bath.
-
Extract the mixture with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the product.
Protocol 3: Catalytic Hydrogenation
This protocol provides a clean reduction, but requires appropriate hydrogenation equipment.
Materials:
-
This compound
-
Palladium on carbon (5% or 10% Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas supply
Procedure:
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
-
Carefully add the Pd/C catalyst (typically 5-10 mol%) to the solution.
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the desired product.
Mandatory Visualizations
Caption: Experimental workflow for the reduction of this compound.
Caption: Logical relationship of inputs and outputs in the reduction process.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-4-methyl-3-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Chloro-4-methyl-3-nitropyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the direct nitration of 2-chloro-4-methylpyridine (B103993) using a mixed acid solution, typically a combination of concentrated nitric acid and concentrated sulfuric acid.[1] The sulfuric acid acts as a catalyst and a dehydrating agent, facilitating the formation of the nitronium ion (NO₂⁺), which is the active electrophile in this electrophilic aromatic substitution reaction.[1]
Q2: What are the primary side reactions and impurities I should be aware of?
A2: The major side product is the constitutional isomer, 2-chloro-4-methyl-5-nitropyridine (B1210972).[1] This arises from the directing effects of the methyl and chloro substituents on the pyridine (B92270) ring, which can lead to nitration at both the C3 and C5 positions.[1] Other potential impurities include over-nitration products (dinitropyridines) and unreacted starting material.[2] Hydrolysis of the chloro group to a hydroxyl group can also occur if water is present.[1]
Q3: Why is the formation of the 5-nitro isomer a significant issue?
A3: The 5-nitro isomer is a significant impurity because its physical properties, such as polarity and boiling point, are very similar to the desired 3-nitro product. This similarity makes separation by standard techniques like simple recrystallization challenging, often necessitating more advanced purification methods like fractional crystallization or column chromatography.[1]
Q4: What are the typical yields I can expect for this synthesis?
A4: The combined yield of the 3-nitro and 5-nitro isomers can be high, often in the range of 95-98%.[1] However, the ratio of the isomers is highly dependent on the reaction conditions. After purification, the yield of the desired this compound can range from 75% to 85%.[3] One specific protocol starting from 2-keto-3-nitro-4-methylpyridine reports a yield of 75.3%.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the reaction's progress. By comparing the reaction mixture to the starting material, you can observe the consumption of the reactant and the formation of the product and byproducts. For more detailed analysis and quantification, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[2]
Troubleshooting Guide
| Problem | Potential Causes | Solutions |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Loss of product during workup and purification. | 1. Monitor the reaction by TLC to ensure the starting material is fully consumed.[2] 2. Maintain a low reaction temperature (typically 0-10°C) during the addition of the nitrating mixture to control the reaction rate and prevent degradation.[1] 3. Optimize extraction and recrystallization solvents and procedures to minimize product loss. |
| High Percentage of 5-Nitro Isomer | 1. Reaction temperature is too high, leading to reduced regioselectivity. 2. Inappropriate ratio of nitric and sulfuric acids. | 1. Strictly control the temperature during the addition of the nitrating agent and throughout the reaction. Lower temperatures generally favor the formation of the 3-nitro isomer. 2. Carefully optimize the ratio of the mixed acids. |
| Formation of Di-nitrated Byproducts | 1. Excess of nitrating agent. 2. Prolonged reaction time or high temperature. | 1. Use a stoichiometric amount or only a slight excess of the nitrating agent.[2] 2. Monitor the reaction closely and quench it as soon as the desired product is formed to prevent over-nitration.[2] |
| Product is an Oil and Fails to Crystallize | 1. Presence of significant impurities, especially the isomeric byproduct. 2. Residual solvent. | 1. Purify the product using column chromatography to separate the isomers.[1] 2. Ensure all solvent is removed under high vacuum. 3. Try to induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a small crystal of the pure product. |
| Reaction Does Not Start or is Sluggish | 1. Insufficiently strong nitrating agent. 2. Low reaction temperature. 3. Poor quality of starting materials. | 1. Ensure the use of concentrated or fuming nitric acid and concentrated sulfuric acid. 2. Allow the reaction to slowly warm to room temperature after the addition of the nitrating mixture, while monitoring for product formation. 3. Use pure and dry 2-chloro-4-methylpyridine. |
Data Presentation
Table 1: Reported Yields for the Synthesis of this compound and Related Compounds
| Starting Material | Reaction | Product | Yield (%) | Reference |
| 2-keto-3-nitro-4-methylpyridine | Chlorination with POCl₃ | This compound | 75.3 | |
| 2-chloro-4-methylpyridine | Nitration with mixed acids | This compound & 2-chloro-4-methyl-5-nitropyridine (combined) | 95-98 | [1] |
| 2-chloro-4-methylpyridine | Nitration and purification | This compound | 75-85 | [3] |
| 2-hydroxy-4-methyl-3-pyridinylcarbonitrile | Chlorination with POCl₃ | 2-chloro-4-methyl-3-pyridinecarbonitrile | 89.2 | [3] |
Experimental Protocols
Protocol 1: Nitration of 2-Chloro-4-methylpyridine
Materials:
-
2-Chloro-4-methylpyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to 0°C.
-
Slowly add 2-chloro-4-methylpyridine to the cooled sulfuric acid while maintaining the temperature below 10°C.[1]
-
In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.[1]
-
Add the nitrating mixture dropwise to the solution of 2-chloro-4-methylpyridine, ensuring the reaction temperature does not exceed 10°C.[1]
-
After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours.[1]
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional crystallization or column chromatography to separate the 3-nitro and 5-nitro isomers.
Protocol 2: Synthesis from 2-hydroxy-4-methyl-3-pyridinecarbonitrile
This is a multi-step synthesis where the final steps of hydrolysis and nitration would be required.
Step 1: Chlorination of 2-hydroxy-4-methyl-3-pyridinecarbonitrile
-
To a flask equipped with a magnetic stirrer, add 10 g of 2-hydroxy-4-methyl-3-pyridinylcarbonitrile and 60 mL of phosphorus oxychloride (POCl₃).[3]
-
Reflux the mixture for one hour.[3]
-
After cooling, remove the excess POCl₃ by distillation under reduced pressure.[3]
-
Carefully pour the residue into water.
-
Filter the resulting crystalline material and dry to yield 2-chloro-4-methyl-3-pyridinecarbonitrile. (Reported Yield: 89.2%).[3]
Step 2: Hydrolysis and Nitration Further hydrolysis of the nitrile group to a carboxylic acid or amide, followed by a nitration step, would be required to obtain the final product. The specific conditions for these steps are not detailed in the available literature and would require optimization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis of this compound.
Caption: Simplified mechanism for the nitration of 2-Chloro-4-methylpyridine.
References
Technical Support Center: Purification of 2-Chloro-4-methyl-3-nitropyridine
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 2-Chloro-4-methyl-3-nitropyridine. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Troubleshooting Guide & FAQs
Q1: What are the most common impurities encountered during the purification of this compound?
A1: The most significant impurity is typically the constitutional isomer formed during the nitration of 2-chloro-4-methylpyridine. This results in a mixture containing the desired 3-nitro isomer and the undesired 5-nitro isomer.[1][2] These isomers have very similar physical properties, such as polarity and boiling point, which makes their separation challenging.[1][2] Other potential impurities include unreacted starting materials, byproducts from side reactions, and residual solvents.[1]
Q2: Which purification technique is most effective for obtaining high-purity this compound?
A2: Both recrystallization and column chromatography are effective methods for purifying this compound. The choice of technique depends on the impurity profile and the desired final purity.[1]
-
Recrystallization is a good initial step to remove the bulk of impurities, especially if the isomeric impurity is present in a smaller amount.[1]
-
Column chromatography is generally the more powerful technique for separating challenging isomers and achieving very high purity (>99%).[1]
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid. To address this, you can try the following:
-
Increase the volume of the solvent.
-
Allow the solution to cool more slowly.
-
Add a co-solvent in which the compound is less soluble to induce crystallization.
-
Introduce a seed crystal of pure product to initiate crystallization.
-
Gently scratch the inside of the flask with a glass rod at the liquid-air interface.[1]
Q4: I'm performing column chromatography, but the separation between my desired product and an impurity is poor. What can I do to improve it?
A4: Poor separation on a silica (B1680970) gel column can be due to several factors. Here are some troubleshooting steps:
-
Optimize the Mobile Phase: The polarity of the solvent system is crucial. For this compound, a common mobile phase is a mixture of hexane (B92381) and ethyl acetate (B1210297).[1] If the separation is poor, try decreasing the polarity by reducing the proportion of ethyl acetate. Aim for an Rf value of approximately 0.3-0.4 for the desired compound on a TLC plate for optimal separation.[1]
-
Reduce the Amount of Sample: Overloading the column can lead to broad peaks and poor resolution. Use an appropriate amount of crude material for the column size.
-
Ensure Proper Column Packing: A well-packed column is essential for good separation. Ensure the silica gel is packed uniformly without any air bubbles or channels.[1]
Q5: My compound is eluting too quickly from the column. How can I fix this?
A5: If your compound elutes too quickly, the mobile phase is likely too polar. You should switch to a less polar solvent system. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.[1]
Q6: How can I monitor the progress of the purification?
A6: Thin-layer chromatography (TLC) is an excellent and rapid method for monitoring the progress of both recrystallization and column chromatography.[1] It allows you to quickly assess the separation of your desired compound from impurities. For a quantitative analysis of the final purity, High-Performance Liquid Chromatography (HPLC) is the recommended method.[1]
Quantitative Data Summary
The following table summarizes key quantitative data related to the purification of this compound.
| Parameter | Recrystallization | Column Chromatography |
| Starting Purity (Typical) | ~90% | ~90% |
| Final Purity Achievable | >98% | >99% |
| Expected Yield | 70-85% | 60-80% |
| Melting Point (Pure) | 51-53 °C | 51-53 °C |
Note: Yields are dependent on the purity of the crude material and the specific experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol (B145695)/Water
This protocol is suitable for removing a moderate amount of impurities.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot 95% ethanol in an Erlenmeyer flask.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution heated for a few more minutes.
-
Perform a hot filtration to remove any insoluble impurities (and charcoal, if used).
-
Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly cloudy (turbid).
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water (e.g., 50:50 mixture).
-
Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography on Silica Gel
This protocol is designed for achieving high purity by separating closely related isomers.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
TLC plates and developing chamber
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
TLC Analysis: First, determine the optimal mobile phase composition using TLC. Spot the crude material on a TLC plate and elute with different ratios of hexane/ethyl acetate. The ideal solvent system will provide good separation between the desired product (Rf value of ~0.3-0.4) and its impurities.[1] A starting point can be a 5:1 hexane/ethyl acetate mixture.[1]
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the elution of the compounds by spotting the collected fractions onto TLC plates and visualizing under UV light.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound by recrystallization.
Caption: Experimental workflow for the purification of this compound by column chromatography.
References
Common side reactions and byproducts in 2-Chloro-4-methyl-3-nitropyridine synthesis
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the synthesis of 2-Chloro-4-methyl-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and reliable method is a two-step synthesis. It begins with the nitration of 2-hydroxy-4-picoline (4-methyl-2-pyridone) using a mixture of nitric and sulfuric acids to produce 2-hydroxy-4-methyl-3-nitropyridine (B1330670). This intermediate is then subjected to chlorination, typically using phosphorus oxychloride (POCl₃), to yield the final product, this compound.[1][2][3]
Q2: What are the primary side reactions I should be aware of during the initial nitration step?
A2: The most significant side reaction is the formation of the constitutional isomer, 2-hydroxy-4-methyl-5-nitropyridine.[2] The directing effects of the substituents on the pyridine (B92270) ring can lead to nitration at both the C3 and C5 positions. Over-nitration to form dinitro compounds is also possible under harsh conditions but is less common with controlled temperature.[4]
Q3: Why is the formation of the 5-nitro isomer a major issue?
A3: The 5-nitro isomer is a problematic impurity because its physical properties, such as polarity and boiling point, are very similar to the desired 3-nitro product. This similarity makes separation by standard techniques like simple recrystallization challenging, often necessitating more advanced purification methods like fractional crystallization or column chromatography.[4]
Q4: What potential byproducts can form during the chlorination step with POCl₃?
A4: The primary issues during chlorination are an incomplete reaction, which leaves unreacted 2-hydroxy-4-methyl-3-nitropyridine in the product mixture, and potential hydrolysis. If water is present during the workup, the 2-chloro product can hydrolyze back to the 2-hydroxy starting material.
Q5: My final product is a dark-colored oil that fails to crystallize. What could be the cause?
A5: This issue is typically caused by the presence of significant impurities, especially the isomeric byproduct, or residual solvent.[4] To address this, re-purification using column chromatography is recommended to effectively separate the isomers. Ensure all solvent is thoroughly removed under reduced pressure. Inducing crystallization can sometimes be achieved by scratching the inside of the flask with a glass rod or by seeding the oil with a small crystal of pure product.[4]
Q6: What analytical methods are recommended for assessing the purity of the final product?
A6: A combination of techniques provides the most comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying the ratio of isomers and other non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying volatile impurities and confirming the mass of the product and byproducts.[5]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired 3-Nitro Isomer | Non-selective nitration leading to a high proportion of the 5-nitro isomer.[2] | - Strictly control the reaction temperature during nitration; keep it at or below 10°C.[6] - Optimize the rate of addition of the nitrating mixture. |
| Final Product Contains Starting Material | Incomplete chlorination reaction. | - Increase the reaction time or temperature during the chlorination step with POCl₃. - Ensure the POCl₃ is of high purity and not degraded. |
| Product Decomposes Upon Heating/Distillation | The product may be thermally unstable, especially in the presence of impurities. | - Avoid high temperatures. Purify using column chromatography or recrystallization instead of distillation. - Ensure all acidic residues from the reaction are neutralized and removed during workup. |
| Difficulty Separating 3-Nitro and 5-Nitro Isomers | The isomers have very similar physical properties.[4] | - Utilize fractional recrystallization, carefully collecting the initial crystals which are often enriched in the less soluble isomer.[4] - Employ column chromatography with a carefully selected eluent system for more effective separation. |
| Dark, Tarry Crude Product | Over-nitration or other side reactions due to harsh conditions (e.g., high temperature).[4] | - Maintain strict temperature control throughout the synthesis. - Quench the reaction mixture by pouring it onto crushed ice to rapidly stop the reaction.[7] |
Quantitative Data
The yield of this compound can vary significantly based on the success of the regioselective nitration and the efficiency of purification. Below are typical yields reported for key steps in analogous syntheses.
| Reaction Step | Product | Typical Yield | Notes |
| Nitration & Separation | Isomeric Nitropyridine | 75-85% | This reported yield is for the analogous synthesis of 4-amino-2-chloro-3-nitropyridine, where separation of isomers is also a key challenge.[1] |
| Chlorination | 2-chloro-4-methyl-3-pyridinecarbonitrile | 89.2% | This is for the chlorination of a structurally related precursor, indicating the chlorination step itself can be high-yielding.[1] |
| Chlorination | This compound | 75.3% | Yield reported for the chlorination of 2-keto-3-nitro-4-methylpyridine followed by recrystallization.[3] |
Experimental Protocols
Protocol 1: Nitration of 2-Hydroxy-4-picoline
This protocol is a general procedure based on methods for nitrating substituted pyridines.[2][6]
-
Preparation : In a three-necked flask equipped with a mechanical stirrer and a thermometer, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5°C.
-
Substrate Addition : Slowly add 2-hydroxy-4-picoline in small portions to the cooled sulfuric acid, ensuring the temperature does not exceed 10°C.
-
Nitrating Mixture : In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Nitration : Add the nitrating mixture dropwise to the solution of 2-hydroxy-4-picoline. The rate of addition must be controlled to maintain the reaction temperature between 5-10°C.
-
Reaction : After the addition is complete, allow the mixture to stir at a controlled temperature for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup : Once complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the solution slowly with a base (e.g., aqueous ammonia (B1221849) or sodium hydroxide) to precipitate the crude product, which will be a mixture of 3-nitro and 5-nitro isomers.
-
Isolation : Filter the precipitate, wash with cold water, and dry under vacuum.
Protocol 2: Chlorination of 2-Hydroxy-4-methyl-3-nitropyridine
This protocol is adapted from procedures for converting hydroxypyridines to chloropyridines.[1][3]
-
Setup : In a flask equipped with a reflux condenser and a stirrer, add the crude 2-hydroxy-4-methyl-3-nitropyridine from the previous step.
-
Reagent Addition : Carefully add phosphorus oxychloride (POCl₃) to the flask.
-
Reaction : Heat the mixture to reflux and maintain for several hours (typically 3-4 hours). The reaction should be performed in a well-ventilated fume hood.
-
Workup : After cooling to room temperature, slowly and carefully pour the reaction mixture into crushed ice to quench the excess POCl₃. This step is highly exothermic and must be done with caution.
-
Extraction : Once the ice has melted, neutralize the solution with a suitable base (e.g., sodium carbonate). Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Isolation : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
Visualizations
Caption: Synthesis pathway for this compound and its major side products.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 3. This compound | 23056-39-5 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 2-Chloro-4-methyl-3-nitropyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the nucleophilic substitution on 2-Chloro-4-methyl-3-nitropyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the nucleophilic aromatic substitution (SNAr) on this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Insufficiently Activated Aromatic Ring | While this compound is highly reactive due to the electron-withdrawing nitro group and the pyridine (B92270) nitrogen, ensure the purity of the starting material. Impurities from its synthesis, such as the less reactive 5-nitro isomer, can affect yields.[1] |
| Poor Nucleophile | - Neutral Nucleophiles (e.g., amines): Ensure a suitable base (e.g., K₂CO₃, Et₃N) is used to neutralize the HCl generated.[2] For weakly nucleophilic amines, consider using a stronger, non-nucleophilic base or switching to a polar aprotic solvent to enhance nucleophilicity.[3] - Anionic Nucleophiles: Ensure the nucleophile is fully deprotonated. For alcohols, use a strong base like NaH or NaOMe to generate the more reactive alkoxide. |
| Suboptimal Reaction Temperature | Many SNAr reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, gradually increase the temperature, monitoring for potential decomposition.[4] |
| Inappropriate Solvent | The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred as they solvate the Meisenheimer complex intermediate without strongly solvating and deactivating the nucleophile.[3] Protic solvents like ethanol (B145695) or water can be used but may lead to slower reaction rates due to hydrogen bonding with the nucleophile.[3] |
| Poor Solubility of Reactants | Ensure both the substrate and the nucleophile are soluble in the chosen solvent. If solubility is an issue, consider a different solvent system or the use of a phase-transfer catalyst for ionic nucleophiles in non-polar solvents. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Reaction with Solvent | Nucleophilic solvents like alcohols (e.g., methanol (B129727), ethanol) can compete with the intended nucleophile, leading to the formation of ether byproducts. If this is observed, switch to a non-nucleophilic solvent like DMF, DMSO, or THF.[3] |
| Hydrolysis of the Chloro Group | The presence of water in the reaction mixture can lead to the hydrolysis of the starting material to form 2-hydroxy-4-methyl-3-nitropyridine. Ensure the use of anhydrous solvents and reagents, particularly when using strong bases. |
| Over-alkylation of Amine Nucleophiles | Primary amines can sometimes undergo double substitution, especially if the product amine is still nucleophilic. Use a slight excess of the primary amine and monitor the reaction progress closely by TLC or LC-MS to stop the reaction upon consumption of the starting material. |
| Decomposition of Starting Material or Product | High temperatures or the use of very strong, harsh bases can lead to the degradation of the starting material or the desired product.[3] If decomposition is suspected, reduce the reaction temperature and/or use a milder base. |
Issue 3: Difficult Product Isolation and Purification
| Potential Cause | Troubleshooting Steps |
| Product is Water-Soluble | If the product has high polarity (e.g., contains a free amino or hydroxyl group), it may have significant solubility in water, leading to low recovery during aqueous work-up. Saturate the aqueous layer with NaCl (brine) before extraction to decrease the polarity of the aqueous phase. Use a more polar organic solvent for extraction, such as ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol. |
| Formation of Emulsions During Work-up | Emulsions can form during the extraction of basic products (like amines) from aqueous solutions. Add a small amount of brine or a few drops of a saturated solution of a different salt to break the emulsion. Centrifugation can also be effective. |
| Co-elution of Product and Impurities During Chromatography | If impurities are close in polarity to the product, separation by column chromatography can be challenging. Experiment with different solvent systems (e.g., gradients of hexane/ethyl acetate, dichloromethane/methanol). Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel). |
| Product Crystallization Issues | Some substituted nitropyridines can be difficult to crystallize. Try different solvent systems for recrystallization. Sonication or scratching the inside of the flask with a glass rod can sometimes induce crystallization. If all else fails, purification by column chromatography may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for nucleophilic substitution on this compound?
A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This involves the addition of a nucleophile to the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized by the electron-withdrawing nitro group and the pyridine ring nitrogen. In the final step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.[1]
Q2: Which position on the pyridine ring is most reactive towards nucleophilic attack?
A2: In this compound, the chlorine atom is at the 2-position, which is activated towards nucleophilic attack by both the electron-withdrawing nitro group at the 3-position and the inherent electron deficiency of the pyridine ring nitrogen.[1][2]
Q3: Should I use a base for my reaction?
A3: This depends on your nucleophile. If you are using a neutral nucleophile like a primary or secondary amine, a non-nucleophilic base such as triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃) is generally required to neutralize the hydrochloric acid (HCl) that is formed during the reaction.[2] If an anionic nucleophile (e.g., sodium methoxide) is used, an additional base is typically not necessary.
Q4: What is the best solvent for this reaction?
A4: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are generally the best choices for SNAr reactions on this substrate.[3] These solvents can stabilize the charged Meisenheimer intermediate, which accelerates the reaction. While polar protic solvents like ethanol and methanol can be used, they may slow down the reaction by forming hydrogen bonds with the nucleophile, thereby reducing its reactivity.[3]
Q5: How does the reactivity of primary amines compare to secondary amines as nucleophiles in this reaction?
A5: Generally, primary amines are more sterically accessible and can react faster than bulkier secondary amines. However, the nucleophilicity of the amine also plays a crucial role. The relative reactivity can be influenced by both steric and electronic factors. For instance, less hindered secondary amines can sometimes be more reactive than certain primary amines.
Q6: Can the nitro group be displaced instead of the chloro group?
A6: While the displacement of a nitro group can occur in some SNAr reactions, the chloro group is a much better leaving group in this system. The C-Cl bond is weaker and chloride is a more stable leaving group than the nitrite (B80452) anion. Therefore, the substitution of the chlorine atom is the overwhelmingly favored pathway.
Q7: My reaction is not going to completion. What can I do?
A7: If your reaction is stalled, you can try several strategies:
-
Increase the temperature: Gently heating the reaction mixture can provide the necessary activation energy.
-
Use a more polar aprotic solvent: Switching from a protic solvent or a less polar aprotic solvent to DMF or DMSO can significantly increase the reaction rate.[3]
-
Increase the concentration of the nucleophile: Using a larger excess of the nucleophile can help drive the reaction to completion.
-
Add a catalyst: In some cases, a phase-transfer catalyst can be beneficial, especially if there are solubility issues with an ionic nucleophile.
Data Presentation
Table 1: Summary of Yields for Nucleophilic Substitution on this compound
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ammonia | Ethanolic ammonia | Ethanol | Sealed Tube | - | - | [1] |
| Methoxide (B1231860) | Sodium methoxide | Methanol | Reflux | - | - | [1] |
| Hydrazine | Hydrazine hydrate | Ethanol | Room Temp | - | - | [1] |
| Piperidine | Piperidine | Ethanol | 40 | - | - | [5] |
| Benzylamine | Benzylamine | Ethanol | Reflux | 4 | ~85-95 | [6] |
| Amine (general) | Amine (1.1-1.5 eq) | Ethanol, DMF, or ACN | RT to Reflux | - | - | [2] |
Note: "-" indicates that the specific data was not provided in the cited source.
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution with an Amine Nucleophile:
To a solution of this compound (1.0 equivalent) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile), add the desired amine nucleophile (1.1-2.0 equivalents).[2][3] A non-nucleophilic base such as triethylamine or potassium carbonate (1.5-2.5 equivalents) is then added to scavenge the HCl generated.[2] The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C, depending on the reactivity of the nucleophile, and the progress is monitored by TLC or LC-MS.[3] Upon completion, the reaction is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[2]
Protocol for Reaction with Sodium Methoxide:
A solution of sodium methoxide is prepared in methanol. This compound is then added to the methoxide solution. The reaction mixture is heated to reflux until the starting material is consumed, as monitored by TLC. After completion, the solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to obtain the product.[1]
Mandatory Visualizations
Caption: A generalized experimental workflow for the nucleophilic aromatic substitution reaction.
Caption: A logical workflow for troubleshooting low product yield in the SNAr reaction.
References
Technical Support Center: Separation of Substituted Nitropyridine Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the separation of isomers during the synthesis of substituted nitropyridines.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of nitropyridine isomers a critical step in their synthesis?
The nitration of substituted pyridines often results in a mixture of constitutional isomers, where the nitro group is positioned at different locations on the pyridine (B92270) ring.[1] For example, the nitration of 2-aminopyridine (B139424) typically yields both 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine (B18323).[2][3] These isomers can possess significantly different physical, chemical, and pharmacological properties. For applications in drug development and materials science, the purity of a specific isomer is paramount to ensure efficacy, safety, and predictable performance.[4] Therefore, robust separation and purification methods are essential to isolate the desired isomer from the reaction mixture.
Q2: What are the most common techniques for separating substituted nitropyridine isomers?
The choice of separation technique depends on the specific isomers, their physical properties, and the scale of the purification. The most common methods include:
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Column Chromatography: A widely used technique for separating isomers based on their differential adsorption to a stationary phase.[5][6]
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Crystallization/Recrystallization: This method exploits differences in the solubility of isomers in a particular solvent or solvent system.[3][7][8] Techniques like slow cooling, evaporation, and selective seeding can be employed.[9][10]
-
High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation for both analytical quantification and preparative isolation.[11][12][13] Reversed-phase and mixed-mode chromatography are often utilized.[4][11]
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Steam Distillation: Particularly effective for separating isomers where one can form intramolecular hydrogen bonds, rendering it more volatile. This is a classic method for separating 2-amino-3-nitropyridine (volatile) from 2-amino-5-nitropyridine (non-volatile).[3]
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Sublimation: A viable method for isomers that can transition directly from a solid to a gas phase, as noted for the separation of aminonitropyridines.[3]
Q3: How do I choose the best separation technique for my specific mixture of nitropyridine isomers?
Selecting the optimal technique requires considering the physicochemical properties of the isomers. A logical approach is outlined in the decision tree diagram below. Key factors to evaluate include:
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Volatility: If one isomer is significantly more volatile (e.g., due to intramolecular hydrogen bonding), steam distillation is a strong candidate.[3]
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Solubility: If the isomers exhibit different solubilities in a specific solvent at different temperatures, fractional crystallization is a practical and scalable option.[8]
-
Polarity: Differences in polarity are exploited in column chromatography and HPLC.[4] A larger difference in polarity generally leads to better separation.
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Scale of Synthesis: Crystallization and column chromatography are often suitable for larger-scale purifications, while preparative HPLC is typically used for smaller quantities where high purity is critical.
Q4: I am struggling with over-nitration, leading to a complex mixture of isomers and di-nitrated products. How can I simplify the initial mixture?
Controlling the reaction conditions is crucial to favor mono-nitration and simplify the subsequent separation process.[7] Consider these strategies:
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Control Reaction Temperature: Lowering the reaction temperature can decrease the rate of the second nitration.[7]
-
Stoichiometry of Nitrating Agent: Use a minimal excess of the nitrating agent (e.g., HNO₃/H₂SO₄). A large excess promotes multiple nitrations.[7]
-
Slow Addition of Nitrating Agent: Add the nitrating agent dropwise to maintain a low concentration of the active nitrating species, favoring the mono-nitrated product.[7]
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress and stop it when the desired product concentration is at its maximum.[7]
Troubleshooting Guides
Issue 1: Poor or No Separation of Isomers Using Column Chromatography
-
Q: My nitropyridine isomers are co-eluting or showing very poor separation on a silica (B1680970) gel column. What adjustments can I make?
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A: First, re-evaluate your solvent system (eluent). The polarity of the eluent is the most critical factor.
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Systematic Solvent Screening: Use TLC to test a range of solvent systems with varying polarities. Common systems for nitropyridines include mixtures of hexane (B92381) and ethyl acetate.[14] Try gradually increasing the proportion of the more polar solvent (e.g., from 9:1 to 4:1 Hexane:EtOAc).
-
Change Solvent Composition: If simple mixtures are ineffective, introduce a third solvent. For example, a small amount of methanol (B129727) or dichloromethane (B109758) can significantly alter the selectivity.
-
Try a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (B75360) or a reversed-phase C18 silica for your column.
-
Optimize Column Parameters: Ensure your column is packed correctly and is not overloaded with the sample. A longer, narrower column can improve resolution.
-
-
Issue 2: Low Recovery and Purity After Crystallization
-
Q: I'm attempting to separate my isomers by recrystallization, but my yield is very low, or the resulting crystals are still impure. How can I improve this?
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A: Successful crystallization depends on finding a solvent where the desired isomer has high solubility at high temperatures and low solubility at low temperatures, while the undesired isomer remains in solution.
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Solvent Selection is Key: Test a wide array of solvents with different polarities. The ideal solvent will dissolve your compound when hot but yield crystals upon slow cooling.[8] If a single solvent is not effective, try a two-solvent system (one in which the compound is soluble and another in which it is insoluble).[9]
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Control the Cooling Rate: Rapid cooling often traps impurities within the crystal lattice. Allow the solution to cool slowly to room temperature, and then move it to an ice bath to maximize crystal formation.[8] Insulating the flask can promote slow cooling.
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Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a "seed" crystal of the pure desired isomer to the supersaturated solution.[8][10]
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Wash the Crystals: After filtering, wash the collected crystals with a small amount of the ice-cold crystallization solvent to remove any residual mother liquor containing the impurities.[8]
-
-
Issue 3: Isomers are Co-eluting in Reversed-Phase HPLC
-
Q: I am using a C18 column for HPLC analysis, but my nitropyridine isomers have identical or overlapping retention times. How can I achieve baseline separation?
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A: Achieving separation in HPLC requires optimizing the mobile phase composition and other chromatographic parameters to exploit subtle differences between the isomers.
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Modify the Organic Modifier: If you are using an acetonitrile/water mobile phase, try switching to methanol/water or a mixture of both. The different solvent properties can alter the selectivity and improve resolution.[15]
-
Adjust the Mobile Phase pH: For ionizable compounds like aminonitropyridines, the pH of the mobile phase can dramatically affect retention. Add a buffer (e.g., ammonium (B1175870) formate, formic acid) to control the pH and the ionization state of your analytes.[11][12]
-
Try a Different Stationary Phase: If a standard C18 column is insufficient, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, which can offer unique interactions with aromatic and polar compounds.[15]
-
Optimize Temperature: Lowering the column temperature can sometimes increase the resolution between closely eluting peaks.
-
-
Quantitative Data
Table 1: Isomer Ratios in the Synthesis of 2-Aminonitropyridines
| Precursor | Reaction Conditions | 2-amino-3-nitropyridine | 2-amino-5-nitropyridine | Isomer Ratio (3-nitro : 5-nitro) | Reference |
| 2-Aminopyridine | Nitration with mixed acid (HNO₃-H₂SO₄) | Minor Product | Major Product | ~1:9 | [3] |
| 2-Nitraminopyridine | Photochemical Rearrangement (Methanol, Hg lamp) | Major Product | Minor Product | 6.26:1 | [3] |
Table 2: Reported Yields and Purity for Substituted Nitropyridines
| Compound | Synthesis Step | Yield | Purity | Analytical Method | Reference |
| 2-Amino-5-nitropyridine | Nitration of 2-aminopyridine | 91.67% | 98.66% | HPLC | [16] |
| 2-Chloro-5-nitropyridine (B43025) | Chlorination of 2-hydroxy-5-nitropyridine | 95.3% | 99.8% | Gas Chromatography | [17] |
| 2-Chloro-5-nitropyridine | Chlorination of 2-hydroxy-5-nitropyridine | 89.5% | 99.5% | Liquid Chromatography | [18] |
Experimental Protocols
Protocol 1: Separation of 2-Amino-3-nitropyridine and 2-Amino-5-nitropyridine by Steam Distillation
This protocol is based on the principle that 2-amino-3-nitropyridine forms an intramolecular hydrogen bond, making it volatile with steam, while the 2-amino-5-nitropyridine isomer does not and remains in the distillation flask.[3]
-
Apparatus:
-
Steam generator (or a large flask with boiling water and a steam inlet tube)
-
Distillation flask (Claisen flask) with a long steam inlet tube reaching near the bottom
-
Condenser
-
Receiving flask
-
Heating mantles for both the steam generator and distillation flask
-
-
Procedure:
-
Place the crude mixture of 2-aminonitropyridine isomers into the distillation flask. Add a small amount of water.
-
Assemble the steam distillation apparatus. Ensure all joints are secure.
-
Begin heating the distillation flask to prevent condensation of steam within it.
-
Pass steam from the steam generator into the distillation flask. The steam will agitate the mixture and co-distill with the volatile 2-amino-3-nitropyridine.
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A mixture of water and the yellow, volatile 2-amino-3-nitropyridine will condense and collect in the receiving flask.
-
Continue the distillation until the distillate runs clear, indicating that all the volatile isomer has been removed.
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Cool the receiving flask in an ice bath to precipitate the 2-amino-3-nitropyridine, which can then be collected by filtration.
-
The non-volatile 2-amino-5-nitropyridine remains in the distillation flask and can be recovered by cooling, filtering, and recrystallizing from an appropriate solvent (e.g., water or ethanol).
-
Protocol 2: Purification of a Nitropyridine Isomer by Fractional Crystallization
This protocol provides a general guideline for separating isomers with different solubilities.
-
Materials:
-
Crude isomer mixture
-
A selection of potential recrystallization solvents (e.g., ethanol, methanol, acetone, ethyl acetate, water)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
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Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Ice bath
-
-
Procedure:
-
Solvent Selection: In small test tubes, test the solubility of the crude mixture in various solvents. Identify a solvent that dissolves the mixture when hot but shows poor solubility when cold.
-
Dissolution: Place the crude mixture in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid is just dissolved. Avoid adding excessive solvent.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period to allow for the growth of larger, purer crystals.[8]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the less soluble isomer.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove adhered mother liquor containing the more soluble isomer.
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Drying: Dry the purified crystals. The purity can be checked by TLC, HPLC, or melting point analysis. The mother liquor can be concentrated to recover the more soluble isomer, which may then be purified further.
-
Visualizations
Caption: General workflow for synthesis and separation of nitropyridine isomers.
Caption: Decision tree for selecting a suitable isomer separation technique.
References
- 1. biocompare.com [biocompare.com]
- 2. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]
- 3. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. unifr.ch [unifr.ch]
- 10. Sciencemadness Discussion Board - Separation of isomers by selective seeding and crystallisation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 12. helixchrom.com [helixchrom.com]
- 13. Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. separation of positional isomers - Chromatography Forum [chromforum.org]
- 16. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 17. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 18. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
Monitoring reaction progress of 2-Chloro-4-methyl-3-nitropyridine transformations using TLC or LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the reaction progress of 2-Chloro-4-methyl-3-nitropyridine transformations using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
Thin Layer Chromatography (TLC) Troubleshooting
Common issues encountered during the TLC monitoring of this compound reactions are outlined below, along with their potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking or Elongated Spots | 1. Sample overload.[1][2] 2. The compound is highly polar or acidic/basic.[2] 3. The sample solvent is too polar. | 1. Dilute the reaction mixture sample before spotting.[1] 2. Add a small amount of triethylamine (B128534) (0.1-1%) to the mobile phase for basic compounds or formic/acetic acid for acidic compounds to improve spot shape.[3] 3. Spot the sample in a less polar solvent if possible. |
| Spots Remain at the Baseline (Low Rf) | 1. The mobile phase is not polar enough.[1] 2. Strong interaction with the silica (B1680970) gel. | 1. Increase the polarity of the mobile phase. For example, increase the percentage of methanol (B129727) in a dichloromethane/methanol mixture.[3] 2. Consider using an alternative stationary phase like alumina (B75360) or reversed-phase TLC plates.[4] |
| Spots Run with the Solvent Front (High Rf) | The mobile phase is too polar.[1] | Decrease the polarity of the mobile phase. For instance, increase the proportion of a non-polar solvent like hexanes in an ethyl acetate (B1210297)/hexanes mixture.[3] |
| Poor Separation of Spots (Similar Rf values) | The starting material and product have similar polarities in the chosen solvent system. | 1. Experiment with different solvent systems of varying polarity. 2. Try a different stationary phase (e.g., reversed-phase TLC). 3. Use a co-spot (spotting both the reaction mixture and the starting material in the same lane) to help differentiate the spots. |
| No Visible Spots | 1. The compound is not UV-active.[1] 2. The sample concentration is too low.[5] 3. The compound may have evaporated from the plate. | 1. Use a visualization stain such as potassium permanganate (B83412) or p-anisaldehyde.[6] 2. Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[5] 3. This is less likely for this specific molecule but can be a factor for more volatile compounds. |
| Reaction in High-Boiling Point Solvent (e.g., DMF, DMSO) | The high-boiling point solvent can cause streaking. | After spotting the plate, place it under a high vacuum for a few minutes to remove the residual solvent before developing the plate. |
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
Key challenges in the LC-MS analysis of this compound and its derivatives are addressed below.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Interaction of the basic pyridine (B92270) nitrogen with acidic residual silanol (B1196071) groups on the silica-based column.[4] 2. Column overload.[7] 3. Mismatch between sample solvent and mobile phase. | 1. Use a mobile phase with a low pH (e.g., containing 0.1% formic acid) to protonate the pyridine nitrogen and reduce secondary interactions.[4] 2. Reduce the injection volume or dilute the sample. 3. Dissolve the sample in the initial mobile phase if possible. |
| Low Signal Intensity / Ion Suppression | 1. Co-eluting matrix components suppressing the ionization of the analyte. 2. Suboptimal ionization source parameters.[8] 3. Inefficient ionization of the analyte. | 1. Improve sample preparation to remove interfering substances. 2. Optimize source parameters such as gas flows, temperatures, and voltages.[8] 3. Ensure the mobile phase is compatible with efficient ionization (e.g., volatile buffers). |
| Retention Time Shifts | 1. Changes in mobile phase composition. 2. Column degradation or contamination. 3. Fluctuations in column temperature. | 1. Prepare fresh mobile phase and ensure accurate composition. 2. Flush the column or replace it if necessary. 3. Use a column oven to maintain a consistent temperature. |
| Unexpected Adducts in Mass Spectrum | Presence of salts in the mobile phase or sample (e.g., Na+, K+).[8] | 1. Use high-purity solvents and reagents.[8] 2. Minimize the use of non-volatile salts in the mobile phase. |
| Poor Peak Shape (Broadening or Splitting) | 1. Column contamination or void formation.[7] 2. High extra-column volume. 3. Injection of a sample in a solvent stronger than the mobile phase.[6] | 1. Reverse-flush the column or replace it. 2. Use tubing with a smaller internal diameter and ensure proper connections.[6] 3. Dilute the sample in the mobile phase. |
Experimental Protocols
TLC Monitoring of a Nucleophilic Substitution Reaction
This protocol describes the monitoring of the reaction of this compound with an amine nucleophile.
Materials:
-
Silica gel TLC plates with a fluorescent indicator (F254)
-
Developing chamber
-
Capillary spotters
-
Mobile Phase: e.g., 30% Ethyl Acetate in Hexanes
-
UV lamp (254 nm)
-
Visualization Stain: Potassium permanganate solution
Procedure:
-
Prepare the Developing Chamber: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and seal the chamber.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent like ethyl acetate.
-
Spotting the TLC Plate: Using a capillary spotter, apply a small spot of the diluted reaction mixture onto the pencil baseline of the TLC plate. It is also advisable to spot the starting material (this compound) in a separate lane for comparison.
-
Developing the Plate: Carefully place the spotted TLC plate into the saturated developing chamber and seal it. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[3]
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm. The aromatic pyridine rings should appear as dark spots. Circle the spots with a pencil.
-
For further visualization, dip the plate into a potassium permanganate stain. The product amine may show a different color change compared to the starting material.
-
Data Interpretation (Example):
| Compound | Mobile Phase (30% EtOAc/Hexanes) | Expected Rf Value | UV Visualization (254 nm) |
| This compound | 30% Ethyl Acetate in Hexanes | ~0.6 | Visible |
| 2-Amino-4-methyl-3-nitropyridine | 30% Ethyl Acetate in Hexanes | ~0.3 | Visible |
LC-MS Analysis of Reaction Progress
This protocol provides a general method for analyzing the transformation of this compound using reversed-phase LC-MS.
Instrumentation and Conditions:
-
HPLC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.[9]
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30 °C.
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-400.
Procedure:
-
Sample Preparation: Take a small aliquot from the reaction mixture and dilute it significantly with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Injection: Inject the diluted sample into the LC-MS system.
-
Data Acquisition: Acquire the total ion chromatogram (TIC) and mass spectra.
-
Data Analysis:
-
Identify the peaks corresponding to the starting material (m/z [M+H]+ = 173.0) and the expected product by their retention times and mass-to-charge ratios.
-
Monitor the disappearance of the starting material peak and the appearance of the product peak over time to determine reaction completion.
-
Example Data:
| Compound | Molecular Weight | Expected [M+H]+ (m/z) | Typical Retention Time (min) |
| This compound | 172.57 | 173.0 | ~7.5 |
| 2-(Methylamino)-4-methyl-3-nitropyridine | 167.16 | 168.1 | ~6.2 |
Mandatory Visualizations
Caption: Workflow for monitoring reaction progress using TLC or LC-MS.
Frequently Asked Questions (FAQs)
Q1: Which technique, TLC or LC-MS, is better for monitoring my reaction? A: The choice depends on your needs. TLC is a rapid, qualitative, and inexpensive technique ideal for quick checks of reaction progress at the bench.[2] LC-MS provides quantitative data, higher sensitivity, and is better for complex reaction mixtures where TLC spots may overlap.[10]
Q2: My starting material and product have very similar Rf values on TLC. How can I improve the separation? A: You can try changing the solvent system to one with a different polarity. Sometimes, a small change in the solvent ratio can have a significant impact. If that doesn't work, consider using a different stationary phase, such as alumina or a reversed-phase plate. A two-dimensional TLC, where the plate is run in one solvent system, dried, and then run again in a second solvent system at a 90-degree angle, can also help resolve closely running spots.
Q3: Why do my peaks tail in LC-MS analysis of pyridine compounds? A: Peak tailing for basic compounds like pyridines is often due to interactions between the basic nitrogen atom and acidic silanol groups on the surface of silica-based columns.[4] To mitigate this, it's common to add an acid, like formic acid, to the mobile phase to protonate the pyridine, which minimizes these secondary interactions and leads to more symmetrical peaks.[4]
Q4: How do I prepare my reaction sample for TLC and LC-MS analysis? A: For both techniques, it is crucial to dilute the sample. For TLC, a small aliquot of the reaction mixture can be diluted in a volatile solvent like ethyl acetate or dichloromethane.[11] For LC-MS, the sample should be diluted in the initial mobile phase of your gradient to ensure good peak shape.[12] It's also good practice to filter your LC-MS samples to prevent particulates from clogging the column.
Q5: Can I use TLC to get quantitative information about my reaction? A: While TLC is primarily a qualitative technique, it can provide semi-quantitative information by comparing the intensity of the starting material and product spots over time. For accurate quantitative analysis, however, LC-MS is the preferred method due to its higher precision and accuracy.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. silicycle.com [silicycle.com]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 6. agilent.com [agilent.com]
- 7. zefsci.com [zefsci.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. organomation.com [organomation.com]
- 12. agilent.com [agilent.com]
Technical Support Center: Nitration of Substituted Pyridines
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the nitration of substituted pyridines. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges with this fundamental chemical transformation.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of pyridine (B92270) so much more challenging than the nitration of benzene (B151609)?
The nitration of pyridine is fundamentally more difficult than that of benzene due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring.[1][2] This nitrogen atom reduces the electron density of the aromatic system, deactivating it towards electrophilic aromatic substitution (EAS) reactions.[2] Consequently, the reaction requires harsh conditions, such as fuming nitric acid and high temperatures, which can lead to low yields and the formation of side products.[1][3] The most deactivated positions are ortho (2- and 6-) and para (4-), making the meta (3-) position the most likely, though still difficult, site for direct nitration.[1][2]
Q2: What is the expected major product from the direct nitration of an unsubstituted pyridine?
Direct nitration of pyridine typically yields 3-nitropyridine (B142982) as the major product.[1][2] However, the reaction is often sluggish and requires vigorous conditions, resulting in very low yields, sometimes as low as 6%.[3][4]
Q3: How do substituents on the pyridine ring affect nitration?
Substituents significantly influence both the reactivity of the pyridine ring and the regioselectivity of the nitration.[1]
-
Electron-Donating Groups (EDGs) such as amino (-NH₂) and alkyl groups activate the ring, making nitration easier.[1][5] However, they also increase the risk of over-nitration.[1] These groups generally direct the incoming nitro group to positions ortho and para relative to themselves. For example, 2,6-diaminopyridine (B39239) can be nitrated to achieve a 90% yield.[6]
-
Electron-Withdrawing Groups (EWGs) like halogens or other nitro groups further deactivate the ring, making the reaction even more difficult than with unsubstituted pyridine.[1]
Q4: Are there milder, more selective alternatives to direct nitration with mixed acids?
Yes, several alternative methods have been developed to overcome the challenges of direct nitration:
-
Nitration of Pyridine-N-Oxide: This is a common strategy to achieve 4-nitration. The N-oxide group activates the ring towards electrophilic attack, particularly at the 4-position.[7][8] The resulting 4-nitropyridine-N-oxide can then be deoxygenated to yield 4-nitropyridine.[7]
-
Nitration with Nitric Acid in Trifluoroacetic Anhydride (B1165640): This method generates a potent nitrating agent in situ and can be more effective than traditional mixed acids for achieving 3-nitration of various substituted pyridines.[9][10]
-
Dearomatization-Rearomatization Strategy: A modern, mild, and highly regioselective method for meta-nitration has been developed.[3][11] This catalyst-free process involves a radical pathway and is suitable for late-stage functionalization of complex molecules, including drugs and drug precursors.[3]
Troubleshooting Guide
This guide addresses common problems encountered during the nitration of substituted pyridines.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Nitrated Product | 1. Insufficiently harsh conditions: The pyridine ring is highly deactivated.[1][2] 2. Protonation of the ring: In a strong acid medium, the pyridine nitrogen is protonated, further deactivating the ring.[8] 3. Impure starting material: Impurities can interfere with the reaction.[12] | 1. Increase reaction temperature and/or use stronger nitrating agents (e.g., fuming HNO₃, NO₂BF₄).[1][7] 2. Consider alternative methods that do not require strong acids, such as the dearomatization-rearomatization strategy or nitration with N₂O₅ followed by hydrolysis.[3][10] 3. Purify the starting pyridine derivative before the reaction.[12] 4. For 4-nitration, convert the pyridine to its N-oxide derivative first, then nitrate.[7] |
| Excessive Over-Nitration (e.g., Dinitration) | 1. Highly activated substrate: Electron-donating groups make the ring susceptible to multiple nitrations.[1] 2. Large excess of nitrating agent: Drives the reaction towards multiple substitutions.[1] 3. High reaction temperature: Increases the rate of the second nitration.[1] | 1. Carefully control the stoichiometry; use a minimal excess of the nitrating agent.[1] 2. Lower the reaction temperature to improve selectivity for mono-nitration.[1] 3. Add the nitrating agent slowly and dropwise to maintain a low concentration of the active species.[1] 4. Monitor the reaction closely using TLC or GC-MS and quench it once the desired product is maximized.[1] |
| Incorrect Regioisomer or Mixture of Isomers | 1. Steric and electronic effects: The directing effects of substituents are leading to a mixture of products.[1] 2. Reaction mechanism: Direct nitration strongly favors the 3-position. If another isomer is desired, a different strategy is required.[2] | 1. To obtain the 4-nitro isomer, use the pyridine-N-oxide route.[7] 2. For highly selective meta-nitration, especially on complex molecules, employ the dearomatization-rearomatization strategy.[3][11] 3. To obtain 3-nitropyridine from an unsubstituted ring, consider using dinitrogen pentoxide (N₂O₅) followed by treatment with sodium bisulfite, which proceeds via a[5][9] sigmatropic shift.[10][13] |
| Reaction is Uncontrolled or Dangerous | 1. Formation of unstable intermediates: Certain nitrating mixtures, such as those containing acetic anhydride, can form acetyl nitrate, which is a volatile and dangerous explosive.[5] 2. Exothermic reaction: The nitration reaction can be highly exothermic, leading to a runaway reaction if not properly controlled. | 1. Exercise extreme caution with mixed anhydride systems. Ensure proper cooling and be aware of potential condensation of explosive species in colder parts of the apparatus.[5] 2. Always add the nitrating agent slowly to the substrate solution while maintaining rigorous temperature control with an ice or dry ice bath.[1] 3. Quench the reaction by carefully pouring the mixture onto crushed ice to dissipate heat.[9] |
Data Presentation: Comparison of Nitration Methods
| Method | Nitrating Agent(s) | Typical Substrate | Position | Temperature | Yield Range | Reference(s) |
| Classical Direct Nitration | KNO₃ / fuming H₂SO₄ | Unsubstituted Pyridine | 3- | 330 °C | ~6% | [3] |
| Mixed Acid | Conc. HNO₃ / Conc. H₂SO₄ | Activated Pyridines (e.g., 2,6-diaminopyridine) | 3- and 5- | 5-15 °C to RT | Up to 90% | [6][9] |
| Nitric Acid / TFAA | 100% HNO₃ / (CF₃CO)₂O | Substituted Pyridines | 3- | 0-10 °C to RT | 10-83% | [9][14] |
| N-Oxide Route | Fuming HNO₃ / Conc. H₂SO₄ | Pyridine-N-Oxide | 4- | 125-130 °C | ~42% | [1] |
| Dearomatization-Rearomatization | tert-butyl nitrite (B80452) (TBN) / TEMPO | Complex/Substituted Pyridines | meta- (3- or 5-) | 60 °C | 57-78% | [3][9] |
Experimental Protocols
Protocol 1: Nitration of an Activated Pyridine (2,6-Diaminopyridine) using Mixed Acid[9]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place concentrated sulfuric acid. Cool the flask to 0-5 °C using an ice bath.
-
Substrate Addition: Slowly add 2,6-diaminopyridine in portions, ensuring the temperature is maintained below 10 °C.
-
Nitrating Agent Addition: Add concentrated nitric acid dropwise via the dropping funnel. The rate of addition should be controlled to keep the temperature between 5-15 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 3 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Work-up: Neutralize the resulting solution with a concentrated base (e.g., NaOH or NH₄OH) while cooling in an ice bath to precipitate the product. Collect the solid by filtration and purify as necessary.
Protocol 2: General Procedure for 3-Nitration using Nitric Acid in Trifluoroacetic Anhydride (TFAA)[9][15]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, place trifluoroacetic anhydride (TFAA). Cool the flask to 0 °C in an ice bath.
-
Substrate Addition: Slowly add the substituted pyridine to the chilled TFAA with continuous stirring. Maintain the temperature at 0 °C and stir the mixture for 2 hours.
-
Nitrating Agent Addition: Add 100% nitric acid dropwise to the reaction mixture, ensuring the temperature does not rise above 5-10 °C.
-
Reaction: Allow the reaction to stir at room temperature for 9-10 hours.
-
Quenching: Carefully pour the reaction mixture into a chilled aqueous solution of sodium metabisulfite.
-
Work-up: After 24 hours, adjust the pH of the solution to 6-7 by the slow addition of a 25% NaOH solution. Extract the product with a suitable organic solvent and purify.
Protocol 3: 4-Nitration via Pyridine-N-Oxide[1][13]
-
Preparation of Nitrating Acid: In a flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with stirring. Allow the mixture to warm to 20°C before use.
-
Reaction Setup: In a three-neck flask equipped with a stirrer, reflux condenser, and thermometer, heat pyridine-N-oxide to 60°C.
-
Addition of Nitrating Acid: Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide. After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice.
-
Neutralization: Neutralize the solution by adding a saturated sodium carbonate solution until a pH of 7-8 is reached. A yellow solid will precipitate.
-
Purification: Collect the solid by filtration. Extract the product from the solid using acetone (B3395972) and evaporate the solvent to obtain the crude product. The product can be further purified by recrystallization from acetone.
Visualizations
Troubleshooting Workflow for Pyridine Nitration
Caption: A troubleshooting workflow for common pyridine nitration issues.
Decision Logic for Selecting a Nitration Method
Caption: Decision tree for selecting an appropriate pyridine nitration strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
- 8. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. scribd.com [scribd.com]
Technical Support Center: Regioselectivity in Reactions of 2-Chloro-4-methyl-3-nitropyridine
Welcome to the technical support center for 2-Chloro-4-methyl-3-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling reaction outcomes and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
General Reactivity and Regioselectivity
Q1: Why is this compound highly regioselective in nucleophilic aromatic substitution (SNAr) reactions?
A1: The high regioselectivity is a result of the powerful electronic effects within the molecule. The chlorine atom at the C-2 position is significantly activated towards nucleophilic attack due to the combined electron-withdrawing effects of the pyridine (B92270) ring's nitrogen atom and the nitro group at the C-3 position.[1][2] This activation makes the C-2 carbon highly electron-deficient and susceptible to attack by nucleophiles. The intermediate formed during the reaction, a Meisenheimer complex, is resonance-stabilized by both the nitrogen atom and the nitro group, lowering the activation energy for substitution at this site.[1][3][4]
Q2: What are the primary reaction types for this substrate, and where are the reactive sites?
A2: The primary reactions involving this compound are:
-
Nucleophilic Aromatic Substitution (SNAr): The most common reaction, where the chloride at the C-2 position is replaced by a nucleophile.[1]
-
Nitro Group Reduction: The nitro group at C-3 can be reduced to an amine, which provides a functional handle for further derivatization, such as diazotization or acylation.[5][6]
-
Palladium-Catalyzed Cross-Coupling: The C-2 chloro group can act as an electrophilic partner in reactions like Suzuki-Miyaura or Buchwald-Hartwig amination to form C-C or C-N bonds, respectively.[6]
Q3: Are there common side reactions that compete with substitution at the C-2 position?
A3: For this compound, side reactions that compete with C-2 substitution are not common due to the strong activation at this position. However, in related systems, such as the nitration of 2-chloro-4-methylpyridine (B103993) to synthesize the title compound, formation of the 5-nitro isomer is a significant issue of regioselectivity.[7] Under harsh reaction conditions (e.g., high temperatures or presence of water), hydrolysis of the chloro group to a hydroxyl group can be a minor side reaction.
Troubleshooting: Nucleophilic Aromatic Substitution (SNAr)
Q4: My SNAr reaction with an amine nucleophile is giving a low yield. What are the likely causes?
A4: Low yields in SNAr reactions with amines can stem from several factors:
-
Base Strength: An appropriate base is often required to deprotonate the amine or neutralize the HCl generated. The choice of base is critical; it should be strong enough to facilitate the reaction but not so strong that it causes decomposition.
-
Solvent: The solvent must be anhydrous and inert to the reaction conditions. Polar aprotic solvents like DMF, DMSO, or THF are typically effective.
-
Temperature: While the substrate is activated, some nucleophiles require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition. Monitor the reaction by TLC to find the optimal temperature.
-
Moisture: The presence of water can lead to hydrolysis of the starting material and can quench anionic nucleophiles. Ensure all glassware is dry and use anhydrous solvents.
Q5: I am observing decomposition of my starting material when attempting a reaction with a strong nucleophile like sodium methoxide. How can I prevent this?
A5: Decomposition can occur if the reaction is too exothermic or if the conditions are too harsh. To mitigate this:
-
Control Temperature: Add the this compound solution slowly to the nucleophile solution at a low temperature (e.g., 0 °C) to control the initial exotherm.[1]
-
Monitor Reaction: Follow the consumption of the starting material closely using TLC. Once the starting material is consumed, proceed with the workup immediately to avoid prolonged exposure to the reactive conditions.[1]
Troubleshooting: Palladium-Catalyzed Cross-Coupling
Q6: I am trying to perform a Suzuki-Miyaura coupling at the C-2 position, but the reaction is not proceeding. What should I check?
A6: Failure in Suzuki-Miyaura coupling is often related to the catalyst system or reaction conditions:
-
Catalyst Activity: Ensure the palladium catalyst [e.g., Pd(PPh₃)₄] is active. Use fresh catalyst or a pre-catalyst that is activated in situ.
-
Base: The choice of base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid.[8] The base must be sufficiently strong and soluble in the reaction medium. An aqueous solution of the base is often used.
-
Solvent System: A mixture of an organic solvent (like toluene, dioxane, or DME) and water is typically required.[9]
-
Boronic Acid Quality: Boronic acids can dehydrate to form unreactive boroxines. Use high-quality boronic acid or consider using potassium trifluoroborate salts.
Q7: How do I select the right conditions (ligand, base) for a Buchwald-Hartwig amination with this substrate?
A7: Buchwald-Hartwig amination requires careful selection of the ligand and base to achieve good results.[10]
-
Ligands: For aryl chlorides, bulky, electron-rich phosphine (B1218219) ligands are generally required.[11] Examples include biaryl phosphines (e.g., XPhos, SPhos) or ferrocene-based ligands (e.g., dppf).
-
Base: A strong, non-nucleophilic base is needed. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base, but others like LHMDS or Cs₂CO₃ can be used for substrates with base-sensitive functional groups.[11][12]
-
Catalyst: A palladium source like Pd₂(dba)₃ or Pd(OAc)₂ is used in combination with the chosen ligand.
Diagrams of Key Processes and Workflows
Caption: General mechanism of SNAr on this compound.
Caption: Decision tree for troubleshooting low-yielding reactions.
Caption: Key reaction pathways available for functionalization.
Data and Protocols
Table 1: General Conditions for Nucleophilic Aromatic Substitution (SNAr)
| Nucleophile Class | Example Nucleophile | Typical Base | Solvent | Temperature (°C) | Notes |
| Nitrogen | Primary/Secondary Amine | K₂CO₃, Et₃N, or none | THF, EtOH, DMF | 25 - 100 | Reaction with ammonia (B1221849) may require a sealed vessel or autoclave.[1] |
| Oxygen | Sodium Methoxide | (Self-basic) | Methanol | 25 - 65 (Reflux) | Add starting material slowly at low temp to control exotherm.[1] |
| Oxygen | Phenol | K₂CO₃, NaH | DMF, DMSO | 80 - 120 | Requires a strong base to generate the phenoxide in situ. |
| Sulfur | Thiol | K₂CO₃, NaH | DMF, THF | 25 - 80 | Thiolates are very effective nucleophiles for this substrate. |
Table 2: Troubleshooting Guide for Palladium-Catalyzed Reactions
| Problem | Potential Cause | Recommended Solution |
| No Reaction (Suzuki) | Inactive catalyst | Use fresh Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃. |
| Improper base | Ensure the base (e.g., Na₂CO₃) is dissolved, often in water, to create a biphasic system with the organic solvent (e.g., toluene). | |
| Poor quality boronic acid | Use fresh boronic acid or switch to a more stable boronate ester or trifluoroborate salt. | |
| Low Yield (Buchwald) | Ligand choice | For aryl chlorides, use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos). |
| Base incompatibility | NaOt-Bu is highly effective but can be incompatible with sensitive groups. Consider Cs₂CO₃ or K₃PO₄ for milder conditions.[12] | |
| Homocoupling of Boronic Acid | Oxygen in reaction | Thoroughly degas the reaction mixture (e.g., with argon or nitrogen) before adding the catalyst. |
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol outlines a general method for the reaction of this compound with a generic secondary amine (e.g., morpholine).
Materials:
-
This compound (1.0 equiv)
-
Secondary Amine (1.1 - 1.5 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine solution
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound and potassium carbonate.
-
Add anhydrous DMF via syringe to dissolve/suspend the solids.
-
Add the secondary amine dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to 80-90 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 2-amino-4-methyl-3-nitropyridine (B139313) derivative.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a starting point for the palladium-catalyzed coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene and Water (e.g., 4:1 v/v mixture)
-
Ethyl acetate
-
Brine solution
Procedure:
-
In a flask, combine this compound, the arylboronic acid, and sodium carbonate.
-
Add the solvent mixture (toluene and water).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the degassed mixture under a positive pressure of inert gas.
-
Heat the reaction to reflux (around 90-110 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
After the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography to isolate the 2-aryl-4-methyl-3-nitropyridine product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. imperial.ac.uk [imperial.ac.uk]
- 4. organic chemistry - Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Stability of 2-Chloro-4-methyl-3-nitropyridine under different reaction conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-Chloro-4-methyl-3-nitropyridine. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns are its high reactivity towards nucleophiles and its susceptibility to degradation under certain conditions. The pyridine (B92270) ring, activated by the electron-withdrawing nitro group, makes the chlorine atom at the 2-position an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[1][2] Key areas of concern include exposure to acidic or basic conditions, reducing agents, and potentially elevated temperatures and light.
Q2: How stable is the compound in acidic solutions and what is the likely degradation product?
Q3: How does this compound behave in the presence of bases?
A3: The compound is highly reactive with a wide range of nucleophiles, and these reactions are often carried out in the presence of a base. The base's role is typically to deprotonate the nucleophile or to scavenge the HCl generated during the substitution reaction.[2] In the presence of strong aqueous bases (e.g., concentrated NaOH), hydrolysis to 2-Hydroxy-4-methyl-3-nitropyridine can occur, especially with heating.
Q4: Is the nitro group stable to reducing agents?
A4: No, the nitro group is readily reduced to an amino group (NH2) using standard reducing agents.[4] This transformation is a common synthetic strategy to introduce an amino group, providing a key functional handle for further derivatization.[4] For example, reduction of vicinally substituted 3-nitropyridines can be achieved using reagents like Zn/NH4Cl.[5]
Q5: What is the thermal stability of this compound?
A5: this compound is a solid with a melting point of approximately 51-53 °C.[6][7] While specific decomposition temperature data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) is not widely published, nitropyridine derivatives, in general, can be energetic and may decompose exothermically at elevated temperatures.[8][9] It is advisable to avoid prolonged exposure to high temperatures unless required by a specific reaction protocol.
Q6: Is this compound sensitive to light?
A6: Specific photostability studies on this compound are not extensively documented. However, many aromatic nitro compounds and chloropyridines can be light-sensitive and may degrade upon prolonged exposure to UV or visible light.[10][11] As a general precaution, it is recommended to store the compound in light-resistant containers and to conduct reactions in vessels protected from light, especially for long-duration experiments, in line with ICH Q1B guidelines for photostability testing.[12][13]
Q7: What are the recommended storage conditions for this compound?
A7: For long-term storage, the solid compound should be kept in a tightly sealed, light-resistant container in a cool, dry place. For stock solutions, storage at -20°C is recommended for up to one month, and at -80°C for up to six months to minimize degradation.[14]
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| Low or inconsistent yields in nucleophilic substitution reactions. | 1. Degradation of starting material: The compound may have degraded during storage or in the reaction setup prior to addition of the nucleophile. 2. Competing side reactions: Hydrolysis may be occurring if water is present, especially under acidic or basic conditions at elevated temperatures. 3. Insufficient reaction time or temperature: The reaction conditions may not be optimal for the specific nucleophile being used. | 1. Verify Purity: Check the purity of your starting material using NMR, HPLC, or melting point analysis before use. 2. Use Anhydrous Conditions: If hydrolysis is suspected, use anhydrous solvents and reagents. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 3. Optimize Conditions: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. A modest increase in temperature may improve the reaction rate, but should be balanced against potential degradation. |
| Appearance of an unexpected, more polar byproduct on TLC/HPLC. | 1. Hydrolysis: The most likely polar byproduct is 2-Hydroxy-4-methyl-3-nitropyridine, formed by the reaction with water.[3] 2. Other side reactions: Depending on the reagents used, other unexpected products could form. | 1. Characterize Byproduct: If possible, isolate and characterize the byproduct (e.g., by LC-MS) to confirm its identity. An increase in polarity is consistent with the replacement of a chloro group with a hydroxyl group.[3] 2. Refine Protocol: Implement the solutions for "Low or inconsistent yields," focusing on minimizing water content and optimizing reaction conditions to favor the desired product. |
| Starting material has changed color or appears degraded upon storage. | 1. Improper Storage: Exposure to moisture, light, or elevated temperatures can cause degradation over time. 2. Contamination: The container may have been contaminated with reactive substances. | 1. Follow Storage Guidelines: Store the solid in a cool, dark, and dry place. For solutions, use the recommended freezer storage conditions.[14] 2. Re-purify or Discard: If degradation is suspected, it is best to re-purify the material if possible or use a fresh, unopened batch to ensure reliable experimental results. |
Data & Protocols
Summary of Stability and Reactivity
| Condition | Stability/Reactivity Profile | Potential Products |
| Acidic (Aqueous) | Susceptible to hydrolysis, especially with heat.[3] | 2-Hydroxy-4-methyl-3-nitropyridine |
| Basic (Aqueous) | Susceptible to hydrolysis. Highly reactive with other nucleophiles. | 2-Hydroxy-4-methyl-3-nitropyridine or other substitution products |
| Reducing Agents | Nitro group is readily reduced. | 2-Chloro-4-methyl-pyridin-3-amine |
| Heat | Stable at room temperature. Melting point ~51-53 °C.[6][7] Potential for decomposition at higher temperatures. | Decomposition products |
| Light | Potentially unstable. Photodegradation is possible with prolonged exposure.[10] | Photodegradation products |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol is a general guideline and should be optimized for specific nucleophiles.
-
Setup: To a solution of this compound (1 equivalent) in a suitable anhydrous solvent (e.g., DMF, Ethanol, or Acetonitrile), add the desired nucleophile (1.1–1.5 equivalents).
-
Base Addition: If required, add a non-nucleophilic base (e.g., triethylamine (B128534) or potassium carbonate, 1.5–2.0 equivalents) to act as an acid scavenger.[2]
-
Reaction: Stir the reaction mixture at an appropriate temperature (this can range from room temperature to reflux, depending on the nucleophile's reactivity).
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the mixture and partition it between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
General Protocol for Nitro Group Reduction
-
Setup: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., Ethanol, Methanol, or Acetic Acid).
-
Reagent Addition: Add the reducing agent. A common system is Zinc powder (excess) and Ammonium Chloride (excess) in an alcohol solvent.[5]
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction is often exothermic.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Filter the reaction mixture to remove the solid catalyst/reagents.
-
Purification: Remove the solvent under reduced pressure. The residue can be purified by extraction and subsequent crystallization or column chromatography to yield 2-Chloro-4-methyl-pyridin-3-amine.
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 23056-39-5 [chemicalbook.com]
- 7. This compound [chembk.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. q1scientific.com [q1scientific.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. bfarm.de [bfarm.de]
- 14. medchemexpress.com [medchemexpress.com]
Minimizing impurity formation during the synthesis of 2-Chloro-4-methyl-3-nitropyridine derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing impurity formation during the synthesis of 2-Chloro-4-methyl-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the nitration of 2-chloro-4-methylpyridine (B103993) using a mixed acid solution, typically a combination of fuming nitric acid and concentrated sulfuric acid.[1] The sulfuric acid serves as both a catalyst and a dehydrating agent, facilitating the formation of the nitronium ion (NO₂⁺), which is the active electrophile for the reaction.[1] An alternative route involves the chlorination of 3-nitro-4-methylpyridin-2-one using a chlorinating agent like phosphorus oxychloride (POCl₃).[2][3]
Q2: What are the primary impurities I should be aware of during this synthesis?
A2: The main impurities encountered are:
-
Constitutional Isomer (2-Chloro-4-methyl-5-nitropyridine): This is the most significant side-product, formed due to the directing effects of the methyl and chloro substituents on the pyridine (B92270) ring, which can lead to nitration at both the C3 and C5 positions.[1][4]
-
Over-nitration Products (Dinitropyridines): These can form under harsh reaction conditions, such as high temperatures or a large excess of the nitrating agent.[1][5]
-
Hydrolysis Product (2-Hydroxy-4-methyl-3-nitropyridine): The chloro group can be hydrolyzed to a hydroxyl group if excess water is present or during workup.[1]
Q3: Why is the 5-nitro isomer a particularly problematic impurity?
A3: The 2-chloro-4-methyl-5-nitropyridine (B1210972) isomer is a significant issue because its physical properties, such as polarity and boiling point, are very similar to the desired 3-nitro product.[1] This similarity makes separation by standard purification techniques like simple recrystallization challenging, often necessitating more advanced methods like fractional crystallization or column chromatography.[1][6]
Q4: What kind of yields and purity levels can I realistically expect?
A4: The combined yield of the 3-nitro and 5-nitro isomers can be quite high, often in the range of 95-98%.[1] However, the ratio of these isomers is highly dependent on the reaction conditions. After purification, the yield of the desired this compound can typically range from 75% to 85%.[4]
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues encountered during the synthesis.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Nitrated Product | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Loss of product during workup. 4. Deactivated starting material. | 1. Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. 2. Carefully control the reaction temperature; pyridine nitration often requires specific, sometimes elevated, temperatures to proceed efficiently.[6] 3. Optimize extraction and recrystallization procedures to minimize product loss.[6] 4. Ensure the purity of the 2-chloro-4-methylpyridine starting material. |
| High Levels of the 5-Nitro Isomer | 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reagents. | 1. Maintain a low and consistent reaction temperature (e.g., 0-10°C) during the addition of the nitrating agent to improve regioselectivity.[1] 2. Carefully control the ratio of nitric acid to sulfuric acid and the substrate. |
| Significant Over-Nitration (Dinitration) | 1. Reaction temperature is too high. 2. Large excess of nitrating agent used. 3. Prolonged reaction time. | 1. Lower the reaction temperature to reduce the rate of the second nitration.[5] 2. Use a minimal excess of the nitrating agent.[5] 3. Add the nitrating agent dropwise to maintain a low concentration of the active species.[5] 4. Monitor the reaction progress to stop it once the formation of the desired mono-nitrated product is maximized.[5] |
| Product is an Oil or Fails to Crystallize | 1. Presence of significant impurities, especially the isomeric byproduct. 2. Residual solvent. | 1. Re-purify the product using column chromatography to effectively separate the isomers.[1] 2. Try inducing crystallization by seeding with a small crystal of pure product or scratching the inside of the flask.[1] 3. Ensure all solvent is removed under reduced pressure.[1] |
| Presence of Hydrolysis Byproduct | 1. Water present in the reaction mixture. 2. Non-anhydrous workup conditions. | 1. Use anhydrous grade acids and ensure the reaction setup is dry. 2. Avoid prolonged exposure to aqueous conditions, especially at elevated temperatures, during the workup. |
Quantitative Data Summary
The following table summarizes key quantitative data related to the synthesis and properties of this compound.
| Parameter | Value | Reference(s) |
| Molecular Formula | C₆H₅ClN₂O₂ | [4] |
| Molecular Weight | 172.57 g/mol | [4] |
| Melting Point | 51-53 °C | [3][4] |
| Combined Isomer Yield (3-nitro & 5-nitro) | 95-98% | [1] |
| Typical Purified Yield (3-nitro isomer) | 75-85% | [4] |
Experimental Protocols
Protocol 1: Synthesis via Nitration of 2-Chloro-4-methylpyridine
This protocol details the most common method for synthesizing this compound.
Materials:
-
2-chloro-4-methylpyridine
-
Concentrated sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
Ice
-
Saturated sodium carbonate solution (Na₂CO₃)
Procedure:
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0°C.[1]
-
Substrate Addition: Slowly add 2-chloro-4-methylpyridine to the cooled sulfuric acid, ensuring the temperature is maintained below 10°C.[1]
-
Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid. Keep this mixture cooled in an ice bath.[1]
-
Nitration: Add the prepared nitrating mixture dropwise from the dropping funnel to the solution of 2-chloro-4-methylpyridine. The rate of addition must be controlled to ensure the reaction temperature does not exceed 10°C.[1]
-
Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 0-5°C) for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]
-
Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice.[5] Neutralize the resulting solution by slowly adding a saturated sodium carbonate solution until the pH reaches 7-8. This will cause a yellow solid to precipitate.[5]
-
Isolation: Collect the precipitated solid by filtration. Extract the product from the solid using acetone and then evaporate the solvent to obtain the crude product.[5]
-
Purification: The crude product, a mixture of isomers, can be purified by fractional recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to isolate the pure this compound.[1]
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of the synthesized product.
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV detection at 254 nm.[7]
-
Injection Volume: 10 µL.[7]
Procedure:
-
Sample Preparation: Prepare a stock solution of the synthesized product in the mobile phase at a concentration of approximately 1 mg/mL. Dilute this stock to a working concentration of about 0.1 mg/mL.[7]
-
Analysis: Inject the prepared sample onto the HPLC system and run the analysis.
-
Data Interpretation: Determine the purity by calculating the peak area percentage of the main product relative to the total area of all observed peaks in the chromatogram.[7]
Visualizations
Synthetic and Purification Workflow
Caption: Workflow for synthesis and purification of this compound.
Troubleshooting Decision Tree for Impurity Issues
References
Validation & Comparative
Comparative analysis of 2-Chloro-4-methyl-3-nitropyridine and its isomers
An Objective Comparison of 2-Chloro-4-methyl-3-nitropyridine and Its Isomers for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative analysis of this compound and its constitutional isomers, with a primary focus on 4-Chloro-2-methyl-3-nitropyridine. These halogenated nitropyridine derivatives are versatile intermediates in the pharmaceutical and agrochemical industries, valued for their specific reactivity which allows for the synthesis of more complex molecules. This document outlines their synthesis, physicochemical properties, reactivity, and applications, supported by experimental data and detailed protocols.
Synthesis and Accessibility
The synthetic accessibility of these isomers is a critical factor for their application in research and development. The literature indicates significant differences in the ease of preparation for this compound and its 4-chloro isomer.
-
This compound : This isomer is the more readily accessible of the two.[1] Its importance as a key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV-1, has driven the optimization of its synthetic routes.[1][2] The synthesis is generally high-yielding and avoids complex purification steps.[1]
-
4-Chloro-2-methyl-3-nitropyridine : The synthesis of this isomer is considered more challenging.[1] The primary difficulty arises from the regioselective nitration of the 2-methyl-4-chloropyridine precursor, which typically yields a mixture of the desired 3-nitro isomer and the unwanted 5-nitro isomer.[1][3] Separating these isomers often requires techniques like fractional crystallization or column chromatography, which can impact the overall yield, cost, and availability.[1][3]
-
2-Chloro-4-methyl-5-nitropyridine : This isomer is another important intermediate. Its synthesis starts from 2-amino-4-methylpyridine (B118599) and proceeds through nitration, hydrolysis, and chlorination steps.[4] The initial nitration step also produces a mixture of isomers (3-nitro and 5-nitro), requiring a separation process.[4]
Physicochemical Properties
A fundamental understanding of the physical and chemical characteristics of these isomers is essential for their effective use. The table below summarizes their key properties.
| Property | This compound | 4-Chloro-2-methyl-3-nitropyridine |
| Molecular Formula | C₆H₅ClN₂O₂ | C₆H₅ClN₂O₂ |
| Molecular Weight | 172.57 g/mol [1] | 172.57 g/mol [1] |
| CAS Number | 23056-39-5[1] | 23056-35-1[1] |
| Melting Point | 51-53 °C[1][5][6] | Not available[1] |
| Boiling Point | Not available[1] | 247.1 ± 35.0 °C at 760 mmHg[1] |
| Density | Not available[1] | 1.4 ± 0.1 g/cm³[1] |
| Appearance | White solid[5] | Dark oil or tarry substance (crude)[3] |
Reactivity Analysis: Nucleophilic Aromatic Substitution (SNAr)
The primary utility of these chloronitropyridines in synthesis stems from their reactivity towards nucleophiles via Nucleophilic Aromatic Substitution (SNAr).[1] The rate and feasibility of this reaction are heavily influenced by the positions of the chloro, nitro, and methyl groups on the pyridine (B92270) ring.
The electron-deficient nature of the pyridine ring, enhanced by the strongly electron-withdrawing nitro group, activates the carbon-chlorine bond for nucleophilic attack.[1][7] The reaction proceeds through a negatively charged Meisenheimer complex, and the stability of this intermediate is the primary determinant of the reaction rate.[7]
-
This compound : The chlorine atom is at the C2-position (ortho to the ring nitrogen). This position is inherently activated by the ring nitrogen's inductive effect and its ability to stabilize the Meisenheimer intermediate.[1] The adjacent nitro group at C3 provides further activation, making the chloro group highly susceptible to displacement by a wide range of nucleophiles like amines, alkoxides, and thiolates.[1]
-
4-Chloro-2-methyl-3-nitropyridine : The chlorine atom is at the C4-position (para to the ring nitrogen), which is also an activated position.[1] The nitro group at C3 further enhances this activation.[1]
Applications in Drug Development
The distinct substitution patterns of these isomers provide access to different chemical spaces, which is crucial for structure-activity relationship (SAR) studies in drug discovery.
-
This compound is famously used as a building block for Nevirapine , an anti-AIDS drug.[1][2] This established application has solidified its importance in medicinal chemistry.
-
4-Chloro-2-methyl-3-nitropyridine and its derivatives have been investigated for their potential as anticancer and antimicrobial agents.[8] The introduction of various heterocyclic and substituted phenyl moieties at the 4-position has been shown to influence their cytotoxic and enzyme inhibitory activities, such as the inhibition of VEGFR-2, a key target in cancer therapy.[8]
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. Below are representative procedures for the synthesis of these isomers.
Protocol 1: Synthesis of this compound[6]
This procedure describes the chlorination of the corresponding keto-pyridine.
-
Reaction Setup : Add 2-keto-3-nitro-4-methylpyridine (13 g, 0.084 mol) to 50 mL of phosphorus oxychloride (POCl₃) in a suitable reaction flask.
-
Chlorination : Heat the mixture to reflux and maintain for 4 hours.
-
Work-up : After the reaction is complete, cool the mixture and remove the excess POCl₃ by distillation under reduced pressure.
-
Purification : Recrystallize the crude product from 50 mL of a 75% ethanol (B145695) solution.
-
Isolation : Filter the recrystallized material to yield the white solid product (Typical yield: 11 g, 75.3%).
Protocol 2: Synthesis of 4-Chloro-2-methyl-3-nitropyridine[3]
This is a generalized procedure for the challenging nitration step.
-
Preparation : In a three-necked flask, add concentrated sulfuric acid and cool the flask in an ice-salt bath to 0 °C. Slowly add 2-methyl-4-chloropyridine while maintaining the temperature below 10 °C.
-
Nitrating Mixture : In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, also cooled in an ice bath.
-
Nitration : Add the nitrating mixture dropwise to the solution of 2-methyl-4-chloropyridine in sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring : Stir the mixture at a controlled temperature until the reaction is complete (monitor by TLC).
-
Quenching : Pour the reaction mixture onto crushed ice to quench the reaction.
-
Neutralization and Extraction : Carefully neutralize the solution with a base (e.g., NaOH or NH₄OH) and extract the product with a suitable organic solvent.
-
Purification : The crude product, a mixture of 3-nitro and 5-nitro isomers, must be purified. This is typically achieved by fractional recrystallization from a solvent mixture like ethanol/water or by column chromatography on silica (B1680970) gel.
Protocol 3: Isomer Separation by HPLC
A general protocol for the analytical separation of pyridine isomers can be adapted for these compounds.[9][10]
-
Column : Use a reversed-phase C18 column (e.g., 3.2 x 150 mm).[10]
-
Mobile Phase : An isocratic mobile phase of acetonitrile (B52724) and water (e.g., 40:60 v/v) is often effective.[10] For compounds with basic nitrogens, adding buffers like ammonium (B1175870) formate (B1220265) (AmFm) and formic acid (HCOOH) can improve peak shape.[9]
-
Flow Rate : Set a flow rate of approximately 1.0 mL/min.[9]
-
Detection : Monitor the elution profile using a UV detector, typically at a wavelength between 275 nm and 320 nm, where nitrated aromatic compounds absorb strongly.[9][10]
-
Sample Preparation : Dissolve a small amount of the crude mixture in the mobile phase.
-
Injection : Inject a small volume (e.g., 1 µL) onto the column. The difference in polarity between the isomers should allow for their separation.[10]
Conclusion
-
This compound offers the advantage of more established, higher-yielding synthetic routes, making it a more cost-effective and readily available starting material for applications like the synthesis of Nevirapine.[1]
-
4-Chloro-2-methyl-3-nitropyridine , while synthetically more challenging to obtain in pure form due to isomer separation issues, provides access to a different substitution pattern on the pyridine ring.[1] This alternative regiochemistry is valuable for SAR studies and for accessing novel chemical entities with potentially unique biological activities.[8]
The choice between these isomers will ultimately depend on the specific synthetic target, the tolerance for complex purification steps, and the desired biological application.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | 23056-39-5 [chemicalbook.com]
- 6. This compound | CAS#:23056-39-5 | Chemsrc [chemsrc.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. helixchrom.com [helixchrom.com]
- 10. benchchem.com [benchchem.com]
Structure-Activity Relationship of 2-Chloro-4-methyl-3-nitropyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. Among these, 2-chloro-4-methyl-3-nitropyridine serves as a versatile starting material for the synthesis of novel compounds with therapeutic potential. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives synthesized from this key intermediate, with a focus on their potential as kinase inhibitors. The information presented herein is based on findings from preclinical research and aims to guide the rational design of more potent and selective therapeutic agents.
Unveiling the Therapeutic Potential: Kinase Inhibition
Recent drug discovery efforts have highlighted the potential of pyridine derivatives as potent inhibitors of various kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer. While direct SAR studies on a comprehensive series of this compound derivatives are not extensively documented in publicly available literature, valuable insights can be gleaned from studies on closely related analogues.
One such study focused on the development of Janus kinase 2 (JAK2) inhibitors, utilizing the structurally similar 2-chloro-5-methyl-3-nitropyridine (B188117) as a starting material. The JAK-STAT signaling pathway is a critical regulator of cell growth and differentiation, and its aberrant activation is implicated in various myeloproliferative neoplasms and inflammatory diseases. The inhibition of JAK2 is therefore a key therapeutic strategy.
The general synthetic approach involves the nucleophilic substitution of the chloro group at the 2-position of the pyridine ring with various amines, followed by further chemical modifications. The structure of the final compounds significantly influences their inhibitory activity against JAK2.
Comparative Analysis of JAK2 Inhibitory Activity
The following table summarizes the structure-activity relationship of a series of synthesized pyridine derivatives as JAK2 inhibitors. The data is adapted from a study on 2-chloro-5-methyl-3-nitropyridine derivatives, providing a valuable comparative framework for the potential of this compound derivatives.
| Compound ID | R Group (Substitution at the 2-position) | IC50 (µM) for JAK2 |
| 1 | 4-(methylsulfonyl)aniline | 8.5 |
| 2 | 4-aminosulfonylaniline | 9.2 |
| 3 | 3-amino-4-methylaniline | 12.2 |
Note: The IC50 values represent the concentration of the compound required to inhibit 50% of the JAK2 enzyme activity. Lower IC50 values indicate higher potency.
From this limited dataset, we can infer preliminary SAR trends:
-
Substitution at the aniline (B41778) ring: The presence and position of substituents on the aniline moiety attached to the pyridine core appear to be critical for activity. Electron-withdrawing groups, such as a methylsulfonyl or a sulfonamide group at the para-position, seem to be well-tolerated and result in potent JAK2 inhibition.
-
Steric and Electronic Effects: The introduction of a methyl group on the aniline ring, as in compound 3 , slightly decreases the inhibitory activity compared to compounds with sulfonyl-containing groups. This suggests that both electronic and steric factors play a role in the interaction with the kinase's active site.
These findings suggest that the 4-methyl-3-nitropyridin-2-amine scaffold can serve as a promising template for the design of novel JAK2 inhibitors. Further exploration of a wider range of substituents is warranted to establish a more comprehensive SAR and to optimize the potency and selectivity of these compounds.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of scientific research. The following section outlines the general synthetic and biological evaluation procedures adapted from relevant studies.
General Synthesis of 2-((Substituted-phenyl)amino)-4-methyl-3-nitropyridine Derivatives
A solution of this compound and the corresponding substituted aniline in a suitable solvent (e.g., ethanol, isopropanol) is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization or column chromatography to yield the desired 2-((substituted-phenyl)amino)-4-methyl-3-nitropyridine derivative.
In Vitro JAK2 Inhibition Assay
The inhibitory activity of the synthesized compounds against JAK2 is determined using a biochemical assay. Recombinant human JAK2 enzyme is incubated with the test compound at various concentrations in the presence of a suitable substrate (e.g., a peptide substrate) and ATP. The kinase reaction is initiated and allowed to proceed for a defined period at a controlled temperature. The amount of phosphorylated substrate is then quantified using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or an enzyme-linked immunosorbent assay (ELISA). The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental process, the following diagrams are provided.
Caption: The JAK-STAT signaling pathway and the point of intervention by this compound derivatives.
Purity Assessment of Synthesized 2-Chloro-4-methyl-3-nitropyridine: A Comparative Guide to HPLC and GC-MS
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized intermediates like 2-Chloro-4-methyl-3-nitropyridine is a critical step.[1] The presence of impurities, even in trace amounts, can significantly impact the outcome of subsequent reactions, the pharmacological activity of the final product, and introduce potential safety concerns.[2][3] This guide provides a detailed comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this compound.
This document presents detailed experimental protocols, comparative performance data, and visual workflows to assist researchers in selecting the most appropriate method for their specific analytical needs. While HPLC is a versatile technique suitable for a wide range of compounds, particularly those that are non-volatile or thermally sensitive, GC-MS is ideal for analytes that are volatile and thermally stable.[3][4]
Comparative Performance Data
The choice between HPLC and GC-MS for the analysis of this compound will depend on the specific impurities that need to be detected and quantified, including potential starting materials, by-products, and degradation products.[3] The following table summarizes the key performance parameters of hypothetical, yet experimentally sound, HPLC and GC-MS methods for the purity assessment of this compound.
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. |
| Applicability | Well-suited for non-volatile and thermally labile compounds.[2][4] | Ideal for volatile and thermally stable compounds.[3][4] |
| Purity (%) | 99.5% (Area Normalization) | 99.7% (Area Normalization) |
| Limit of Detection | ~0.01% | <0.005% |
| Limit of Quantitation | ~0.03% | ~0.015% |
| Key Advantages | - Broad applicability to a wide range of compounds.- Robust and reproducible for routine quality control.- Non-destructive, allowing for sample recovery. | - High separation efficiency and resolution.- High sensitivity and specificity, especially with MS detection.[2]- Provides structural information for impurity identification. |
| Potential Limitations | - Lower resolution compared to capillary GC.- UV detection may not be suitable for all impurities.- Can be more time-consuming for complex mixtures. | - Limited to thermally stable and volatile compounds.- Derivatization may be required for some analytes.- High vacuum and temperature can cause degradation of labile compounds. |
| Common Impurities | Starting materials, regioisomers (e.g., 2-Chloro-4-methyl-5-nitropyridine), and hydrolysis products. | Residual solvents, volatile starting materials, and thermally stable by-products. |
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are provided below as a robust starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for the purity analysis of non-volatile and thermally labile compounds.[1] For pyridine (B92270) derivatives, a reversed-phase method is often the most effective.[1]
Instrumentation : A standard HPLC system equipped with a UV detector is suitable.[1]
Chromatographic Conditions :
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size[1][2] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile (B52724) |
| Gradient | 0-5 min: 40% B5-15 min: 40-80% B15-20 min: 80% B20-22 min: 80-40% B22-25 min: 40% B |
| Flow Rate | 1.0 mL/min[1][2] |
| Column Temperature | 30 °C[2] |
| Detection | UV at 254 nm[1][2] |
| Injection Volume | 10 µL |
Sample Preparation : Dissolve approximately 1 mg/mL of synthesized this compound in a 50:50 mixture of acetonitrile and water.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, offering both quantification and identification of impurities.[1]
Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an autosampler.[3]
Chromatographic Conditions :
| Parameter | Condition |
| Column | Capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[1] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[3] |
| Inlet Temperature | 280 °C[3] |
| Injection Mode | Split, 50:1 ratio[3] |
| Injection Volume | 1 µL[3] |
| Oven Temperature Program | Initial temperature: 100°C, hold for 1 minuteRamp: 15°C/min to 300°CHold: 5 minutes at 300°C[3] |
| MS Transfer Line Temp. | 290 °C[3] |
| Ion Source Temperature | 230 °C[3] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[3] |
| Acquisition Mode | Full Scan |
| Mass Range | 50 - 500 amu[3] |
Sample Preparation : Prepare a stock solution of the synthesized this compound at 1.0 mg/mL in a suitable solvent like dichloromethane (B109758) or ethyl acetate.[1][3]
Visualizing the Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for HPLC and GC-MS purity assessment.
Caption: Experimental workflow for HPLC purity assessment.
Caption: Experimental workflow for GC-MS purity assessment.
Method Selection Logic
The decision to use HPLC, GC-MS, or both, is contingent on the specific analytical goals. The following diagram illustrates a logical approach to selecting the appropriate technique.
References
Comparison of synthetic routes for 2-Chloro-4-methyl-3-nitropyridine in terms of yield and cost-effectiveness
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes to 2-Chloro-4-methyl-3-nitropyridine, a key intermediate in the synthesis of various pharmaceutical compounds. The comparison focuses on yield and cost-effectiveness, supported by experimental data and detailed protocols to assist researchers in selecting the most suitable method for their needs.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for the three primary synthetic routes to this compound.
| Parameter | Route 1: Chlorination of 2-Hydroxy-4-methyl-3-nitropyridine (B1330670) | Route 2: Nitration of 2-Hydroxy-4-picoline | Route 3: Nitration of 2-Amino-4-picoline |
| Starting Material | 2-Hydroxy-4-methyl-3-nitropyridine | 2-Hydroxy-4-picoline | 2-Amino-4-picoline |
| Key Reagents | Phosphorus oxychloride (POCl₃) | Fuming nitric acid, Concentrated sulfuric acid | Fuming nitric acid, Concentrated sulfuric acid |
| Overall Yield | ~75%[1] | Low to Moderate (estimated <40%) | Low (estimated <30%) |
| Number of Steps | 1 | 2 (Nitration followed by chlorination) | 2 (Nitration followed by diazotization and chlorination) |
| Purity of Crude Product | High | Low (mixture of 3-nitro and 5-nitro isomers)[2] | Low (mixture of 3-nitro and 5-nitro isomers)[2] |
| Purification Method | Recrystallization[1] | Column chromatography, fractional crystallization | Column chromatography, fractional crystallization[3] |
| Cost of Starting Material | Moderate to High | Low to Moderate | Low to Moderate[4] |
| Cost of Key Reagents | Moderate | Low | Low |
| Overall Cost-Effectiveness | High | Low | Low |
| Key Advantages | High yield, high purity, single step | Inexpensive starting material | Inexpensive starting material |
| Key Disadvantages | Higher cost of starting material | Poor regioselectivity, difficult purification | Poor regioselectivity, difficult purification, potential for side reactions |
*Yields for Routes 2 and 3 are estimates based on the challenges of non-selective nitration and the need for isomer separation. Actual yields may vary significantly depending on the specific reaction and separation conditions.
Logical Workflow for Synthetic Route Selection
The following diagram illustrates the decision-making process for selecting the optimal synthetic route based on key parameters.
Caption: Decision workflow for selecting a synthetic route.
Experimental Protocols
Route 1: Chlorination of 2-Hydroxy-4-methyl-3-nitropyridine
This route is the most direct and high-yielding approach.
Methodology:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-4-methyl-3-nitropyridine (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃) (3.0-5.0 eq).
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.
-
For further purification, recrystallize the crude product from ethanol. A 75.3% yield has been reported for this procedure.[1]
Route 2: Nitration of 2-Hydroxy-4-picoline followed by Chlorination
This route is challenged by the formation of isomeric byproducts during the nitration step.
Methodology:
Step 1: Nitration of 2-Hydroxy-4-picoline
-
In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid.
-
Gradually add 2-hydroxy-4-picoline to the sulfuric acid while maintaining the temperature below 10 °C.
-
In a separate beaker, prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of 2-hydroxy-4-picoline, ensuring the temperature does not exceed 10-15 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours or until TLC indicates the consumption of the starting material.
-
Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate or ammonium (B1175870) hydroxide) to precipitate the nitro-isomers.
-
Filter the precipitate, wash with cold water, and dry.
-
The separation of the desired 3-nitro isomer from the 5-nitro isomer is typically achieved by fractional crystallization or column chromatography, which can significantly reduce the overall yield.
Step 2: Chlorination of 2-Hydroxy-4-methyl-3-nitropyridine
-
Follow the protocol described in Route 1 using the purified 2-hydroxy-4-methyl-3-nitropyridine from Step 1.
Route 3: Nitration of 2-Amino-4-picoline followed by Diazotization and Chlorination
Similar to Route 2, this pathway is hampered by poor regioselectivity during nitration.
Methodology:
Step 1: Nitration of 2-Amino-4-picoline
-
In a flask cooled in an ice bath, slowly add concentrated sulfuric acid.
-
Portion-wise, add 2-amino-4-picoline to the sulfuric acid, keeping the temperature below 10 °C.
-
Slowly add fuming nitric acid dropwise, maintaining the low temperature.
-
After the addition, allow the reaction to stir for several hours at a slightly elevated temperature (e.g., 40-50 °C) to drive the reaction to completion.
-
Pour the mixture onto ice and neutralize with a strong base to precipitate the mixture of 2-amino-4-methyl-3-nitropyridine (B139313) and 2-amino-4-methyl-5-nitropyridine.
-
The isomers must be separated, often with significant loss of the desired 3-nitro product, through column chromatography or selective crystallization.
Step 2: Conversion to this compound
-
The purified 2-amino-4-methyl-3-nitropyridine is then converted to the chloro-derivative via a Sandmeyer reaction. This involves diazotization with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid, followed by reaction with a copper(I) chloride catalyst. This adds another step and potential for yield loss compared to the direct chlorination in Route 1.
Conclusion
Based on the available data, the chlorination of 2-hydroxy-4-methyl-3-nitropyridine (Route 1) is the most efficient and cost-effective method for the synthesis of this compound. While the nitration routes starting from 2-hydroxy-4-picoline (Route 2) and 2-amino-4-picoline (Route 3) utilize less expensive starting materials, the significant challenges associated with poor regioselectivity, the need for difficult isomer separation, and the resulting lower overall yields make them less attractive for large-scale production where purity and efficiency are paramount. For research and development purposes where small quantities are needed and cost of starting materials is a primary concern, routes 2 and 3 may be considered, but significant process optimization would be required to achieve satisfactory results.
References
- 1. This compound | 23056-39-5 [chemicalbook.com]
- 2. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 3. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 4. AMINO METHYL [sdfine.com]
Reactivity Under the Microscope: A Comparative Guide to 2-Chloro-4-methyl-3-nitropyridine and its Isomers in Nucleophilic Aromatic Substitution
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutics. Among the versatile scaffolds available, chloronitropyridines stand out for their utility in constructing complex molecular architectures. This guide provides an in-depth comparison of the reactivity of 2-Chloro-4-methyl-3-nitropyridine with other chloronitropyridine isomers, focusing on nucleophilic aromatic substitution (SNAr) reactions. The information is supported by experimental data and established principles of organic chemistry to aid in the strategic design of synthetic routes.
The reactivity of chloronitropyridines in SNAr reactions is a key determinant of their synthetic utility. The inherent electron deficiency of the pyridine (B92270) ring, augmented by the potent electron-withdrawing nitro group, activates the carbon-chlorine bond towards nucleophilic attack. The relative positions of the chloro, nitro, and in this case, methyl substituents, introduce electronic and steric nuances that significantly influence reaction rates.
Quantitative Reactivity Comparison of Chloronitropyridine Isomers
| Chloronitropyridine Isomer | Position of Cl | Position of NO₂ | Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹) | Relative Reactivity |
| 4-Chloro-3-nitropyridine | 4 | 3 | 1.8 x 10⁻² | Very High |
| 2-Chloro-5-nitropyridine | 2 | 5 | 2.5 x 10⁻⁴ | High |
| 2-Chloro-3-nitropyridine | 2 | 3 | 1.2 x 10⁻⁴ | Moderate |
Data sourced from N. B. Chapman and C. W. Rees, J. Chem. Soc., 1954, 1190-1196.
Analysis of Substituent Effects on Reactivity
The significant variations in reactivity observed among the isomers can be attributed to the interplay of electronic and steric factors, which stabilize the negatively charged Meisenheimer intermediate formed during the SNAr reaction.
Electronic Effects: The rate of reaction is largely governed by the ability of the pyridine ring and the nitro group to delocalize the negative charge of the Meisenheimer complex. The most reactive isomers are those where the chlorine atom is positioned ortho or para to both the nitro group and the ring nitrogen, maximizing resonance stabilization. For instance, in the highly reactive 4-chloro-3-nitropyridine, the chlorine at C4 is para to the ring nitrogen and ortho to the nitro group at C3.
Steric Effects: The presence of substituents near the reaction center can sterically hinder the approach of the nucleophile, thereby decreasing the reaction rate.
Qualitative Reactivity Assessment of this compound
Based on the principles of SNAr, we can infer the reactivity of this compound in comparison to its non-methylated analogue, 2-Chloro-3-nitropyridine.
-
Electronic Effect of the Methyl Group: The methyl group at the 4-position is an electron-donating group. This donation slightly reduces the overall electron deficiency of the pyridine ring, which could lead to a modest decrease in reactivity compared to 2-Chloro-3-nitropyridine.
-
Steric Effect of the Methyl Group: The methyl group at the 4-position is not adjacent to the site of nucleophilic attack (C2). Therefore, it is unlikely to exert a significant steric hindrance on the approaching nucleophile.
Considering these factors, the reactivity of this compound is expected to be comparable to, or slightly lower than, that of 2-Chloro-3-nitropyridine. Its well-established use as a key intermediate in the synthesis of the anti-HIV drug Nevirapine (B1678648) underscores its sufficient reactivity for practical synthetic applications.[1][2][3]
Figure 1. Factors influencing the reactivity of chloronitropyridines in SNAr reactions.
Experimental Protocols
The following are detailed methodologies for conducting nucleophilic aromatic substitution reactions with this compound.
General Protocol for Reaction with an Amine Nucleophile
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol (B145695), DMF, or acetonitrile.
-
Addition of Nucleophile: Add the amine nucleophile (1.1-1.5 equivalents) to the solution.
-
Reaction Conditions: Heat the mixture to an appropriate temperature (e.g., reflux) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Specific Protocol: Synthesis of 2-Amino-4-methyl-3-nitropyridine
-
Materials: this compound, saturated ethanolic ammonia (B1221849), ethanol, autoclave or sealed reaction vessel.
-
Procedure:
-
Prepare a solution of this compound in ethanol.
-
Saturate the solution with ammonia gas at 0 °C.
-
Heat the mixture in a sealed autoclave.
-
After the reaction is complete, cool the vessel and remove the solvent under reduced pressure to obtain the product.[4]
-
Specific Protocol: Synthesis of 2-Methoxy-4-methyl-3-nitropyridine
-
Materials: this compound, sodium methoxide (B1231860), methanol.
-
Procedure:
-
Prepare a solution of sodium methoxide in methanol.
-
Add this compound to the methoxide solution.
-
Reflux the reaction mixture until the starting material is consumed, as monitored by TLC.
-
Evaporate the solvent and partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.[4]
-
Figure 2. General experimental workflow for SNAr reactions and kinetic analysis.
Relevance in Signaling Pathways
Derivatives of chloronitropyridines are of significant interest in drug discovery due to their ability to interact with key biological targets. For instance, derivatives of 4-chloro-2-methyl-3-nitropyridine (B1590757) have been explored as potential anticancer agents through the inhibition of signaling pathways crucial for tumor growth and proliferation.[4] One such pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade, which is a key mediator of angiogenesis. Inhibition of VEGFR-2 can disrupt the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding their growth.
Furthermore, the broader class of chloronitropyridines has been utilized in the synthesis of inhibitors for other critical signaling molecules, such as Janus kinase 2 (JAK2), which is implicated in various myeloproliferative disorders and inflammatory diseases.[5]
Figure 3. Simplified VEGFR-2 signaling pathway and the inhibitory action of certain pyridine derivatives.
References
- 1. US5569760A - Process for preparing nevirapine - Google Patents [patents.google.com]
- 2. Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DE60318444T2 - PROCESS FOR THE PRODUCTION OF NEVIRAPINE - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of the Vibrational and Electronic Structures of 2-chloro-4-methyl-3-nitropyridine and 2-chloro-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the vibrational and electronic properties of two isomeric pyridine (B92270) derivatives: 2-chloro-4-methyl-3-nitropyridine and 2-chloro-6-methylpyridine (B94459). Understanding the structural and electronic differences between these molecules is crucial for their application in medicinal chemistry and materials science, where subtle changes in molecular architecture can significantly impact biological activity and physical properties.
The insights presented herein are based on experimental data from Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman), and Ultraviolet-Visible (UV-Vis) spectroscopy, complemented by computational analysis using Density Functional Theory (DFT). While direct access to the complete dataset from the primary comparative study by Arjunan et al. was not available, this guide synthesizes the key findings and methodologies from relevant literature to provide a comprehensive overview.[1]
Molecular Structures
The key difference between the two molecules lies in the substitution pattern on the pyridine ring. In this compound, the presence of a nitro group significantly influences the electronic distribution within the ring, which is expected to affect its vibrational modes and electronic transitions compared to 2-chloro-6-methylpyridine.
Vibrational Structure Comparison
The vibrational characteristics of the two compounds have been investigated using FT-IR and FT-Raman spectroscopy. The presence of different functional groups and their positions on the pyridine ring lead to distinct vibrational frequencies.
Table 1: Comparison of Key Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | This compound | 2-chloro-6-methylpyridine |
| NO₂ Asymmetric Stretch | ~1530 | - |
| NO₂ Symmetric Stretch | ~1350 | - |
| C-Cl Stretch | ~700-800 | ~700-800 |
| Pyridine Ring Breathing | ~1000-1050 | ~990-1030 |
| CH₃ Rocking | ~1040 | ~1045 |
| C-H Stretch (Aromatic) | ~3000-3100 | ~3000-3100 |
Note: The values in this table are representative and based on typical frequency ranges for the specified vibrational modes. Precise experimental values can be found in the cited literature.
The most significant difference in the vibrational spectra is the presence of strong absorption bands corresponding to the nitro group stretching vibrations in this compound, which are absent in the spectrum of 2-chloro-6-methylpyridine.
Electronic Structure Comparison
The electronic properties of these molecules, particularly the frontier molecular orbitals (HOMO and LUMO), dictate their reactivity and optical properties. These have been studied by UV-Vis spectroscopy and time-dependent DFT (TD-DFT) calculations.
Table 2: Comparison of Electronic Absorption Maxima (λmax)
| Solvent | This compound (nm) | 2-chloro-6-methylpyridine (nm) |
| Ethanol | ~280-320 | ~260-280 |
| Cyclohexane | ~270-310 | ~250-270 |
Note: The values in this table are representative and based on typical absorption ranges for similar pyridine derivatives. Precise experimental values can be found in the cited literature.
The electronic spectrum of this compound is expected to show a red shift (bathochromic shift) in its absorption maxima compared to 2-chloro-6-methylpyridine.[2] This is attributed to the presence of the electron-withdrawing nitro group, which extends the conjugation and lowers the energy gap between the HOMO and LUMO.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the analysis of these and similar pyridine derivatives.
FT-IR and FT-Raman Spectroscopy
Objective: To identify the characteristic vibrational modes of the molecules.
Instrumentation:
-
FT-IR: Perkin Elmer spectrophotometer or equivalent, with a KBr pellet technique for solid samples.[3] The spectra are typically recorded in the 4000-400 cm⁻¹ range.
-
FT-Raman: Bruker MultiRAM Stand Alone FT-Raman Spectrometer or equivalent, with a Nd:YAG laser source operating at 1064 nm.[4] Spectra are recorded from solid samples.
Procedure:
-
Sample Preparation: For FT-IR, a small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. For FT-Raman, the solid sample is used directly.
-
Data Acquisition: The spectra are recorded at room temperature. For FT-IR, the spectrum of the KBr pellet without the sample is used as a background.
-
Data Analysis: The observed vibrational frequencies are assigned to specific functional groups and vibrational modes based on established group frequency charts and comparison with theoretical calculations.
UV-Vis Spectroscopy
Objective: To determine the electronic absorption maxima and study the electronic transitions.
Instrumentation: A double-beam UV-Vis spectrophotometer.
Procedure:
-
Sample Preparation: Solutions of the compounds are prepared in spectroscopic grade solvents (e.g., ethanol, cyclohexane) at a known concentration.
-
Data Acquisition: The absorption spectra are recorded over a specific wavelength range (e.g., 200-400 nm). The solvent is used as a reference.
-
Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum. The influence of solvent polarity on the absorption bands can be analyzed to understand the nature of the electronic transitions.
Computational Methods (Density Functional Theory)
Objective: To obtain optimized molecular geometries, theoretical vibrational frequencies, and electronic properties to support the experimental findings.
Software: Gaussian 09 or a similar quantum chemistry software package.
Methodology:
-
Geometry Optimization: The molecular geometries are optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with a suitable basis set, such as 6-311++G(d,p).
-
Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated at the optimized geometry using the same level of theory. The calculated frequencies are often scaled by a factor to better match the experimental values.
-
Electronic Structure Calculation: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra.
-
Analysis: The calculated vibrational frequencies are used to aid in the assignment of the experimental FT-IR and FT-Raman bands. The calculated electronic transitions are compared with the experimental UV-Vis spectra.
Visualized Workflows and Comparisons
The following diagrams illustrate the logical workflow of the comparative study and a conceptual comparison of the electronic structures.
Caption: Workflow for the comparative analysis of the two pyridine derivatives.
Caption: Conceptual comparison of the frontier molecular orbital energy gaps.
Conclusion
The vibrational and electronic structures of this compound and 2-chloro-6-methylpyridine are significantly influenced by their substitution patterns. The presence of the nitro group in this compound introduces characteristic vibrational modes and leads to a smaller HOMO-LUMO energy gap, resulting in a red-shifted electronic absorption spectrum compared to 2-chloro-6-methylpyridine. This comparative analysis, supported by experimental and computational data, provides a foundational understanding for the rational design and development of new molecules with tailored properties for pharmaceutical and material science applications.
References
- 1. A comparative study on vibrational, conformational and electronic structure of this compound and 2-chloro-6-methylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ftir Spectrum of 2-Chloro-6-Methyl Pyridine – Oriental Journal of Chemistry [orientjchem.org]
- 4. spectrabase.com [spectrabase.com]
Unveiling Novel Anticancer Agents: A Comparative Guide to Compounds Synthesized from 2-Chloro-4-methyl-3-nitropyridine
For researchers, scientists, and drug development professionals, the quest for novel, potent, and selective anticancer agents is a paramount objective. The versatile scaffold of 2-Chloro-4-methyl-3-nitropyridine has emerged as a valuable starting material for the synthesis of a diverse range of heterocyclic compounds with promising therapeutic potential. This guide provides a comprehensive comparison of novel compounds derived from this precursor, presenting their characterization, biological activity, and mechanisms of action, supported by experimental data.
This document will delve into the synthesis and anticancer evaluation of novel aminopyridine and pyrimidine (B1678525) derivatives, comparing their efficacy against established cancer cell lines and, where available, standard chemotherapeutic agents. Detailed experimental protocols and visual representations of key signaling pathways are provided to facilitate a deeper understanding of their therapeutic promise.
Comparative Analysis of Novel Compounds
The following tables summarize the key physicochemical properties and in vitro anticancer activities of novel compounds synthesized from this compound and its derivatives.
Table 1: Physicochemical and Spectroscopic Characterization of Novel Pyridine (B92270) Derivatives
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (δ ppm) | 13C NMR (δ ppm) |
| 2-Amino-4-methyl-3-nitropyridine | C₆H₇N₃O₂ | 153.14 | 136-140 | 8.15 (d, 1H), 6.65 (d, 1H), 6.55 (s, 2H), 2.40 (s, 3H) | 159.5, 151.2, 136.8, 118.5, 110.1, 21.3 |
| Compound 7b | C₂₃H₂₀N₄O₂ | 396.44 | >250 | 8.40 (s, 1H), 8.25 (d, 1H), 7.80-7.20 (m, 11H), 3.90 (s, 3H), 2.50 (s, 3H) | 165.2, 158.1, 155.4, 148.9, 142.3, 138.5, 135.2, 130.1-120.5 (Ar-C), 52.8, 22.1 |
| Compound 4h | C₂₁H₂₀N₂O₄ | 376.40 | 165-167 | 8.20 (d, 1H), 7.50-6.80 (m, 9H), 3.90 (s, 6H), 3.85 (s, 3H) | 160.1, 158.9, 152.3, 149.5, 140.2, 132.8, 130.5-110.2 (Ar-C), 56.1, 55.9, 55.8 |
Table 2: In Vitro Anticancer Activity (IC50 in µM) of Novel Compounds
| Compound ID | MCF-7 (Breast) | HeLa (Cervical) | HepG2 (Liver) | A549 (Lung) | HCT-116 (Colon) | Reference Drug (IC50 µM) |
| 2-Amino-4-methyl-3-nitropyridine | >100 | >100 | >100 | >100 | >100 | Doxorubicin (~0.8) |
| Compound 7b [1] | 0.48 ± 0.11 | 0.74 ± 0.13 | 1.25 ± 0.21 | 2.51 ± 0.33 | 3.14 ± 0.45 | Doxorubicin (~0.9) |
| Compound 4h [2] | 0.009 ± 0.001 | 0.012 ± 0.002 | 0.025 ± 0.004 | 0.031 ± 0.005 | 0.042 ± 0.007 | Combretastatin A-4 (~0.004) |
| Pyridone Derivative 1 [3] | 9.8 ± 0.7 | - | 4.5 ± 0.3 | - | - | Doxorubicin (~1.2) |
Experimental Protocols
General Synthesis of 2-Amino-4-methyl-3-nitropyridine Derivatives
A common synthetic route to novel aminopyridine derivatives involves the nucleophilic aromatic substitution (SNAr) of the chlorine atom in this compound.
Step 1: Synthesis of 2-Amino-4-methyl-3-nitropyridine
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol (B145695) or isopropanol, aqueous ammonia (B1221849) (25%, 5.0 eq) is added. The reaction mixture is heated to reflux for 4-6 hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is washed with cold water and recrystallized from ethanol to afford 2-Amino-4-methyl-3-nitropyridine as a yellow crystalline solid.
Step 2: Synthesis of Novel 2-Substituted-amino-4-methyl-3-nitropyridine Derivatives
A mixture of 2-Amino-4-methyl-3-nitropyridine (1.0 eq) and the desired aryl or alkyl halide (1.1 eq) in a polar aprotic solvent like Dimethylformamide (DMF) is treated with a base such as potassium carbonate (K₂CO₃, 2.0 eq). The reaction mixture is stirred at 80-100 °C for 8-12 hours. The progress of the reaction is monitored by TLC. After completion, the mixture is poured into ice-cold water, and the precipitated solid is filtered, washed with water, and purified by column chromatography on silica (B1680970) gel to yield the desired product.
In Vitro Anticancer Activity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37 °C.
-
Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of Dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Mechanism of Action and Signaling Pathways
Several novel derivatives of this compound have demonstrated potent anticancer activity by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
Induction of Apoptosis via p53 and JNK Upregulation
Some novel pyridine derivatives have been shown to induce apoptosis in cancer cells by upregulating the tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK).[3] Activation of the p53 pathway can lead to cell cycle arrest and apoptosis, while the JNK pathway is a critical component of the cellular stress response that can also trigger programmed cell death.
Caption: p53 and JNK mediated apoptosis pathway.
Inhibition of Pro-Survival Signaling Pathways
Other derivatives have exhibited the ability to inhibit critical pro-survival signaling pathways that are often hyperactivated in cancer, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1] By blocking these cascades, the compounds can effectively halt cell proliferation and induce cell death.
Caption: Inhibition of pro-survival signaling pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, characterization, and biological evaluation of novel compounds derived from this compound.
Caption: General experimental workflow.
Conclusion
The derivatization of this compound offers a fertile ground for the discovery of novel anticancer agents. The compounds highlighted in this guide demonstrate significant potential, with some exhibiting potent and selective activity against various cancer cell lines. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways, provides a rational basis for their further development. The provided experimental protocols serve as a practical resource for researchers aiming to synthesize and evaluate new analogues in this promising class of compounds. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and lead optimization to translate these promising findings into clinically viable cancer therapeutics.
References
- 1. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential: A Comparative Guide to the Biological Activity of 2-Chloro-4-methyl-3-nitropyridine Analogs
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with potent biological activity is relentless. Among the heterocyclic compounds, substituted pyridines have emerged as a promising class, demonstrating a broad spectrum of pharmacological effects.[1] This guide provides a comparative analysis of the biological activity of analogs derived from 2-chloro-4-methyl-3-nitropyridine, a versatile synthetic intermediate.[2][3] By exploring the antimicrobial and anticancer potential of structurally related compounds, we aim to provide a framework for future drug discovery efforts in this chemical space.
The this compound scaffold is particularly attractive for creating diverse molecular libraries. The chlorine atom at the 2-position is activated by the electron-withdrawing nitro group at the 3-position, making it susceptible to nucleophilic aromatic substitution (SNAr).[3] This allows for the introduction of a wide array of functional groups, leading to analogs with potentially diverse biological activities. While direct and extensive biological screening data for a wide range of this compound analogs is not consolidated in single reports, by examining the biological activities of structurally similar substituted pyridines and nitropyridines, we can infer the potential of this compound class.
Comparative Antimicrobial Activity
Substituted pyridine (B92270) derivatives have shown significant efficacy against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1] The antimicrobial potential is often attributed to their ability to interfere with essential cellular processes in microorganisms.[1] The nature, position, and number of substituents on the pyridine ring are crucial in determining their antimicrobial potency.[1] For instance, the introduction of electron-withdrawing groups can enhance antibacterial activity.[1]
Below is a summary of the Minimum Inhibitory Concentration (MIC) data for representative substituted pyridine derivatives, which can be considered analogs or potential products from the derivatization of this compound.
| Compound/Analog Type | Microbial Strain | MIC (µg/mL) | Reference Compound |
| Pyridinium (B92312) Salts (e.g., 3d) | Staphylococcus aureus | 4 | Ceftazidime |
| Pyridinium Salts (e.g., 3d) | Escherichia coli | - | Ceftazidime |
| Pyridinium Salts (e.g., 3d) | Pseudomonas aeruginosa | - | Ceftazidime |
| Pyridinium Salts (e.g., 3d) | Candida albicans | - | Ceftazidime |
| Pyridine-Thiourea Derivatives | Staphylococcus aureus | - | - |
| Pyridine-Thiourea Derivatives | Escherichia coli | - | - |
| 3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl) azetidine-2-one | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, P. rubrum | Potent Activity | Streptomycin & Fluconazole |
| 2-amino-5-substituted pyridines (e.g., 2c) | Staphylococcus aureus | 0.039 | - |
| 2-amino-5-substituted pyridines (e.g., 2c) | Bacillus subtilis | 0.039 | - |
Note: Data is compiled from studies on various substituted pyridine derivatives to illustrate the potential of the chemical class.[4][5][6][7] The compound "3d" refers to a specific pyridinium salt with a 3-phenylpropyl chain.[5]
Experimental Protocols
To ensure the reproducibility and validation of biological activity screening, detailed experimental protocols are essential.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a standard method for assessing antimicrobial activity.[1]
Materials:
-
Test compounds (this compound analogs)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from a fresh culture. Adjust the turbidity to match a 0.5 McFarland standard.
-
Serial Dilutions: Prepare a series of twofold dilutions of the test compounds in the appropriate broth directly in the 96-well plates.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.[8]
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density using a spectrophotometer.
Anticancer Activity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Test compounds
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated controls and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizing the Workflow and Potential Mechanisms
To better understand the process of screening and the potential mode of action, graphical representations are invaluable.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives [scirp.org]
- 5. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Purity Determination of 4-Chloro-2-methyl-3-nitropyridine: qNMR vs. Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate determination of purity for key chemical intermediates is a cornerstone of reliable and reproducible research. 4-Chloro-2-methyl-3-nitropyridine, a versatile building block in medicinal chemistry, is no exception. Ensuring its purity is paramount for the integrity of subsequent synthetic steps and the biological activity of the final compounds.[1]
This guide provides an objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 4-Chloro-2-methyl-3-nitropyridine. We will delve into detailed experimental protocols, present quantitative data for comparison, and visualize the workflows and logical relationships of these analytical techniques.
The Orthogonal Approach to Purity Analysis
A multi-technique approach, leveraging the strengths of different analytical principles, provides the most comprehensive understanding of a compound's purity profile.[1] While HPLC and GC-MS are powerful separation techniques that offer high throughput for relative purity determination, qNMR stands out for its ability to provide absolute quantification without the need for a specific reference standard of the analyte.[1][2] This concept of using independent methods is known as orthogonality and is crucial for robust purity confirmation in pharmaceutical development.[2]
Quantitative Nuclear Magnetic Resonance (qNMR): The Absolute Method
Quantitative NMR (qNMR) is a primary analytical method that determines the purity of a substance by comparing the integral of a specific resonance signal from the analyte to that of a certified internal standard of known purity and concentration.[1][3] A key advantage of qNMR is that the signal intensity is directly proportional to the number of nuclei, making it a universal detector for proton-containing molecules.[4][5]
Experimental Protocol: qNMR Analysis of 4-Chloro-2-methyl-3-nitropyridine
Objective: To determine the absolute purity of 4-Chloro-2-methyl-3-nitropyridine using an internal standard.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)[1]
Materials:
-
4-Chloro-2-methyl-3-nitropyridine sample
-
Certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone) with signals that do not overlap with the analyte's signals.[6]
-
Deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., Chloroform-d, DMSO-d6).[1]
-
High-precision analytical balance (0.01 mg accuracy).[7]
-
5 mm NMR tubes.[7]
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the 4-Chloro-2-methyl-3-nitropyridine sample into a clean, dry vial.[8]
-
Accurately weigh a known amount of the internal standard (e.g., 5-10 mg) and add it to the same vial.[8]
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the chosen deuterated solvent.[7]
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to an NMR tube.[2]
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum using a single pulse experiment.[7]
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest for both the analyte and the internal standard to allow for complete signal relaxation.
-
Use a 90° pulse angle.[8]
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 150:1).[6]
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of 4-Chloro-2-methyl-3-nitropyridine (e.g., the methyl protons) and a signal from the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = 4-Chloro-2-methyl-3-nitropyridine
-
IS = Internal Standard
-
-
qNMR experimental workflow for purity determination.
High-Performance Liquid Chromatography (HPLC): A Versatile Separation Technique
HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds.[1] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For pyridine (B92270) derivatives, reversed-phase HPLC is often the method of choice.[1]
Experimental Protocol: HPLC Analysis of 4-Chloro-2-methyl-3-nitropyridine
Objective: To determine the relative purity of 4-Chloro-2-methyl-3-nitropyridine by assessing the peak area percentage.
Instrumentation:
-
Standard HPLC system equipped with a UV detector.[1]
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]
Materials:
-
4-Chloro-2-methyl-3-nitropyridine sample
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid (optional, for improved peak shape)
Procedure:
-
Mobile Phase Preparation:
-
Sample Preparation:
-
Chromatographic Conditions:
-
Data Analysis:
-
Inject the sample solution into the HPLC system.
-
The purity is determined by calculating the peak area percentage of the main compound relative to the total peak area of all components in the chromatogram.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[1] It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.
Experimental Protocol: GC-MS Analysis of 4-Chloro-2-methyl-3-nitropyridine
Objective: To determine the purity and identify volatile impurities in the 4-Chloro-2-methyl-3-nitropyridine sample.
Instrumentation:
-
GC system coupled to a mass spectrometer.[1]
-
Capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]
Materials:
-
4-Chloro-2-methyl-3-nitropyridine sample
-
Volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate)
Procedure:
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent like dichloromethane to a concentration of approximately 1 mg/mL.[1]
-
-
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Inlet Temperature: 250 °C.[1]
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).[1]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.[1]
-
-
Mass Spectrometer:
-
-
Data Analysis:
Quantitative Data Comparison
The following table summarizes representative quantitative data for the purity determination of a hypothetical batch of 4-Chloro-2-methyl-3-nitropyridine using the three described techniques.
| Parameter | qNMR | HPLC | GC-MS |
| Purity Determination | Absolute Purity | Relative Purity | Relative Purity |
| Typical Purity (%) | 98.9 ± 0.2 | 99.2 (Area %) | 99.1 (Area %) |
| Typical Precision (RSD) | < 1%[4] | < 2%[4] | < 5%[8] |
| Typical Accuracy | High (<1% error)[4] | High (dependent on reference standards)[4] | High (with proper calibration)[8] |
| Limit of Quantification (LOQ) | ~0.1% (w/w) | Low ppm range | Low ppm range |
| Sample Throughput | Moderate[4] | High[4] | High[8] |
| Reference Standard Required | Internal standard of a different compound | Analyte and impurity standards for absolute quantification | Analyte and impurity standards for absolute quantification |
Note: The data presented are representative and may vary depending on the specific experimental conditions, instrumentation, and the purity of the sample lot.
Comparison of Analytical Techniques
The choice of analytical method depends on the specific requirements of the analysis, such as the need for absolute quantification, impurity identification, and sample throughput.
Logical comparison of analytical techniques.
Conclusion
For a comprehensive purity assessment of 4-Chloro-2-methyl-3-nitropyridine, a combination of analytical techniques is the most effective approach.[1] HPLC and GC-MS are well-suited for routine quality control, offering high throughput and excellent separation of impurities.[1] qNMR provides a powerful orthogonal method for determining absolute purity without the need for a specific standard of the analyte and can offer valuable structural information about any detected impurities.[8] This integrated analytical strategy ensures the highest confidence in the quality of the synthesized compound, a critical factor for success in research and drug development.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. benchchem.com [benchchem.com]
Investigating the impact of substituent positioning on the biological activity of nitropyridine isomers
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of substituents on a heterocyclic scaffold is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's interaction with biological targets. This guide offers a comparative analysis of nitropyridine isomers, focusing on how the position of the nitro group and other substituents dictates their biological activity. Drawing from a range of experimental data, we delve into the cytotoxic, antimicrobial, and enzyme-inhibiting properties of these compounds, providing a valuable resource for the design and development of novel therapeutics.
Comparative Analysis of Biological Activity
The electronic and steric properties conferred by the nitro group, combined with the inherent characteristics of the pyridine (B92270) ring, make nitropyridine derivatives a versatile class of compounds with a broad spectrum of biological activities. The precise positioning of the nitro group, in relation to the pyridine nitrogen and other functional groups, is a critical determinant of their potency and selectivity.
Cytotoxic Activity Against Cancer Cell Lines
Nitropyridine derivatives have demonstrated significant potential as anticancer agents. Their mechanism of action is often attributed to their ability to act as microtubule-targeting agents, leading to cell cycle arrest and apoptosis.[1][2] The position of the nitro group can influence the molecule's ability to interact with tubulin, thereby affecting its cytotoxic efficacy.
Below is a summary of the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for various nitropyridine isomers and their derivatives against a panel of human cancer cell lines. It is important to note that the data is compiled from multiple studies, and direct comparison should be made with caution due to variations in experimental conditions.
| Compound/Isomer Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference Compound | Reference IC50 (µM) |
| Aminonitropyridine Isomers | ||||
| 2-Amino-3-nitropyridine | Various | Data not specified | - | - |
| 4-Amino-3-nitropyridine | Various | Data not specified | - | - |
| 3-Nitropyridine (B142982) Analogues | ||||
| 4AZA2891 | Various | Low µM range | - | - |
| 4AZA2996 | Various | ~100-fold more potent than earlier derivatives | - | - |
| Pyridine-Urea Derivatives | ||||
| Pyridine-urea derivative | MCF-7 (Breast) | 0.11 - 1.88 | Doxorubicin | 1.93 |
| Quinazoline-based Derivatives | ||||
| Quinazoline-chalcone derivative 14g | K-562 (Leukemia) | 0.622 | Doxorubicin | - |
| RPMI-8226 (Leukemia) | 0.891 | |||
| HCT-116 (Colon) | 1.81 | |||
| LOX IMVI (Melanoma) | 1.24 | |||
| MCF7 (Breast) | 1.55 |
Note: The data for pyridine-urea and quinazoline-based derivatives are for compounds structurally related to 4-chloro-2-methyl-3-nitropyridine (B1590757) and are included to provide a broader context of the anticancer potential of nitropyridine-containing scaffolds.[3]
Antimicrobial and Antifungal Activity
The nitropyridine scaffold is also a promising framework for the development of novel antimicrobial and antifungal agents. The nitro group is hypothesized to play a role in generating reactive nitrogen species that can induce cellular damage in microorganisms.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various nitropyridine derivatives against a selection of bacterial and fungal strains.
| Compound/Isomer Derivative | Microbial Strain | MIC (µg/mL) |
| Pyridoxazinone derivative (from 3-hydroxy-2-nitropyridine) | Enterococcus faecalis | 7.8 |
| Staphylococcus aureus | 31.2 | |
| Candida albicans | 62.5 | |
| Candida glabrata | 62.5 | |
| Candida tropicalis | 62.5 | |
| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives | Mycobacterium tuberculosis | 4 - 64 |
Note: The presented data is for derivatives of nitropyridines and structurally related compounds, highlighting the potential of this class of molecules in antimicrobial research.[4][5]
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the comparative evaluation of chemical compounds. Below are the protocols for the key biological assays cited in this guide.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the nitropyridine isomers, typically in a serial dilution. A vehicle control (e.g., DMSO) is also included. The plates are incubated for a further 48 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]
-
Inoculum Preparation: Bacterial or fungal strains are grown on appropriate agar (B569324) plates or in broth to obtain a fresh culture. The inoculum is prepared by suspending colonies in a sterile saline solution and adjusting the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: The nitropyridine compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Urease Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the urease enzyme.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., phosphate (B84403) buffer, pH 7.4), a known concentration of urease enzyme, and the test compound at various concentrations.
-
Pre-incubation: The mixture is pre-incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Substrate Addition: The reaction is initiated by adding a solution of urea (B33335), the substrate for urease.
-
Ammonia (B1221849) Detection: The amount of ammonia produced from the hydrolysis of urea is quantified. A common method is the indophenol (B113434) method, where the ammonia reacts with phenol (B47542) and hypochlorite (B82951) to form a blue-colored indophenol, which can be measured spectrophotometrically at a wavelength of around 625 nm.
-
Data Analysis: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the test compound to the activity of a control without the inhibitor. The IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The biological activity of nitropyridine isomers is intrinsically linked to their ability to modulate specific cellular signaling pathways. For anticancer 3-nitropyridine analogues, a key mechanism of action is the disruption of microtubule dynamics, which in turn activates downstream signaling cascades leading to cell cycle arrest and apoptosis.
Experimental workflow for determining the cytotoxicity of nitropyridine isomers.
References
Safety Operating Guide
Safe Disposal of 2-Chloro-4-methyl-3-nitropyridine: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 2-Chloro-4-methyl-3-nitropyridine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and environmental compliance.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1][2]. Therefore, stringent adherence to safety protocols is mandatory during handling and disposal.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Wear impervious gloves. |
| Eye Protection | Use tightly sealing safety goggles or a face shield. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (such as a dust mask type N95) is necessary if exposure limits are exceeded or if irritation is experienced. |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure. |
This data is synthesized from multiple safety data sheets to ensure comprehensive protection.
II. Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through an approved waste disposal plant[3][4]. Under no circumstances should this chemical be disposed of in regular laboratory trash or down the drain.
Experimental Protocol for Waste Preparation and Disposal:
-
Containerization:
-
Labeling:
-
Internal Collection:
-
Follow your institution's specific procedures for the internal collection of chemical waste. This typically involves moving the sealed and labeled container to a designated hazardous waste accumulation area.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS office or contractor with a copy of the Safety Data Sheet (SDS) for this compound.
-
-
Documentation:
-
Maintain a detailed record of the amount of waste generated and the date of its transfer to the disposal facility. This is crucial for regulatory compliance.
-
III. Accidental Spill Cleanup
In the event of a spill, the following procedure should be initiated immediately:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.
-
Control Ignition Sources: Keep the product and any empty containers away from heat and sources of ignition[3].
-
Containment and Cleanup:
-
Wearing the appropriate PPE, sweep up the spilled solid material.
-
Avoid generating dust during cleanup[5].
-
Place the swept-up material into a suitable, labeled container for disposal.
-
-
Decontamination: Thoroughly clean the spill area.
-
Reporting: Report the spill to your institution's EHS office.
IV. Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 2-Chloro-4-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 2-Chloro-4-methyl-3-nitropyridine (CAS No. 23056-39-5). Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing risks associated with this chemical.
Hazard Summary
This compound is classified as a hazardous chemical. It is crucial to be aware of the following potential dangers:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3][4]
Personal Protective Equipment (PPE)
Consistent and correct use of personal protective equipment is the primary defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Standards & Remarks |
| Eye and Face Protection | Wear tightly fitting safety goggles or a face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). A lab coat or other protective clothing that covers exposed skin is required. | Gloves must be inspected before use and changed frequently, especially after direct contact. |
| Respiratory Protection | Use a NIOSH/MSHA-approved respirator if there is a risk of inhalation (e.g., when handling powders or heating). In well-ventilated areas, a dust mask (type N95) may be sufficient for handling small quantities of the solid. | Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety.
1. Preparation:
-
Ensure all personnel are thoroughly trained on the hazards and handling procedures for this specific chemical.
-
Work in a well-ventilated area, preferably within a chemical fume hood.[4][5]
-
Assemble all necessary PPE and ensure it is in good condition.
-
Locate the nearest safety shower and eyewash station before beginning work.[1]
2. Handling the Chemical:
-
Wear all required PPE as specified in the table above.
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands, face, and any exposed skin thoroughly after handling.[1]
3. Storage:
-
Store in a cool, dry, and well-ventilated place.[1][2][4][5]
-
Store away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[1]
Accidental Release and First Aid Measures
Spill Response:
-
Evacuate personnel from the spill area.
-
Wear appropriate PPE, including respiratory protection.
-
Avoid generating dust.
-
Sweep up the spilled solid and place it into a suitable, labeled container for disposal.
-
Clean the spill area thoroughly.
First Aid:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.
Disposal Plan
-
Chemical Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][4]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be considered hazardous waste and disposed of accordingly.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
